molecular formula CHNiO4-3 B12756632 Nickel;carbonate;hydroxide CAS No. 12122-15-5

Nickel;carbonate;hydroxide

Cat. No.: B12756632
CAS No.: 12122-15-5
M. Wt: 135.71 g/mol
InChI Key: JYWFZRGLNFLXLL-UHFFFAOYSA-K
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Description

Nickel hydroxycarbonate is an inorganic compound appearing as a green powder with the chemical formula Ni3CO3(OH)4 (CAS 12607-70-4) . It serves as a vital precursor and intermediate in both industrial and research contexts. A primary application is in catalysis, where it is used as a catalyst precursor in key industrial processes such as petroleum refining and chemical synthesis . It also functions as a pH regulator in nickel electroplating solutions, contributing to more uniform and corrosion-resistant coatings . In the field of energy storage, nickel hydroxycarbonate is a key material for developing advanced battery technologies. It is used in the production of electrodes for nickel-metal hydride (NiMH) batteries and is a subject of research for its excellent Li-ion storage performance in lithium-ion batteries, including bimetallic formulations . The compound is further utilized as a green pigment in ceramics, paints, and coatings . The global market for nickel hydroxycarbonate is experiencing significant growth, largely driven by the expansion of the electric vehicle industry and the rising demand for high-performance batteries . This product is intended for research use only and is not meant for personal, cosmetic, or medical applications. Researchers are advised to consult the safety data sheet (SDS) for proper handling, storage, and safety information .

Properties

CAS No.

12122-15-5

Molecular Formula

CHNiO4-3

Molecular Weight

135.71 g/mol

IUPAC Name

nickel;carbonate;hydroxide

InChI

InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3

InChI Key

JYWFZRGLNFLXLL-UHFFFAOYSA-K

Canonical SMILES

C(=O)(O)O[O-].[Ni]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure: A Technical Guide to Nickel Carbonate Hydroxide Crystal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of nickel carbonate hydroxide (B78521). Nickel carbonate hydroxide and its various hydrated forms are of significant interest in diverse fields, including catalysis, energy storage, and potentially in pharmaceutical applications as precursors or catalysts. A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and for the rational design of novel materials. This document details the crystallographic parameters, experimental protocols for synthesis and analysis, and a visual workflow for crystal structure determination.

Crystallographic Data of Nickel Carbonate Hydroxide

The crystal structure of nickel carbonate hydroxide can exist in several phases, with the specific structure depending on the synthesis conditions and degree of hydration. The most commonly reported phases include a hydrated nickel carbonate hydroxide, often identified as Ni₂(CO₃)(OH)₂·4H₂O, and an orthorhombic phase. The exact crystal phase of metal carbonate hydroxides can sometimes be ambiguous and may require thorough investigation for definitive identification[1][2].

Below is a summary of the crystallographic data reported for different nickel carbonate hydroxide compounds.

Compound/FormulaCrystal SystemSpace GroupLattice Parameters (Å)JCPDS No.Reference
Ni₂(CO₃)(OH)₂·4H₂OMonoclinicNot Specifieda = 3.08044, b = 12.1303, c = 9.5944300-038-0714[1]
Nickel Carbonate HydroxideOrthorhombicNot SpecifiedNot Specified29-0868[3]
Ni(OH)₂ (for comparison)HexagonalNot SpecifiedNot Specified04-016-2986[4]
Ni(OH)₂ (for comparison)MonoclinicC2/ma = 14.68, b = 3.16, c = 5.47, β = 97.08°Not Applicable[5]
Nickel Oxide Carbonate HydroxideNot SpecifiedNot SpecifiedNot Specified04-022-1661[6]

Note: Detailed atomic coordinates and Wyckoff positions are often found in specialized crystallographic databases and may not always be present in general literature.

Experimental Protocols

The synthesis and structural characterization of nickel carbonate hydroxide are crucial steps in its analysis. The following sections detail common experimental methodologies.

Synthesis of Nickel Carbonate Hydroxide

A prevalent method for synthesizing nickel carbonate hydroxide, particularly in nanostructured forms, is the hydrothermal or solvothermal method[7][8][9]. These methods offer good control over crystallinity, morphology, and particle size[6].

Hydrothermal Synthesis of Ni₂(CO₃)(OH)₂·4H₂O Nanostructures:

This protocol is adapted from a method used to produce hierarchical mesoporous structures of nickel carbonate hydroxide hydrate[1][2].

  • Precursor Solution Preparation:

    • Dissolve 2.5 mmol of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in 200 mL of deionized water.

    • In a separate beaker, dissolve 5 mmol of ammonium (B1175870) bicarbonate (NH₄HCO₃) in 50 mL of deionized water.

  • Mixing and pH Adjustment:

    • Mix the two solutions and stir for 10 minutes.

    • Adjust the pH of the resulting solution to approximately 6.5 by adding citric acid (0.1 g/mL in deionized water) while stirring.

  • Hydrothermal Treatment:

    • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 120°C overnight.

  • Product Recovery:

    • After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

The hydrolysis of urea (B33335) can also be employed to gradually release hydroxide and carbonate ions, facilitating the controlled precipitation of nickel carbonate hydroxide[3][6][8].

Crystal Structure Analysis

Powder X-ray Diffraction (XRD):

XRD is the primary technique for determining the crystal structure of polycrystalline materials like nickel carbonate hydroxide[1][2].

  • Sample Preparation: The synthesized and dried nickel carbonate hydroxide powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection:

    • An X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

    • The sample is scanned over a range of 2θ angles (e.g., 10-80 degrees).

    • The diffraction pattern, a plot of intensity versus 2θ, is recorded.

  • Data Analysis:

    • The positions (2θ values) and intensities of the diffraction peaks are determined.

    • The experimental diffraction pattern is compared with standard patterns from crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS, now the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present[1][2]. For example, the diffraction pattern of a synthesized sample can be matched with JCPDS No. 00-038-0714 to identify it as Ni₂(CO₃)(OH)₂·4H₂O[1][2].

    • The lattice parameters can be calculated from the peak positions using Bragg's Law.

    • The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. A broad full width at half maximum (FWHM) of the peaks can indicate a nanostructured morphology[1][2].

Further Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to confirm the presence of functional groups such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) ions in the structure[3]. For instance, in FTIR spectra, broad absorption bands around 3450-3600 cm⁻¹ are indicative of O-H stretching vibrations, while peaks around 1400-1500 cm⁻¹ and 830 cm⁻¹ correspond to the stretching and bending modes of the carbonate group, respectively[1][3].

  • Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and hierarchical structure of the synthesized material[1].

  • Extended X-ray Absorption Fine Structure (EXAFS): EXAFS can provide information on the local atomic environment of the nickel atoms, such as Ni-O and Ni-Ni interatomic distances and coordination numbers[1][2].

Visualized Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from the synthesis of nickel carbonate hydroxide to the final determination of its crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Stage cluster_output Final Output Precursors Select Precursors (e.g., Ni(NO₃)₂·6H₂O, Urea) Synthesis Hydrothermal/Solvothermal Synthesis Precursors->Synthesis Product Wash and Dry Product Synthesis->Product XRD Powder X-ray Diffraction (XRD) Product->XRD Spectroscopy FTIR / Raman Spectroscopy Product->Spectroscopy Microscopy SEM / TEM Product->Microscopy PhaseID Phase Identification (vs. JCPDS database) XRD->PhaseID Lattice Lattice Parameter Calculation PhaseID->Lattice StructureRefinement Structure Refinement (Rietveld Analysis) Lattice->StructureRefinement CrystalData Crystallographic Data (Space Group, Lattice Parameters, Atomic Coordinates) StructureRefinement->CrystalData

Caption: Workflow for the synthesis and crystal structure analysis of nickel carbonate hydroxide.

References

theoretical modeling of nickel carbonate hydroxide electronic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of Nickel Carbonate Hydroxide (B78521) Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate hydroxide [Ni₂(CO₃)(OH)₂] and its related structures are materials of significant interest in catalysis, energy storage, and potentially in biological interactions. Understanding the electronic properties of these materials is crucial for designing novel applications, from developing efficient supercapacitors to understanding their toxicological or therapeutic profiles. Theoretical modeling, primarily through Density Functional Theory (DFT), offers a powerful lens to investigate these properties at the atomic scale.

This technical guide provides a comprehensive overview of the theoretical modeling of nickel carbonate hydroxide's electronic properties. Due to the nascent stage of research in this specific area, this document outlines a "best-practice" protocol for such modeling, drawing upon established methodologies for closely related nickel compounds like nickel hydroxide [Ni(OH)₂] and nickel oxide (NiO). It summarizes known experimental data and theoretical results from analogous systems to provide a robust framework for future research.

Structural and Physicochemical Properties

A precise understanding of the crystal structure is the foundational step for any theoretical model. Nickel carbonate hydroxide can exist in various stoichiometries, such as Ni₂(CO₃)(OH)₂ and Ni₃(CO₃)(OH)₄.[1][2] The crystal structure has been reported as both monoclinic and orthorhombic, suggesting that the atomic arrangement is sensitive to synthesis conditions.[3] For modeling purposes, it is critical to start with an experimentally validated crystal structure, typically obtained from X-ray diffraction (XRD) data.

Table 1: Known Structural and Experimental Properties of Nickel Carbonate Hydroxide and Related Compounds

PropertyValue / ObservationCompoundReference
Crystal System MonoclinicNi₂(CO₃)(OH)₂·4H₂O[4][5]
OrthorhombicNickel Cobalt Carbonate Hydroxide[3]
Synthesis Method HydrothermalNi₂(CO₃)(OH)₂·4H₂O[4][5]
Chemical Precipitationα-Ni(OH)₂[6]
Experimental Optical Band Gap 2.64 - 2.74 eVα-Ni(OH)₂ nanoparticles[6]
Redox Process Ni²⁺/Ni³⁺ transition at ~1.39 VNi(OH)₂[7]

Theoretical Modeling: A "Best-Practice" Protocol

The following section details a recommended protocol for performing DFT calculations to determine the electronic properties of nickel carbonate hydroxide. This protocol is synthesized from methodologies applied to similar strongly correlated nickel-based materials.

Computational Approach: Density Functional Theory (DFT)

DFT is the most widely used first-principles method for calculating the electronic structure of materials. For transition metal compounds like nickel carbonate hydroxide, standard DFT approximations (like LDA and GGA) can be insufficient due to the self-interaction error, which incorrectly describes the localized d-electrons of nickel.

Therefore, a DFT+U approach is highly recommended.[5] This method adds a Hubbard U term to the DFT functional to better account for the strong on-site Coulomb repulsion of the Ni 3d electrons, leading to more accurate predictions of band gaps and magnetic moments.

Suggested Computational Parameters

Table 2: Recommended DFT+U Parameters for Modeling Nickel Carbonate Hydroxide

ParameterRecommended Value / MethodJustification
DFT Functional GGA (PBE) + UA common and well-tested approach for transition metal oxides and hydroxides.
Hubbard U for Ni 4.0 - 7.0 eVThis range is typical for nickel oxides and hydroxides and should be tested to match experimental band gaps or photoemission spectra. A value of 4.6 eV has been used for NiO.[8]
Plane-Wave Cutoff Energy ≥ 500 eVEnsures convergence of the total energy and electronic structure.
K-point Mesh Monkhorst-Pack grid; density should be tested for convergence (e.g., start with 4x4x4 for a typical unit cell).Sufficient sampling of the Brillouin zone is crucial for accurate electronic properties.
Convergence Criteria Energy: 10⁻⁵ eV; Forces: 0.01 eV/ÅStandard criteria for achieving a well-relaxed geometric structure and accurate electronic ground state.
Software VASP, Quantum ESPRESSO, SIESTAWidely used and well-documented plane-wave DFT codes.
Modeling Workflow

The process of theoretically determining the electronic properties follows a systematic workflow. This involves starting with a crystal structure, optimizing it, and then performing calculations to extract the desired electronic data.

DFT_Workflow cluster_input Input Stage cluster_calc Calculation Stage cluster_output Output & Analysis Input_Structure 1. Initial Crystal Structure (e.g., from XRD data) Input_Params 2. Select Computational Parameters (Functional, U-value, Cutoff, etc.) Geo_Opt 3. Geometry Optimization (Relax atomic positions and lattice vectors) Input_Params->Geo_Opt SCF_Calc 4. Self-Consistent Field (SCF) Calculation (Determine ground state electron density) Geo_Opt->SCF_Calc Post_SCF 5. Post-SCF Calculations (Band Structure, DOS) SCF_Calc->Post_SCF Band_Structure Band Structure Plot Post_SCF->Band_Structure DOS_Plot Density of States (DOS) Plot Post_SCF->DOS_Plot Other_Props Other Electronic Properties (Effective Mass, Work Function, etc.) Post_SCF->Other_Props

A typical workflow for DFT-based electronic structure calculations.

Key Electronic Properties and Expected Results

While specific calculated data for nickel carbonate hydroxide is scarce, we can infer expected properties from its constituent parts (Ni(OH)₂ and carbonate groups) and from data on related materials.

Band Structure and Band Gap

The band structure describes the energy levels available for electrons in the material. The separation between the highest occupied band (valence band maximum, VBM) and the lowest unoccupied band (conduction band minimum, CBM) is the band gap (E_g).

  • For β-Ni(OH)₂, DFT+U calculations predict a direct band gap of approximately 3.5 eV.[5] The VBM is primarily composed of O 2p orbitals, while the CBM is dominated by Ni 3d orbitals.[5]

  • Experimental results for α-Ni(OH)₂ nanoparticles show an optical band gap in the range of 2.64-2.74 eV.[6]

  • It is expected that nickel carbonate hydroxide will also be a semiconductor with a band gap likely in the 3.0 - 4.0 eV range. The presence of the carbonate group (CO₃²⁻) may influence the band edges compared to pure Ni(OH)₂.

Density of States (DOS)

The DOS provides information about the number of available electronic states at each energy level. The partial DOS (pDOS) further decomposes this into contributions from different atoms and orbitals, offering insight into chemical bonding.

  • In related nickel hydroxides and oxyhydroxides, the states near the Fermi level are dominated by Ni 3d and O 2p orbitals.[4]

  • The valence band is expected to have significant contributions from O 2p states (from both hydroxide and carbonate groups) hybridized with Ni 3d states.

  • The conduction band is expected to be primarily composed of unoccupied Ni 3d states.

Table 3: Theoretically Calculated Electronic Properties of Related Nickel Compounds

PropertyValueCompoundMethodReference
Band Gap ~3.5 eV (Direct)β-Ni(OH)₂DFT+U[5]
Band Gap 0.001 eVNi(OH)₂-BN HeterostructureDFT[1]
Band Gap 0.93 eV (Indirect)NiOGGA[8]
Band Gap 4.0 eV (Experimental)NiO-[8]
Magnetic State Antiferromagneticβ-Ni(OH)₂DFT+U[5]
Logical Relationships in Modeling

The accuracy of the predicted electronic properties is critically dependent on the initial structural model and the chosen computational parameters. The diagram below illustrates these dependencies.

Logical_Relationships Crystal_Structure Crystal Structure (Stoichiometry, Lattice Parameters) Band_Gap Band Gap (Eg) Crystal_Structure->Band_Gap DOS Density of States (DOS) Crystal_Structure->DOS Magnetic_Moment Magnetic Moment Crystal_Structure->Magnetic_Moment Bonding_Info Bonding Characteristics Crystal_Structure->Bonding_Info DFT_Params DFT Parameters (Functional, U-value, Basis Set) DFT_Params->Band_Gap DFT_Params->DOS DFT_Params->Magnetic_Moment DFT_Params->Bonding_Info

Dependence of electronic properties on model inputs.

Conclusion and Future Directions

The theoretical modeling of nickel carbonate hydroxide's electronic properties is an emerging field with significant potential. While direct computational data for this specific material is not yet widely published, robust and reliable predictions can be made using established DFT+U methodologies that have been successfully applied to related nickel compounds.

Future research should focus on:

  • Systematic DFT+U Studies: Performing calculations on experimentally verified crystal structures of nickel carbonate hydroxide to establish a benchmark for its electronic properties.

  • Exploring Stoichiometries: Investigating how different ratios of carbonate and hydroxide, as well as hydration levels, affect the band structure and DOS.

  • Surface and Defect Chemistry: Modeling the electronic properties of surfaces and the impact of defects (like oxygen vacancies), which are crucial for catalytic and electrochemical applications.

  • Validation with Experiment: Comparing calculated properties with experimental techniques such as UV-visible spectroscopy, X-ray absorption spectroscopy (XAS), and photoemission spectroscopy (PES) to refine the theoretical models.

By following the protocols and considering the insights outlined in this guide, researchers can effectively employ theoretical modeling to accelerate the discovery and design of new technologies based on nickel carbonate hydroxide.

References

basic nickel carbonate vs nickel carbonate hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Basic Nickel Carbonate and Nickel Carbonate Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of basic nickel carbonate and nickel carbonate hydroxide, focusing on their chemical properties, synthesis, characterization, and applications relevant to research and development. The terms are often used interchangeably, as "basic nickel carbonate" is a general classification for various nickel carbonate hydroxide hydrates. This document aims to clarify the nomenclature and provide detailed technical data for specific compounds.

Nomenclature and Chemical Identity

The term "basic nickel carbonate" refers to a complex of nickel carbonate (NiCO₃), nickel hydroxide (Ni(OH)₂), and water of hydration (H₂O).[1][2] It is not a single, pure compound but a composite material whose exact stoichiometry can vary depending on the preparation method.[1] The general formula is often written as xNiCO₃·yNi(OH)₂·zH₂O.[1]

"Nickel carbonate hydroxide" is a more specific chemical name for these compounds, identifying the core components. Several distinct stoichiometries are reported in the literature, often referred to under the general umbrella of basic nickel carbonate.

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Physicochemical Properties

The properties of basic nickel carbonate vary with its specific composition. The following tables summarize key data for different reported forms.

Table 1: Chemical Identity and Formulas

Compound NameCommon Formula(s)CAS NumberMolecular Weight ( g/mol )
Nickel(II) Carbonate (anhydrous)NiCO₃3333-67-3118.70
Basic Nickel Carbonate / Nickel Carbonate HydroxideNiCO₃·2Ni(OH)₂·4H₂O39430-27-8376.23
Basic Nickel Carbonate / Nickel Carbonate Hydroxide2NiCO₃·3Ni(OH)₂·4H₂O12244-51-8587.59
Nickel Carbonate HydroxideNi₂(CO₃)(OH)₂65405-96-1215.44
Nickel Carbonate HydroxideNi₃(CO₃)(OH)₄12607-70-4304.12

Sources:[3][4][5][6][7][8]

Table 2: Physical and Chemical Properties

PropertyBasic Nickel Carbonate (General)Nickel Carbonate (NiCO₃)Notes
Appearance Light green powder or crystalline solid.[5][9]Light green rhombohedral crystals.[10]The natural mineral form, zaratite, is emerald green.[4][9]
Solubility in Water Insoluble.[5][9][11]Practically insoluble (0.0093 g/100 mL at 25°C).[10][12]
Solubility in Other Solvents Soluble in dilute acids and ammonia.[9][10]Soluble in acids.[10]Dissolves with effervescence in acids.[9]
Density ~2.6 g/cm³ (Zaratite).[10]4.39 g/cm³.[12]
Thermal Decomposition Decomposes upon heating to yield nickel(II) oxide (NiO), water, and CO₂.[8][12][13]Decomposes above 300°C to NiO and CO₂.[12][14]The oxide obtained from basic carbonate is often preferred for catalysis.[12]

Experimental Protocols

Synthesis of Basic Nickel Carbonate (Precipitation Method)

This protocol describes a common method for synthesizing basic nickel carbonate by precipitation from a soluble nickel salt. The pH during the reaction is a critical parameter that influences the ratio of carbonate to hydroxide in the final product.[1]

Materials:

  • Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) or Nickel Nitrate (B79036) Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH) (optional, for pH adjustment)

  • Deionized Water

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the nickel salt (e.g., 60-100 g/L of nickel).[15]

    • Prepare a separate aqueous solution of mixed alkali, containing sodium carbonate (e.g., 50-70 g/L) and, if needed, sodium hydroxide (e.g., 15-20 g/L).[15]

  • Precipitation:

    • Add the alkali solution to the nickel salt solution with vigorous stirring. The reaction should be performed at room temperature.[15] A method of parallel addition to a reaction vessel can also be used.[15]

    • Continuously monitor and control the pH of the mixture. A final pH between 8.5 and 8.9 is often targeted to ensure complete precipitation of nickel.[15]

  • Aging:

    • After the addition is complete, continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the precipitate to age and stabilize.[15]

  • Washing and Filtration:

    • Filter the precipitate using a suitable filter (e.g., horizontal belt filter or Buchner funnel).

    • Wash the filter cake repeatedly with deionized water to remove soluble impurities, particularly sodium and sulfate/nitrate ions.[1]

  • Drying:

    • Dry the washed product in an oven at a moderate temperature (e.g., 100-120°C) until a constant weight is achieved.

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Synthesis of Nickel Carbonate Hydroxide (Hydrothermal Method)

This method can produce hierarchical and nanostructured materials.

Materials:

  • Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) Bicarbonate (NH₄HCO₃)

  • Citric Acid

  • Deionized Water

Procedure:

  • Solution Preparation:

    • Dissolve nickel nitrate (e.g., 2.5 mmol) in deionized water (e.g., 200 mL).[16]

    • In a separate beaker, dissolve ammonium bicarbonate (e.g., 5 mmol) in deionized water (e.g., 50 mL).[16]

  • Mixing and pH Adjustment:

    • Mix the two solutions and stir for 10 minutes.[16]

    • Add citric acid solution to adjust the pH to approximately 6.5.[16]

  • Hydrothermal Treatment:

    • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 120°C overnight.[16]

  • Product Recovery:

    • After cooling, filter the product, wash it with deionized water, and dry it.

Characterization Protocols

A comprehensive characterization is essential to determine the structure, composition, and purity of the synthesized material.

Table 3: Key Characterization Techniques

TechniquePrinciple and Application
X-ray Diffraction (XRD) Used to identify the crystalline phase and structure. The diffraction pattern for Ni₂(CO₃)(OH)₂·4H₂O is well-documented (JCPDS No. 00-038-0714). Broad peaks indicate a nanostructured morphology.[16][17]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies chemical bonds and functional groups. Key vibrational bands for carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups confirm the compound's identity.[16][18]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to study thermal stability and decomposition pathways, quantifying the loss of water and carbon dioxide.[13]
Scanning/Transmission Electron Microscopy (SEM/TEM) Provides high-resolution images of the material's morphology, particle size, and hierarchical structure.[16]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique used to determine the elemental composition and the oxidation state of nickel (typically Ni²⁺).[16]

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Applications in Research and Development

While not used as active pharmaceutical ingredients, basic nickel carbonates are important precursor materials and catalysts.

  • Catalyst and Catalyst Precursor: They are widely used to prepare nickel-based catalysts.[19][20] Calcination of basic nickel carbonate produces nickel oxide (NiO), a crucial material in catalysis.[12] Specific applications include:

    • Photocatalytic Hydrogen Evolution: Hierarchical nickel carbonate hydroxide has been shown to act as a photocatalyst for water splitting.[16][21]

    • Electrocatalysis: Amorphous nickel carbonate and platinum-nickel carbonate hydroxide hybrids are effective catalysts for urea (B33335) oxidation and in direct methanol (B129727) fuel cells, respectively.[11]

  • Precursor for Advanced Materials: Basic nickel carbonate is a precursor for synthesizing other nickel compounds and materials, such as spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles for supercapacitors.[20]

  • Electroplating: It serves as a source of nickel ions and a pH buffer in nickel electroplating baths.[20]

Toxicology and Safety for Drug Development Professionals

For professionals in drug development, understanding the toxicological profile of any chemical is paramount. Nickel and its compounds are associated with significant health risks.

  • Carcinogenicity: Nickel compounds are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[22][23][24] Chronic inhalation exposure is linked to an increased risk of lung and nasal cancers.[22][25] Metallic nickel is classified as possibly carcinogenic to humans (Group 2B).[23][24]

  • Toxicity Profile:

    • Inhalation: Acute inhalation can cause respiratory irritation, while chronic exposure may lead to asthma, lung fibrosis, and rhinitis.[25][26]

    • Dermal Contact: Nickel is a potent skin sensitizer (B1316253) and a common cause of allergic contact dermatitis.[24]

    • Ingestion: Acute ingestion of soluble nickel compounds can lead to gastrointestinal distress, including nausea and vomiting.[24]

  • Handling Precautions: Due to their toxicity, all nickel compounds must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection to avoid dust inhalation. Work should be conducted in well-ventilated areas or fume hoods.

The carcinogenic potential of nickel compounds means that their use in final drug formulations is highly unlikely. However, their role as catalysts in the synthesis of active pharmaceutical ingredients or as precursors for materials in medical devices necessitates strict control over potential leachables and impurities in the final product.

References

An In-depth Technical Guide to the Phases of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different phases of nickel carbonate hydroxide (B78521) and its related nickel hydroxide polymorphs. Authored for specialists in materials science and drug development, this document delves into the synthesis, characterization, and properties of these compounds, with a focus on their structural diversity and potential applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthesis and characterization methods are provided. Visual diagrams generated using Graphviz illustrate the key relationships and transformation pathways between the different phases.

Introduction to Nickel Hydroxide and Nickel Carbonate Hydroxide Phases

Nickel hydroxide (Ni(OH)₂) and nickel carbonate hydroxide are materials of significant scientific and industrial interest, primarily due to their applications in energy storage, catalysis, and as precursors for other nickel-based compounds.[1] These materials exist in several distinct phases, each with unique structural and physicochemical properties. The two primary polymorphs of nickel hydroxide are α-Ni(OH)₂ and β-Ni(OH)₂.[1] The incorporation of carbonate ions into the nickel hydroxide structure leads to the formation of various nickel carbonate hydroxide phases, which can be considered as basic nickel carbonates.[2][3] The presence and concentration of carbonate ions play a crucial role in determining the resulting phase and its properties.[4][5]

Key Phases and Their Physicochemical Properties

The primary phases of interest are α-Ni(OH)₂, β-Ni(OH)₂, and various forms of nickel carbonate hydroxide. Their key properties are summarized in the tables below.

Crystallographic Properties

The crystallographic structure dictates many of the material's properties, including its electrochemical performance and stability. α-Ni(OH)₂ possesses a larger interlayer spacing due to the presence of intercalated water molecules and anions, while β-Ni(OH)₂ has a more compact, crystalline structure.[1] Nickel carbonate hydroxides exhibit layered structures with carbonate and hydroxide groups.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Interlayer Spacing (Å)Reference
α-Ni(OH)₂ RhombohedralR-3ma = b ≈ 5.34, c ≈ 24~7-8[1]
β-Ni(OH)₂ TrigonalP-3m1a = b ≈ 3.13, c ≈ 4.60~4.6[1]
Ni₂(CO₃)(OH)₂·4H₂O Orthorhombic---[6]
Basic Nickel Carbonate Layered-a = 9.21, b = 6.75, c = 4.43-[3]
Physicochemical and Electrochemical Properties

The physicochemical and electrochemical properties of these phases are directly linked to their structure. The high interlayer spacing of α-Ni(OH)₂ generally leads to a higher specific surface area and enhanced electrochemical activity compared to the more stable β-phase.[7] The incorporation of carbonate can influence the electrochemical performance, with some studies suggesting it can enhance wettability and reduce polarization during charge-discharge processes, while others indicate it can block redox-active sites.[4][8]

PhaseSpecific Surface Area (m²/g)Pore Size (nm)Specific Capacitance/CapacityKey FeaturesReference
α-Ni(OH)₂ 72.31 - 164-~870 F/g at 1 A/g; 346 mAh/gHigher electrochemical activity, less stable[4][7][9]
β-Ni(OH)₂ --Lower than α-phaseMore stable, well-defined crystalline structure[7][10]
Nickel Carbonate Hydroxide --1160.7 F/g at 1 A/g; 169.6 mAh/gGood cycling stability, precursor for catalysts[8]

Synthesis and Phase Transformation Pathways

The synthesis method and conditions, such as temperature, pH, and the presence of certain ions like carbonate, are critical in determining the resulting phase of nickel hydroxide or nickel carbonate hydroxide.

Phase Transformation Diagram

The following diagram illustrates the key transformation pathways between the different phases, influenced by factors such as temperature and the presence of carbonate ions. Higher temperatures and the presence of urea (B33335) (which decomposes to form carbonate) favor the formation of nickel carbonate hydroxide.[4] In alkaline solutions, the less stable α-Ni(OH)₂ can transform into the more stable β-Ni(OH)₂.[11]

G cluster_0 Synthesis Conditions cluster_1 Phases Precursors Precursors alpha_NiOH2 α-Ni(OH)₂ Precursors->alpha_NiOH2 Low Temp (e.g., 80°C) HMT NiCO3OH Nickel Carbonate Hydroxide Precursors->NiCO3OH High Temp (e.g., 140°C) Urea beta_NiOH2 β-Ni(OH)₂ alpha_NiOH2->beta_NiOH2 Aging in alkaline solution NiO NiO alpha_NiOH2->NiO Thermal Decomposition beta_NiOH2->NiO Thermal Decomposition NiCO3OH->NiO Thermal Decomposition

Phase transformation pathways of nickel hydroxide and nickel carbonate hydroxide.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these materials are crucial for reproducible research.

Synthesis Protocols

This method is commonly used to produce crystalline nickel carbonate hydroxide. The use of urea as a precipitating agent, which slowly decomposes to generate carbonate and hydroxide ions, allows for controlled crystal growth.[6]

G start Start dissolve Dissolve Ni salt and Urea in solvent start->dissolve transfer Transfer to Teflon-lined Autoclave dissolve->transfer heat Heat at controlled temperature and time transfer->heat cool Cool to room temperature heat->cool wash Wash with DI water and ethanol (B145695) cool->wash dry Dry in vacuum oven wash->dry end End dry->end

Workflow for hydrothermal synthesis of nickel carbonate hydroxide.

Procedure:

  • Dissolve a nickel salt (e.g., nickel nitrate (B79036) hexahydrate) and urea in a suitable solvent (e.g., deionized water or a water/ethanol mixture).

  • Stir the solution to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).

Co-precipitation is a versatile method to synthesize α-Ni(OH)₂ at room temperature. The key is to control the pH and the rate of addition of the precipitating agent.

Procedure:

  • Prepare an aqueous solution of a nickel salt (e.g., nickel nitrate).

  • Prepare a separate aqueous solution of a precipitating agent (e.g., sodium hydroxide) and a complexing agent (e.g., ammonia).

  • Slowly add the nickel salt solution to the precipitating agent solution under vigorous stirring to maintain a constant pH.

  • Continue stirring for a set period to allow for the formation and aging of the precipitate.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove residual ions.

  • Dry the product under vacuum at a low temperature (e.g., 60°C) to obtain α-Ni(OH)₂.

Characterization Protocols

TGA is used to study the thermal stability and decomposition behavior of the different phases.

Typical Protocol:

  • Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an alumina (B75360) or platinum crucible.

  • Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

  • Record the weight loss as a function of temperature. The resulting TGA curve provides information on dehydration, dehydroxylation, and decarbonation temperatures.[2][12][13]

Thermal Decomposition Pathways:

  • α-Ni(OH)₂: Typically shows a multi-step decomposition, starting with the loss of intercalated and physisorbed water at lower temperatures, followed by dehydroxylation to form NiO at higher temperatures.[14]

  • β-Ni(OH)₂: Exhibits a more distinct, single-step dehydroxylation to NiO in the temperature range of 250-340°C.[12][15]

  • Nickel Carbonate Hydroxide: Decomposes in stages, with initial loss of water molecules followed by the simultaneous loss of hydroxide and carbonate groups at higher temperatures to yield NiO.[2]

The BET method is employed to determine the specific surface area and pore size distribution of the materials.

Typical Protocol:

  • Degas the sample under vacuum or a flow of inert gas at an elevated temperature (e.g., 100-200°C) for several hours to remove any adsorbed moisture and gases.[16]

  • Cool the sample to liquid nitrogen temperature (77 K).

  • Introduce nitrogen gas at various partial pressures and measure the amount of gas adsorbed by the sample.

  • Plot the adsorption isotherm and apply the BET equation to calculate the specific surface area.[17][18]

Structure-Property Relationships

The distinct properties of each phase are a direct consequence of their crystal and electronic structures. The following diagram illustrates the key relationships between the synthesis conditions, the resulting phase, its structural characteristics, and its performance in a key application like supercapacitors.

G Synthesis Synthesis Conditions (Temp, Precursors) Phase Resulting Phase (α-Ni(OH)₂, β-Ni(OH)₂, NiCO₃(OH)x) Synthesis->Phase Structure Structural Properties (Interlayer Spacing, Crystallinity, Surface Area) Phase->Structure Performance Electrochemical Performance (Capacitance, Stability) Structure->Performance

Relationship between synthesis, structure, and performance.

Conclusion

The phases of nickel carbonate hydroxide and nickel hydroxide represent a versatile class of materials with tunable properties. A thorough understanding of their synthesis-structure-property relationships is essential for their effective application in various fields, from energy storage to catalysis. The choice of synthesis method and the careful control of reaction parameters are paramount in obtaining the desired phase with optimized performance characteristics. This guide provides a foundational understanding for researchers and professionals working with these promising materials.

References

A Comprehensive Technical Guide to the Solubility and Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and thermodynamic properties of synthetic nickel hydroxide (B78521) carbonate, with a focus on the compound identified as Ni₃(CO₃)(OH)₄·3H₂O. This document summarizes key quantitative data, details the experimental methodologies for its characterization, and presents visual workflows to elucidate the procedural relationships.

Thermodynamic and Solubility Data

The thermodynamic properties of synthetic nickel hydroxide carbonate (Ni₃(CO₃)(OH)₄·3H₂O) have been determined through rigorous experimental procedures. These values are crucial for understanding the stability and reactivity of this compound in various chemical and biological systems. The key thermodynamic parameters and the solubility product constant are summarized in the tables below.

Table 1: Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

Thermodynamic PropertySymbolValue
Gibbs Free Energy of FormationΔfG°-1554 ± 6 kJ/mol
Enthalpy of FormationΔfH°-1798 ± 9 kJ/mol
Standard Entropy260.6 ± 7.8 J/(mol·K)
[1][2][3][4][5][6]

Table 2: Solubility Product Constant of Synthetic Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

ParameterSymbolValue
Log of Solubility ProductlogKsp-45.8 ± 1.8
[1][2][3][4][6]

Experimental Protocols

The determination of the solubility and thermodynamic properties of synthetic nickel hydroxide carbonate involves a multi-step process encompassing synthesis, characterization, and property measurement.

Synthesis of Nickel Hydroxide Carbonate (Ni₃(CO₃)(OH)₄·3H₂O)

A sample of basic nickel carbonate with the theoretical formula Ni₃(CO₃)(OH)₄·3H₂O was synthesized using a hydrothermal method.[1][2][3][4][6] While specific concentrations of precursors and reaction times can be optimized, a general approach involves the reaction of a soluble nickel salt with a carbonate source under elevated temperature and pressure in an aqueous solution.

General Hydrothermal Synthesis Protocol:

  • Precursor Preparation: Aqueous solutions of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a carbonate source (e.g., sodium carbonate, Na₂CO₃, or urea) are prepared.[7]

  • Mixing: The precursor solutions are mixed in a stoichiometric ratio in a Teflon-lined stainless steel autoclave.[7]

  • Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 80-140 °C) for a designated period (e.g., 24-48 hours) to allow for the crystallization of the nickel hydroxide carbonate.[7]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Washing and Drying: The collected solid is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, followed by drying in an oven at a moderate temperature (e.g., 60-80 °C).

Structural and Compositional Characterization

The synthesized material is subjected to various analytical techniques to confirm its crystal structure and composition.

  • X-ray Diffraction (XRD): XRD analysis is performed to verify the crystal structure of the synthesized compound and to determine its phase purity.[1][2][3][4]

  • Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the compound, such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, confirming the composition of the nickel hydroxide carbonate.[1][2][3][4]

Determination of Solubility Product (Ksp)

The solubility product constant is a critical parameter for understanding the dissolution behavior of the compound. A common method for its determination is through potentiometric titration or by measuring the equilibrium concentration of nickel ions in a saturated solution.

General Protocol for Solubility Determination:

  • Saturated Solution Preparation: A suspension of the synthesized nickel hydroxide carbonate is prepared in deionized water or a buffer solution of known ionic strength. The suspension is agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The solid and liquid phases are separated by filtration or centrifugation.

  • Nickel Ion Concentration Measurement: The concentration of nickel ions (Ni²⁺) in the supernatant is determined using a suitable analytical technique, such as:

    • Atomic Absorption Spectroscopy (AAS)

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [8]

    • UV-Vis Spectrophotometry: This method often involves the use of a complexing agent that forms a colored complex with Ni²⁺ ions, allowing for colorimetric quantification.[9][10][11][12]

  • pH Measurement: The pH of the equilibrated solution is measured using a calibrated pH meter.

  • Ksp Calculation: The solubility product constant (Ksp) is calculated from the equilibrium concentrations of the constituent ions (Ni²⁺, CO₃²⁻, and OH⁻), taking into account the relevant hydrolysis and complexation equilibria.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the synthesis and characterization of nickel hydroxide carbonate and the logical flow for the calculation of its thermodynamic properties from solubility data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_property_measurement Property Measurement s1 Prepare Precursors (Nickel Salt & Carbonate Source) s2 Hydrothermal Reaction in Autoclave s1->s2 s3 Filter, Wash, and Dry Product s2->s3 c1 X-ray Diffraction (XRD) (Crystal Structure) s3->c1 c2 Infrared Spectroscopy (IR) (Functional Groups) s3->c2 p1 Prepare Saturated Solution (Equilibrium) s3->p1 p2 Measure [Ni²⁺] (e.g., ICP-OES, UV-Vis) p1->p2 p3 Measure pH p1->p3

Experimental workflow for synthesis and characterization.

thermodynamic_calculation_workflow Calculation of Thermodynamic Properties exp_data Experimental Data: Solubility at different temperatures Equilibrium [Ni²⁺] and pH ksp Calculate Solubility Product (Ksp) at each temperature exp_data->ksp delta_g Calculate Gibbs Free Energy of Dissolution ΔG°_diss = -RT ln(Ksp) ksp->delta_g vanthoff Van't Hoff Plot (ln(Ksp) vs. 1/T) ksp->vanthoff formation_values Calculate Thermodynamic Properties of Formation ΔfG°, ΔfH°, S° (using known values for constituent ions) delta_g->formation_values delta_h_s Calculate Enthalpy (ΔH°_diss) and Entropy (ΔS°_diss) of Dissolution from the slope and intercept vanthoff->delta_h_s delta_h_s->formation_values

Logical workflow for thermodynamic property calculation.

References

An In-depth Technical Guide to the Layered Structure of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the layered structure of nickel carbonate hydroxide (B78521), a material of significant interest in various scientific and technological fields, including drug delivery. This document details its structural properties, synthesis methodologies, and characterization techniques, presenting quantitative data in accessible formats and outlining key experimental protocols.

Core Structural Characteristics

Nickel carbonate hydroxide, often represented by the formula Ni₂(CO₃)(OH)₂·nH₂O, is a layered material built upon brucite-like (Mg(OH)₂) sheets. In this structure, nickel(II) ions are octahedrally coordinated by hydroxide groups. The incorporation of carbonate anions (CO₃²⁻) and water molecules within the interlayer spaces is a defining feature that dictates the material's physicochemical properties.

The layered arrangement consists of positively charged [Ni₂(OH)₂]²⁺ layers, with the charge being balanced by the intercalated carbonate anions. These interlayer anions, along with water molecules, influence the basal spacing (the distance between adjacent brucite-like layers), which is a critical parameter for applications such as ion exchange and drug delivery.

Crystallographic Data

The precise crystal structure can vary based on the synthesis conditions and the degree of hydration. One identified phase, Ni₂(CO₃)(OH)₂·4H₂O, has been determined to have a monoclinic crystal structure.[1] Key crystallographic and structural parameters are summarized in the tables below.

ParameterValueReference
Crystal SystemMonoclinic[1]
a3.08044 Å[1]
b12.1303 Å[1]
c9.59443 Å[1]
JCPDS Card No.00-038-0714[1]
Bond Lengths (Typical)
Ni-O~2.07 - 2.09 Å[2][3]
H-O~0.97 Å[2]

Table 1: Crystallographic Data for Nickel Carbonate Hydroxide Hydrate.

The interlayer spacing is a crucial variable, heavily influenced by the size and orientation of the intercalated anions. While carbonate is the focus of this guide, other anions can be intercalated to tune this property.

Intercalated AnionInterlayer Spacing (d-spacing)Reference
Carbonate (CO₃²⁻)~7.5 - 8.0 Å[4]
Nitrate (B79036) (NO₃⁻)~7.3 - 8.2 Å[4][5]
Chloride (Cl⁻)~7.4 Å[5]
Sulfate (SO₄²⁻)~8.6 Å[5]

Table 2: Typical Interlayer Spacing in Nickel-Based Layered Hydroxides with Various Anions.

G Fig. 1: Schematic of the Layered Structure cluster_layer1 Brucite-like Layer [Ni(OH)2] cluster_interlayer Interlayer Space cluster_layer2 Brucite-like Layer [Ni(OH)2] l1_Ni1 Ni²⁺ l1_OH1 OH⁻ l1_Ni2 Ni²⁺ l1_OH2 OH⁻ il_CO3 CO₃²⁻ l1_OH2->il_CO3 Electrostatic Interaction il_H2O1 H₂O il_H2O2 H₂O l2_Ni1 Ni²⁺ il_H2O2->l2_Ni1 Hydrogen Bonding l2_OH1 OH⁻ l2_Ni2 Ni²⁺ l2_OH2 OH⁻

Fig. 1: Schematic of the Layered Structure

Synthesis and Formation Mechanism

The most common method for synthesizing layered nickel carbonate hydroxide is the hydrothermal or solvothermal method, which involves the reaction of a nickel salt precursor with a carbonate source under controlled temperature and pressure. Urea (B33335) is frequently used as a reagent that decomposes upon heating to provide both carbonate ions and ammonia, which raises the pH to induce precipitation.[6][7]

Hydrothermal Formation Mechanism

The formation of nickel carbonate hydroxide via the hydrothermal method using urea is a multi-step process. The key reactions are outlined below, illustrating the gradual generation of hydroxide and carbonate ions that subsequently react with nickel ions.

G Fig. 2: Hydrothermal Formation Mechanism reagents Initial Reagents: Ni(NO₃)₂ (Nickel Salt) H₂NCONH₂ (Urea) H₂O (Water) heating Hydrothermal Reaction (e.g., 120-180°C) reagents->heating urea_hydrolysis Urea Hydrolysis H₂NCONH₂ + H₂O → 2NH₃ + CO₂ heating->urea_hydrolysis ammonia_hydrolysis Ammonia Hydrolysis NH₃ + H₂O → NH₄⁺ + OH⁻ urea_hydrolysis->ammonia_hydrolysis NH₃ carbonate_formation Carbonate Formation CO₂ + 2OH⁻ → CO₃²⁻ + H₂O urea_hydrolysis->carbonate_formation CO₂ ammonia_hydrolysis->carbonate_formation OH⁻ precipitation Precipitation 2Ni²⁺ + CO₃²⁻ + 2OH⁻ + nH₂O → Ni₂(CO₃)(OH)₂·nH₂O ammonia_hydrolysis->precipitation OH⁻ carbonate_formation->precipitation CO₃²⁻

Fig. 2: Hydrothermal Formation Mechanism

Experimental Protocols

Accurate characterization of the layered structure is essential. The following sections provide detailed protocols for key analytical techniques.

Hydrothermal Synthesis Protocol

This protocol is adapted from methodologies reported for the synthesis of nickel carbonate hydroxide.[6][7]

  • Reagent Preparation : Dissolve 2 mmol of Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and 20 mmol of urea (CO(NH₂)₂) in 20 mL of deionized water.

  • Mixing : Stir the solution vigorously for 30 minutes at room temperature to ensure a homogeneous mixture.

  • Hydrothermal Reaction : Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 120-140°C) for 24 hours.

  • Cooling and Collection : After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing : Collect the resulting precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.

  • Drying : Dry the final product in a vacuum oven at 60°C for 12 hours.

Powder X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure and interlayer spacing.[8][9][10]

  • Sample Preparation : Finely grind the dried nickel carbonate hydroxide powder using an agate mortar and pestle to ensure random crystallite orientation.

  • Mounting : Mount the powder onto a zero-background sample holder. Use a glass slide to gently press the powder to create a flat, smooth surface that is flush with the holder's surface.

  • Instrument Setup : Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Typical operating conditions are 40 kV and 40 mA.

  • Data Collection : Scan the sample over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis : Identify the crystalline phases by comparing the diffraction pattern with standard JCPDS files. Calculate the interlayer spacing (d-spacing) of the basal (00l) reflections using Bragg's Law (nλ = 2d sinθ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present, confirming the incorporation of carbonate, hydroxide, and water.

  • Sample Preparation (ATR Method) : Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

  • Data Collection : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 to 64 scans to obtain a good signal-to-noise ratio.

  • Data Analysis : Identify characteristic absorption bands. Key expected peaks include: a broad band at ~3450 cm⁻¹ (O-H stretching of hydroxide groups and water), a sharp peak around 1635 cm⁻¹ (H-O-H bending of interlayer water), and strong bands related to the carbonate ion (e.g., ~1420 cm⁻¹ for asymmetric C-O stretching).[1][11]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and nanostructure.

  • SEM Sample Preparation :[12][13][14]

    • Disperse a small amount of the powder in ethanol and sonicate for 5-10 minutes.

    • Drop-cast a single drop of the suspension onto a silicon wafer or carbon tape mounted on an SEM stub.

    • Allow the solvent to evaporate completely in a dust-free environment.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • TEM Sample Preparation :[15][16][17]

    • Prepare a very dilute suspension of the powder in ethanol.

    • Drop-cast one or two drops of the suspension onto a carbon-coated copper TEM grid.

    • Wick away the excess liquid with filter paper and allow the grid to dry completely before loading into the microscope.

  • Imaging :

    • For SEM, use an accelerating voltage of 5-15 kV to observe the particle morphology, size distribution, and hierarchical structure.

    • For TEM, use an accelerating voltage of 100-200 kV. This allows for the visualization of the individual nanosheets and the measurement of lattice fringes to confirm crystallinity and d-spacing.

G Fig. 3: Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Hydrothermal Synthesis wash_dry Washing & Drying synthesis->wash_dry powder Dried Powder Product wash_dry->powder xrd XRD (Phase, Interlayer Spacing) powder->xrd ftir FTIR (Functional Groups) powder->ftir sem SEM (Morphology) powder->sem tem TEM (Nanostructure, Lattice) powder->tem analysis Structure-Property Correlation xrd->analysis ftir->analysis sem->analysis tem->analysis

Fig. 3: Experimental Workflow

Relevance to Drug Development

Layered double hydroxides (LDHs), the broader class of materials to which nickel carbonate hydroxide belongs, are highly promising for drug delivery applications.[18][19][20][21] Their utility stems from several key features:

  • High Drug Loading Capacity : The interlayer space provides a high-surface-area environment for hosting anionic drug molecules.

  • Protection of Cargo : The layered structure can protect sensitive drug molecules from degradation in biological environments.

  • pH-Responsive Release : LDHs are typically soluble in acidic environments. This property can be exploited for targeted drug release in the acidic microenvironments of tumors or within endosomes/lysosomes after cellular uptake.

  • Good Biocompatibility : Many common divalent and trivalent metals used in LDHs (e.g., Mg²⁺, Zn²⁺, Al³⁺) have low toxicity.

The mechanism involves the intercalation of an anionic drug into the interlayer space, typically through anion exchange. The drug-loaded LDH is then introduced into the biological system. Cellular uptake is often mediated by endocytosis.[21] Once inside the cell, the lower pH of endosomal compartments causes the LDH layers to dissolve, releasing the drug molecules into the cytoplasm.

G Fig. 4: LDH Drug Delivery Mechanism ldh LDH Carrier (e.g., Ni-Al-CO₃) intercalation Intercalation (Anion Exchange) ldh->intercalation drug Anionic Drug drug->intercalation drug_ldh Drug-Loaded LDH intercalation->drug_ldh uptake Cellular Uptake (Endocytosis) drug_ldh->uptake cell Target Cell cell->uptake endosome Endosome (Acidic pH) uptake->endosome release LDH Dissolution & Drug Release endosome->release action Therapeutic Action release->action

Fig. 4: LDH Drug Delivery Mechanism

References

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel carbonate hydroxide (B78521), often referred to as basic nickel carbonate, is an inorganic compound of significant interest in various scientific and industrial fields, including catalysis, energy storage, and as a precursor for advanced materials synthesis. Its properties are intrinsically linked to its composition and morphology, which can be tailored through controlled synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of nickel carbonate hydroxide, detailed experimental protocols for its synthesis and characterization, and a summary of its key structural and thermal attributes.

Chemical Identity and Physical Properties

Nickel carbonate hydroxide is not a single, strictly defined compound but rather a family of basic salts with variable stoichiometry. The most common forms are represented by the general formula xNiCO₃·yNi(OH)₂·zH₂O. Commercially significant forms include NiCO₃·2Ni(OH)₂·4H₂O and Ni₂(CO₃)(OH)₂·4H₂O.[1][2] For the purpose of this guide, we will focus on these common hydrated forms.

The physical properties are summarized in Table 1. It typically appears as a light green, odorless, crystalline solid or powder.[3][4] It is characterized by its low solubility in water but dissolves in dilute acids and aqueous ammonia (B1221849) solutions.[3][4]

Table 1: Physical Properties of Nickel Carbonate Hydroxide

PropertyValueCitations
Appearance Light green crystalline solid or powder[3][4]
Chemical Formula Ni₃(CO₃)(OH)₄, NiCO₃·2Ni(OH)₂·4H₂O, Ni₂(CO₃)(OH)₂·4H₂O[2][2][5]
Molecular Weight 304.12 g/mol (for Ni₃(CO₃)(OH)₄); 376.23 g/mol (for NiCO₃·2Ni(OH)₂·4H₂O)[1][2]
Density ~2.6 g/cm³[4]
Solubility - Insoluble in cold water- Soluble in dilute acids and ammonia[3][4][6]
Solubility Product (Ksp) log Ksp = -45.8 ± 1.8 (for Ni₃--INVALID-LINK--₄·3H₂O)[4][7][8]

Synthesis Methodologies

The properties of nickel carbonate hydroxide are highly dependent on the synthesis route. Hydrothermal synthesis is a prevalent method for producing well-defined, hierarchical nanostructures.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a common method for synthesizing hierarchical nickel carbonate hydroxide (Ni₂(CO₃)(OH)₂·4H₂O).[2]

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution A Preparation: Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water.

  • Solution B Preparation: Dissolve 5.0 mmol of NH₄HCO₃ in 50 mL of DI water.

  • Mixing: Add Solution B to Solution A under continuous stirring. Stir the mixture for 10 minutes.

  • pH Adjustment: Adjust the pH of the resulting solution to approximately 6.5 by adding a 0.1 g/mL citric acid solution dropwise while stirring.

  • Hydrothermal Reaction: Transfer the final solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 120°C overnight.

  • Product Recovery: Allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the green precipitate by centrifugation or filtration. Wash the product several times with DI water to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven overnight.

The following diagram outlines the key steps in the hydrothermal synthesis process.

Caption: Workflow for hydrothermal synthesis of nickel carbonate hydroxide.

Structural and Spectroscopic Properties

The structure and composition of the synthesized material are typically confirmed using X-ray diffraction and infrared spectroscopy.

X-ray Diffraction (XRD)

XRD analysis confirms the crystalline phase and purity of the nickel carbonate hydroxide. The diffraction pattern for hydrothermally synthesized Ni₂(CO₃)(OH)₂·4H₂O typically corresponds to JCPDS card no. 00-038-0714.[2] The broadness of the diffraction peaks is indicative of the material's nanostructured nature.[2]

Table 2: Typical XRD Peaks for Ni₂(CO₃)(OH)₂·4H₂O

2θ (degrees)d-spacing (Å)Citations
~11.3~9.05[2]
~19.9~5.1[2]
~38.5~2.7[2]
~70.8~1.54[2]
Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound. The spectra confirm the presence of hydroxide (O-H) groups, carbonate (CO₃²⁻) ions, and nickel-oxygen (Ni-O) bonds.

Table 3: Key IR and Raman Vibration Bands

Wavenumber (cm⁻¹)AssignmentTechniqueCitations
~3450 (broad)O–H stretching (interlayer & bound H₂O)IR[9]
~1411Asymmetric stretching (ν₃) of CO₃²⁻IR[9]
~1067Symmetric stretching (ν₁) of CO₃²⁻IR[9]
~850Out-of-plane bending (ν₂) of CO₃²⁻IR[9]
< 600Bending vibration of Ni–O bondIR[9]
~453A₁g mode of Ni-OH stretching vibrationRaman[6][10]
~515Ni-O-H bending vibrationsRaman[6]
~3585O-H stretching vibrationRaman[6]

Chemical Properties and Reactivity

Thermal Decomposition

Nickel carbonate hydroxide is thermally unstable and decomposes upon heating to form nickel(II) oxide (NiO), water (H₂O), and carbon dioxide (CO₂). This property is crucial for its use as a precursor for NiO nanoparticles. Thermogravimetric analysis (TGA) shows this decomposition typically occurs in stages. For NiCO₃·2Ni(OH)₂·xH₂O, a significant weight loss of approximately 34% occurs between 120°C and 525°C, corresponding to the release of both water and carbon dioxide.[5]

The overall decomposition reaction can be represented as:

NiCO₃·2Ni(OH)₂·zH₂O(s) → 3NiO(s) + CO₂(g) + (2+z)H₂O(g)

The following diagram illustrates the thermal decomposition pathway.

G Start NiCO₃·2Ni(OH)₂·zH₂O(s) (Basic Nickel Carbonate) Step1 Loss of Adsorbed & Interlayer H₂O Start->Step1 Heat (>120°C) Step2 Dehydroxylation & Decarboxylation Step1->Step2 Heat (>300°C) End NiO(s) + CO₂(g) + H₂O(g) (Nickel Oxide & Gaseous Products) Step2->End

Caption: Thermal decomposition pathway of basic nickel carbonate.

Reactivity with Acids

As a carbonate and a hydroxide, the compound readily reacts with dilute acids, producing a nickel salt, water, and carbon dioxide gas, which is observed as effervescence.[3]

Ni₂(CO₃)(OH)₂(s) + 4H⁺(aq) → 2Ni²⁺(aq) + CO₂(g) + 3H₂O(l)

Characterization Protocols

Detailed and consistent characterization is essential for understanding and applying nickel carbonate hydroxide.

Protocol: X-ray Diffraction (XRD) Analysis
  • Sample Preparation: Finely grind the dried nickel carbonate hydroxide powder using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. Mount the powder onto a zero-background sample holder.

  • Instrument Settings:

    • Radiation: Cu Kα (λ = 1.5418 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°

    • Scan Rate: 2-4°/minute

    • Step Size: 0.02°

  • Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS database (e.g., JCPDS No. 00-038-0714).

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried powder into an alumina (B75360) crucible.[11]

  • Instrument Settings:

    • Atmosphere: High-purity nitrogen or air.[12]

    • Flow Rate: 20-50 mL/min.[12][13]

    • Heating Rate: A linear rate of 10°C/min is standard.[11][12]

    • Temperature Range: Heat from room temperature (e.g., 30°C) to 800°C to ensure complete decomposition.[12]

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset and completion temperatures of decomposition, identify distinct weight loss steps, and calculate the residual mass.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

    • Mix ~1 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar.[14]

    • Grind the mixture to a very fine, homogeneous powder.[14]

    • Place the powder in a pellet-forming die and apply 7-8 tons of pressure under vacuum to form a transparent or translucent pellet.[4]

  • Spectral Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to O-H, C-O, and Ni-O vibrations.

Conclusion

Nickel carbonate hydroxide is a versatile material whose physical and chemical properties are dictated by its stoichiometry and crystalline structure. The synthesis and characterization methods outlined in this guide provide a foundational framework for researchers working with this compound. A thorough understanding of its thermal decomposition behavior, structural features, and reactivity is critical for its application as a precursor in the development of advanced nickel-based materials for catalysis, energy, and electronics.

References

An In-depth Technical Guide to Nickel Carbonate Hydroxide Hydrate: Formula, Structure, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel carbonate hydroxide (B78521) hydrate (B1144303), a compound with diverse applications in catalysis, energy storage, and ceramics. This document details its various chemical formulas, crystal structures, synthesis methodologies, and key physicochemical properties, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Chemical Formula and Nomenclature

"Nickel carbonate hydroxide hydrate" is a general term for a series of basic nickel carbonates with varying stoichiometric compositions. The exact formula is highly dependent on the synthesis conditions, particularly pH and temperature. The most commonly cited formulas in the literature are presented in Table 1. These variations arise from the hydrolysis of nickel ions and the incorporation of hydroxide and water molecules into the carbonate structure.

Table 1: Common Chemical Formulas of Nickel Carbonate Hydroxide Hydrate

Chemical FormulaAlternative RepresentationMolecular Weight ( g/mol )CAS Number
Ni₂(CO₃)(OH)₂·4H₂O-285.4865405-96-1
Ni₄CO₃(OH)₆(H₂O)₄-468.8829863-10-3[1]
2NiCO₃·3Ni(OH)₂·4H₂ONi₅(CO₃)₂(OH)₆·4H₂O587.5912244-51-8
Ni₃(CO₃)(OH)₄·4H₂OZaratite374.1812199-09-6

Crystal Structure and Morphology

The crystal structure of nickel carbonate hydroxide hydrate varies with its composition. The naturally occurring mineral form, zaratite, possesses an isometric (cubic) crystal system.[2] Synthetic forms are often poorly crystalline or amorphous.[1]

Table 2: Crystallographic Data for Nickel Carbonate Hydroxide Hydrate Variants

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)JCPDS Card No.
Nickel Carbonate Hydroxide HydrateNi₂(CO₃)(OH)₂·4H₂OMonoclinicP2₁/ma = 9.05, b = 3.12, c = 11.96, β = 97.4°00-038-0714
ZaratiteNi₃(CO₃)(OH)₄·4H₂OIsometric (Cubic)Fd-3ma = 6.16-

The morphology of nickel carbonate hydroxide hydrate is highly tunable and dependent on the synthesis method. Hydrothermal synthesis can yield hierarchical structures such as microspheres composed of nanoflakes or nanoneedles, often described as "flower-like" or "sea-urchin-like" morphologies.[3][4] These high-surface-area structures are particularly advantageous for applications in catalysis and energy storage.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of nickel carbonate hydroxide hydrate are hydrothermal synthesis and chemical precipitation.

Hydrothermal Synthesis

This method allows for the formation of well-defined crystalline structures and morphologies.

Protocol:

  • Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a precipitating/hydrolyzing agent (e.g., urea, CO(NH₂)₂) in deionized water. The molar ratio of the reactants can be varied to control the final product's morphology and composition.

  • Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (typically between 120°C and 180°C) for a defined duration (e.g., 6-24 hours).[5]

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

  • Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery and Purification Ni_salt Nickel Salt Solution (e.g., Ni(NO₃)₂·6H₂O) Mixing Mixing and Stirring Ni_salt->Mixing Urea Urea Solution (CO(NH₂)₂) Urea->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Transfer Heating Heating (120-180°C, 6-24h) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Reaction Completion Filtration Centrifugation/ Filtration Cooling->Filtration Washing Washing (DI Water & Ethanol) Filtration->Washing Drying Vacuum Drying (60-80°C) Washing->Drying Final_Product Nickel Carbonate Hydroxide Hydrate Powder Drying->Final_Product

Hydrothermal Synthesis Workflow
Chemical Precipitation

This method is a simpler, room-temperature process for producing basic nickel carbonates.

Protocol:

  • Reactant Solution Preparation: Prepare an aqueous solution of a nickel salt (e.g., nickel sulfate (B86663), NiSO₄) and a separate aqueous solution of a precipitating agent (e.g., sodium carbonate, Na₂CO₃).

  • Precipitation: Slowly add the sodium carbonate solution to the nickel sulfate solution while stirring vigorously. The pH of the reaction mixture is a critical parameter and should be controlled to obtain the desired composition.[6]

  • Aging: The precipitate can be aged in the mother liquor for a period (e.g., 24 hours) to promote the formation of more stable phases.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities. Dry the product in an oven at a low temperature.

G cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_recovery Product Recovery Ni_sol Nickel Salt Solution (e.g., NiSO₄) Mixing Controlled Addition with Stirring Ni_sol->Mixing Na2CO3_sol Sodium Carbonate Solution (Na₂CO₃) Na2CO3_sol->Mixing Aging Aging in Mother Liquor (optional) Mixing->Aging Filtration Filtration Aging->Filtration Washing Thorough Washing (DI Water) Filtration->Washing Drying Oven Drying Washing->Drying Final_Product Basic Nickel Carbonate Powder Drying->Final_Product

Chemical Precipitation Workflow

Physicochemical Properties

Thermal Decomposition

Nickel carbonate hydroxide hydrate decomposes upon heating, typically in a multi-step process involving dehydration followed by the decomposition of the carbonate and hydroxide groups to yield nickel(II) oxide (NiO).

Table 3: Thermal Decomposition Characteristics

CompoundDehydration Temp. Range (°C)Decomposition Temp. Range (°C)Final Product
Ni₂(CO₃)(OH)₂·4H₂O~100 - 200~250 - 400NiO
2NiCO₃·3Ni(OH)₂·4H₂O~120 - 250~250 - 525NiO[7]

The decomposition process can be represented by the following general reaction:

xNiCO₃ · yNi(OH)₂ · zH₂O → (x+y)NiO + xCO₂ + (y+z)H₂O

G Start Nickel Carbonate Hydroxide Hydrate (xNiCO₃·yNi(OH)₂·zH₂O) Intermediate Anhydrous Basic Nickel Carbonate (xNiCO₃·yNi(OH)₂) Start->Intermediate Heat (Dehydration) H2O H₂O Start->H2O Final Nickel(II) Oxide ((x+y)NiO) Intermediate->Final Further Heat (Decomposition) Intermediate->H2O CO2 CO₂ Intermediate->CO2

Thermal Decomposition Pathway
Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in nickel carbonate hydroxide hydrate.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of water molecules and hydroxyl groups
~1630H-O-H bending of interlayer water
~1400-1500Asymmetric stretching of CO₃²⁻
~1050Symmetric stretching of CO₃²⁻
~830Out-of-plane bending of CO₃²⁻
Below 600Ni-O and Ni-OH vibrations

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the carbonate ion.

Table 5: Characteristic Raman Bands

Wavenumber (cm⁻¹)Assignment
~1065ν₁ symmetric stretching of CO₃²⁻
~710-740ν₄ in-plane bending of CO₃²⁻
~450Ni-O stretching
~300-400Lattice vibrations

Applications

The unique properties of nickel carbonate hydroxide hydrate make it a versatile material in various fields:

  • Catalysis: As a precursor for the synthesis of highly active nickel oxide catalysts. The morphology and surface area of the final NiO are influenced by the properties of the carbonate precursor.[1]

  • Energy Storage: In the fabrication of electrodes for supercapacitors and batteries, where its high theoretical capacitance and tunable morphology are advantageous.

  • Ceramics and Pigments: Used in the production of specialty ceramics and as a green pigment.

  • Electroplating: As a component in nickel electroplating baths.[1]

This technical guide provides a foundational understanding of nickel carbonate hydroxide hydrate. For more specific applications and advanced characterization, readers are encouraged to consult the cited literature and further scholarly articles.

References

Zaratite: A Comprehensive Technical Guide to the Natural Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaratite, a vibrant emerald-green mineral, is a hydrated nickel carbonate hydroxide (B78521) with the idealized chemical formula Ni₃(CO₃)(OH)₄·4H₂O.[1][2][3][4][5] It is a secondary mineral, typically found as encrustations and vein fillings, formed from the alteration of primary nickel and iron-bearing minerals in ultramafic rocks.[2][3][4] While historically recognized as a distinct mineral species, recent studies have cast doubt on its definitive status, suggesting "zaratite" may encompass a range of low-crystalline nickel hydroxycarbonate materials with variable compositions. This guide provides an in-depth technical overview of zaratite, summarizing its physicochemical properties, crystallographic data, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in materials science, geology, and potentially in fields exploring nickel-based compounds for various applications.

Physicochemical and Crystallographic Properties

Zaratite is characterized by its striking color, vitreous to greasy luster, and brittle nature.[2][5] Its properties have been determined through various analytical techniques, providing the data summarized below.

PropertyValueSource(s)
Chemical Formula Ni₃(CO₃)(OH)₄·4H₂O[1][2][3][4][5][6]
Crystal System Isometric[1][2][6]
Cell Parameter (a) 6.16 Å[1]
Unit Cell Volume (V) 233.74 ų (Calculated)[1]
Color Emerald-green[1][2][3]
Luster Vitreous, Greasy[1][2][5]
Streak Light green[1]
Hardness (Mohs) 3.5[1][2][5]
Density (g/cm³) 2.57 - 2.649 (Measured), 2.67 (Calculated)[1]
Fracture Conchoidal[1][2][5]
Cleavage None[2][5]
Optical Class Isotropic (in part amorphous)[2]
Elemental Composition (Ideal)Weight %Source(s)
Nickel (Ni)46.81[1]
Oxygen (O)46.79[1]
Hydrogen (H)3.22[1]
Carbon (C)3.19[1]
Oxide Composition (Ideal)Weight %Source(s)
Nickel(II) Oxide (NiO)59.57
Carbon Dioxide (CO₂)11.70
Water (H₂O)28.73

Experimental Protocols

The characterization of zaratite involves a suite of analytical techniques to determine its structure, composition, and thermal properties. The following sections detail the methodologies for key experiments.

Hydrothermal Synthesis of Nickel Carbonate Hydroxide

A common method for synthesizing nickel carbonate hydroxide, a synthetic analogue of zaratite, is the hydrothermal method.[7]

Procedure:

  • Dissolve 0.008 mol of a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and 0.04 mol of urea (B33335) in deionized water.

  • Stir the solution for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain for a set duration (e.g., 12-24 hours).[8]

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation, wash several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at a low temperature (e.g., 60 °C) for several hours.

X-Ray Diffraction (XRD) Analysis

XRD is employed to determine the crystal structure and phase purity of the material.

Sample Preparation:

  • A small amount of the powdered sample is gently pressed into a sample holder to create a flat, smooth surface. Care should be taken to minimize preferred orientation of the crystallites.

Instrumentation and Parameters:

  • Instrument: Powder X-ray Diffractometer (e.g., Bruker D8 Advance).

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).[4]

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 5° to 70°.

  • Step Size: 0.02°.

  • Scan Speed: 1°/min.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample, such as carbonate and hydroxyl groups.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar to achieve a fine, homogeneous powder.[9]

  • Place the mixture in a pellet-pressing die.

  • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 100).

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Thermogravimetric Analysis (TGA)

TGA is utilized to study the thermal stability and decomposition of zaratite, quantifying the loss of water and carbon dioxide upon heating.

Procedure:

  • Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina (B75360) or platinum crucible.

  • Place the crucible onto the TGA balance.

  • Heat the sample from room temperature to 1000 °C at a constant heating rate.

  • Continuously monitor the mass of the sample as a function of temperature.

Instrumentation and Parameters:

  • Instrument: Thermogravimetric Analyzer.

  • Heating Rate: 10 °C/min.[10]

  • Atmosphere: Inert atmosphere, such as nitrogen (N₂) or argon (Ar), with a flow rate of 20-50 mL/min to prevent oxidation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR on the vibrational modes of the material, aiding in the identification of carbonate and hydroxide groups.

Sample Preparation:

  • A small amount of the powdered sample is placed on a microscope slide.

Instrumentation and Parameters:

  • Instrument: Raman Spectrometer.

  • Laser Excitation Wavelength: 532 nm or 785 nm are common choices for inorganic materials.[1][11] The 532 nm laser generally provides a stronger Raman signal but may induce fluorescence in some samples. The 785 nm laser is often used to minimize fluorescence.

  • Laser Power: Kept low (e.g., <10 mW) to avoid sample degradation.

  • Spectral Range: 100 to 4000 cm⁻¹.

  • Acquisition Time and Accumulations: Dependent on the sample's Raman scattering efficiency, typically multiple accumulations of 10-30 seconds each.

Visualizations

Logical Relationship of Zaratite's Properties

Zaratite_Properties cluster_composition Chemical Composition cluster_properties Physical & Crystallographic Properties Zaratite Zaratite Ni₃(CO₃)(OH)₄·4H₂O Ni Nickel (Ni) Zaratite->Ni CO3 Carbonate (CO₃²⁻) Zaratite->CO3 OH Hydroxide (OH⁻) Zaratite->OH H2O Water (H₂O) Zaratite->H2O Color Emerald-Green Color Zaratite->Color Crystal Isometric Crystal System Zaratite->Crystal Hardness Hardness ~3.5 Zaratite->Hardness Density Density ~2.6 g/cm³ Zaratite->Density

Caption: Interrelationship of Zaratite's composition and key properties.

Experimental Workflow for Zaratite Characterization

Zaratite_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation start Zaratite Sample (Natural or Synthetic) grinding Grinding to Powder start->grinding xrd XRD grinding->xrd ftir FTIR grinding->ftir tga TGA grinding->tga raman Raman grinding->raman structure Crystal Structure Phase Purity xrd->structure functional_groups Functional Groups (CO₃²⁻, OH⁻, H₂O) ftir->functional_groups thermal_stability Thermal Stability Compositional Analysis tga->thermal_stability vibrational_modes Vibrational Modes raman->vibrational_modes

Caption: Workflow for the characterization of Zaratite samples.

Conclusion and Future Perspectives

Zaratite, as a naturally occurring nickel carbonate hydroxide, presents an interesting case study in mineralogy, particularly concerning the variability of its chemical composition and its questionable status as a distinct mineral species. The analytical techniques outlined in this guide are crucial for the accurate characterization of both natural zaratite samples and their synthetic analogues. For researchers in drug development and other fields exploring nickel-based materials, a thorough understanding of the synthesis and characterization of these compounds is fundamental. Future research could focus on controlled synthesis methods to produce nickel carbonate hydroxide with tailored properties, potentially leading to novel applications in catalysis, energy storage, or as precursors for other nickel-containing nanomaterials. The detailed experimental protocols provided herein offer a solid foundation for such investigations.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel carbonate hydroxide (B78521) [Ni₂(CO₃)(OH)₂] is a material of significant interest in various fields, including catalysis, energy storage, and biomedical applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization. Spectroscopic techniques provide a powerful suite of tools for the detailed characterization of this material, offering insights into its structure, composition, and electronic properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel carbonate hydroxide, focusing on Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and UV-Visible (UV-Vis) Spectroscopy. This document synthesizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the characterization workflow through a logical diagram.

Introduction

Nickel carbonate hydroxide has emerged as a versatile material with applications ranging from precursors for battery materials to catalysts for hydrogen evolution.[1] Its performance in these applications is intrinsically linked to its structural and electronic properties. Spectroscopic characterization is, therefore, indispensable for quality control, performance optimization, and fundamental understanding. This guide aims to be a central resource for researchers employing spectroscopic methods to analyze nickel carbonate hydroxide.

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital tool for identifying the functional groups present in nickel carbonate hydroxide. The vibrational modes of carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, as well as water molecules, give rise to characteristic absorption bands in the infrared spectrum.

Table 1: Summary of FTIR Vibrational Bands for Nickel Carbonate Hydroxide

Wavenumber (cm⁻¹)AssignmentReference(s)
~3600–3510O-H stretching vibration of hydroxyl groups[2]
~3458, 3048O-H stretching[3]
~2100-2250Combination of torsional and deformation vibrations of crystalline hydrate (B1144303) water[4]
~1684Bending vibration of adsorbed water molecules[3]
~1517, 1396Asymmetric stretching mode (ν₃) of CO₃²⁻[2]
~1040Symmetric stretching mode (ν₁) of CO₃²⁻[2]
~950, 830Bending mode (ν₂) of CO₃²⁻[2]
~750, 680Bending mode (ν₄) of CO₃²⁻[2]
~582Ni-O-H bending vibration[3]
~536Stretching vibrations of Ni-O[2]
Below 500Ni-OH band vibrations[2]
~405Ni-O stretching[3]
~399Vibrations of the Ni-O bonds[4]
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations and low-frequency lattice modes. It is highly sensitive to the local bonding environment of the nickel, carbonate, and hydroxyl groups.

Table 2: Summary of Raman Peaks for Nickel Carbonate Hydroxide

Wavenumber (cm⁻¹)AssignmentReference(s)
~1112Carbonate symmetric stretch[5]
~1040Carbonate symmetric stretch[5]
~500Ni-O vibration[5]
~400Ni-OH stretching vibration[5]
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements in nickel carbonate hydroxide.

Table 3: Summary of XPS Binding Energies for Nickel Carbonate Hydroxide

ElementCore LevelBinding Energy (eV)SpeciesReference(s)
Ni2p₃/₂855.8Ni²⁺ in Ni(OH)₂[1]
Ni2p₃/₂856.3Ni²⁺[6]
Ni2p₃/₂857.1Ni²⁺ in NiCO₃[1]
Ni2p₁/₂874.0Ni²⁺[6]
Co2p₃/₂781.5Co²⁺[6]
Co2p₁/₂797.4Co²⁺[6]
O1s530.3Metal-Oxygen bonds (O-Ni/Co)[2]
O1s531.1Defective sites or hydroxide species[7]
O1s531.4Hydroxyl groups (O-H)[2]
O1s531.5Metal hydroxide[6]
O1s533.0Metal carbonate[6]
C1s284.0Aromatic linked carbon (C-C)[2]
C1s285.7Carbon-oxygen single bonds (C-O)[2]
C1s287.8Carboxylate carbon (O=C-O)[2]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the optical properties and electronic transitions in nickel carbonate hydroxide. The absorption spectra can provide information about the band gap of the material.

Table 4: Summary of UV-Vis Absorption for Nickel-Based Hydroxides

Wavelength (nm)AssignmentReference(s)
~370d-d transitions of Ni in Ni(OH)₂[8]

Experimental Protocols

Synthesis of Nickel Carbonate Hydroxide (Hydrothermal Method)

A common method for synthesizing nickel carbonate hydroxide is through a hydrothermal process.[1][5]

  • Precursor Solution Preparation: Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and a precipitating agent/hydrolysis agent such as urea (B33335) (CO(NH₂)₂) or hexamethylenetetramine (HMT) in deionized water.[5]

  • Stirring: Stir the solution for a specified time (e.g., 30 minutes) to ensure homogeneity.[5]

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 80-180 °C) for a designated duration (e.g., 24-48 hours).[2][5]

  • Product Recovery: After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing: Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a specific temperature (e.g., 60 °C) overnight.

FTIR Spectroscopy
  • Sample Preparation: Mix a small amount of the dried nickel carbonate hydroxide powder with potassium bromide (KBr) and press the mixture into a pellet. Alternatively, for Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT), the powder can be used directly.[9]

  • Instrument Setup: Place the sample in the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 100).[9]

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the nickel carbonate hydroxide powder on a microscope slide.

  • Instrument Setup: Position the sample under the laser of the Raman spectrometer.

  • Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light. The spectral range and acquisition time will depend on the specific instrument and sample.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Mount the powdered sample onto a sample holder using double-sided adhesive tape.

  • Instrument Setup: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα). Record survey scans to identify the elements present, followed by high-resolution scans of the specific elemental regions (e.g., Ni 2p, O 1s, C 1s).

UV-Visible Spectroscopy
  • Sample Preparation: Disperse the nickel carbonate hydroxide powder in a suitable solvent, such as deionized water, using sonication to form a stable suspension.[9] For solid samples, diffuse reflectance measurements can be performed.

  • Instrument Setup: Place the sample suspension in a quartz cuvette and position it in the UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance or reflectance spectrum over a specific wavelength range (e.g., 250-900 nm).[1]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of nickel carbonate hydroxide.

Spectroscopic_Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Synthesis Hydrothermal Synthesis of Nickel Carbonate Hydroxide FTIR FTIR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman XPS XPS Synthesis->XPS UVVis UV-Vis Spectroscopy Synthesis->UVVis FunctionalGroups Functional Group Identification FTIR->FunctionalGroups VibrationalModes Vibrational Mode Analysis Raman->VibrationalModes ElementalComp Elemental Composition & Oxidation States XPS->ElementalComp OpticalProp Optical Properties & Band Gap UVVis->OpticalProp FinalReport Comprehensive Material Characterization FunctionalGroups->FinalReport VibrationalModes->FinalReport ElementalComp->FinalReport OpticalProp->FinalReport

Caption: Workflow for the spectroscopic characterization of nickel carbonate hydroxide.

Conclusion

The spectroscopic characterization of nickel carbonate hydroxide is a multifaceted process that provides critical insights into its material properties. By employing a combination of FTIR, Raman, XPS, and UV-Vis spectroscopy, researchers can obtain a comprehensive understanding of its chemical composition, structure, and electronic characteristics. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working with this important material, facilitating standardized analysis and fostering further innovation in its applications.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the hydrothermal synthesis of nickel carbonate hydroxide (B78521), a material with promising applications in various fields, including photocatalysis and energy storage.[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Hydrothermal synthesis is a versatile and widely used method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for precise control over the size, morphology, and crystal structure of the resulting nanoparticles.[5][6] Nickel carbonate hydroxide, specifically in its hydrated form (Ni₂(CO₃)(OH)₂·4H₂O), has garnered interest due to its electrochemical properties and potential as a photocatalyst for hydrogen evolution from water splitting.[1] The following protocols detail the synthesis of this compound, providing a foundation for further research and application.

Experimental Protocols

Two primary protocols are presented here, utilizing different precursors to achieve the desired nickel carbonate hydroxide nanostructures.

Protocol 1: Synthesis using Nickel Nitrate (B79036) and Ammonium (B1175870) Bicarbonate

This protocol is adapted from a method for synthesizing hierarchical mesoporous nickel carbonate hydroxide hydrate.[1]

2.1.1. Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

2.1.2. Procedure:

  • Precursor Solution Preparation:

    • Dissolve 2.5 mmol of nickel nitrate hexahydrate in 200 mL of deionized water.

    • In a separate beaker, dissolve 5 mmol of ammonium bicarbonate in 50 mL of deionized water.

  • Mixing and pH Adjustment:

    • Add the ammonium bicarbonate solution to the nickel nitrate solution while stirring.

    • Continue stirring the mixture for 10 minutes.

    • Adjust the pH of the solution to approximately 6.5 by adding a 0.1 g/mL citric acid solution dropwise while continuously stirring.[1]

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 120°C.

    • Maintain this temperature overnight.[1]

  • Product Recovery and Cleaning:

    • Allow the autoclave to cool down naturally to room temperature.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product several times with deionized water to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product under vacuum overnight.[1]

Protocol 2: Synthesis using Nickel Nitrate and Urea (B33335)/Hexamethylenetetramine (HMT)

This protocol is based on methods where urea or HMT acts as a precipitating agent, decomposing at elevated temperatures to provide hydroxide and carbonate ions.[2][6]

2.2.1. Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂) or Hexamethylenetetramine (HMT, C₆H₁₂N₄)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

2.2.2. Procedure:

  • Precursor Solution Preparation:

    • Dissolve 2 mmol of nickel nitrate hexahydrate in 20 mL of deionized water.

    • Add either 20 mmol of urea or 10 mmol of HMT to the solution.[6]

  • Initial Mixing:

    • Stir the solution for 30 minutes to ensure complete dissolution and homogenization.[6]

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat to a temperature between 80°C and 140°C.[6] The reaction time will vary depending on the temperature (e.g., 24 hours at 120-140°C, 48 hours at 80-100°C).[6]

  • Product Recovery and Cleaning:

    • After the reaction is complete, let the autoclave cool to room temperature.

    • Filter the resulting precipitate and wash it thoroughly with deionized water and ethanol.

  • Drying:

    • Dry the obtained sample at 60°C for 24 hours.

Data Presentation

The following table summarizes the key experimental parameters from various hydrothermal synthesis protocols for nickel-based hydroxides and carbonates.

ParameterProtocol 1Protocol 2 (Urea/HMT)Other Reported Methods
Nickel Precursor Nickel Nitrate HexahydrateNickel Nitrate HexahydrateNickel Acetate, Nickel Chloride, Nickel Sulfate, Nickel Bromide[5][7][8]
Carbonate/Hydroxide Source Ammonium BicarbonateUrea or Hexamethylenetetramine (HMT)Ammonia, Ethylene-1,2-diamine[5][7]
Molar Ratio (Ni:Source) 1:2 (Ni:NH₄HCO₃)1:10 (Ni:Urea) or 1:5 (Ni:HMT)[6]Varies
Temperature (°C) 120[1]80 - 140[6]140 - 200[8][9]
Time (hours) Overnight (~12-16 h)[1]24 - 48[6]5 - 24[5][9]
pH ~6.5 (adjusted with Citric Acid)[1]Not explicitly controlledVaries
Additives/Surfactants NoneNoneCTAB, SDBS, PEG6000, Triplex[5]
Final Product Ni₂(CO₃)(OH)₂·4H₂O[1]Nickel Carbonate Hydroxide / Nickel Hydroxide[6]α-Ni(OH)₂, β-Ni(OH)₂, Ni(HCO₃)₂[7][8][10][11]

Visualizations

Experimental Workflow Diagram

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of Nickel Carbonate Hydroxide cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing A Dissolve Nickel Precursor (e.g., Ni(NO₃)₂·6H₂O) in Deionized Water C Mix Precursor Solutions & Stir A->C B Dissolve Carbonate/Hydroxide Source (e.g., NH₄HCO₃, Urea, HMT) in Deionized Water B->C D Optional: Adjust pH (e.g., with Citric Acid) C->D E Transfer to Autoclave C->E D->E F Hydrothermal Treatment (Heating at specified T & P) E->F G Cool to Room Temperature F->G H Wash with DI Water & Ethanol G->H I Dry the Product (e.g., Vacuum Oven) H->I J Final Product: Nickel Carbonate Hydroxide I->J

Caption: Experimental workflow for the hydrothermal synthesis of nickel carbonate hydroxide.

Logical Relationship of Synthesis Parameters

Synthesis_Parameters Key Parameters Influencing Product Characteristics cluster_inputs Synthesis Inputs cluster_outputs Product Characteristics Precursors Precursors (Ni Salt, C/OH Source) Morphology Morphology Precursors->Morphology Phase Crystal Phase Precursors->Phase Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity ParticleSize Particle Size Temperature->ParticleSize Temperature->Phase Time Reaction Time Time->Crystallinity Time->ParticleSize pH pH pH->Morphology pH->Phase Additives Additives (Surfactants) Additives->Morphology Additives->ParticleSize

Caption: Influence of synthesis parameters on the final product characteristics.

References

Application Notes and Protocols for the Synthesis of Nickel Carbonate Hydroxide Nanosheets for Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nickel carbonate hydroxide-based nanosheets, a promising class of materials for high-performance supercapacitor electrodes. The unique hierarchical structure and high theoretical capacitance of these materials make them a focal point of research in energy storage. These notes also detail the fabrication of electrodes and the electrochemical characterization techniques used to evaluate their performance.

Introduction

Nickel-based carbonate hydroxides, often in combination with other transition metals like cobalt, have emerged as highly promising electrode materials for supercapacitors. Their layered crystal structure, high theoretical specific capacitance, and tunable morphology contribute to their excellent electrochemical performance. The nanosheet morphology, in particular, provides a high surface area and short ion diffusion pathways, which are critical for achieving high power and energy densities. The hydrothermal or solvothermal synthesis method is a versatile and widely used approach to produce these nanosheets with controlled morphology and composition.

Performance Data of Nickel-Based Carbonate Hydroxide (B78521) Nanosheets

The electrochemical performance of supercapacitor electrodes based on nickel carbonate hydroxide and its composites is summarized in the tables below. These values highlight the potential of these materials for energy storage applications.

Table 1: Electrochemical Performance of Nickel-Cobalt (B8461503) Carbonate Hydroxide Electrodes

MaterialSynthesis MethodSpecific Capacitance (F/g) at Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
NiCo-CH-180Solvothermal762 at 152150076.2% after 5000
Nickel-Cobalt Carbonate Hydroxide (Ni/Co = 1:2)Hydrothermal950.2 at 142.9 - 15.8285.0 - 2849.9178.3% after 3000
NiCo(CO3)(OH)2Hydrothermal1288.2 (mAh/g) at 335.52555.680.7% after 10,000
Ni0.35Co0.65-LDHsHydrothermal1551.1 at 142.88490084.0% after 1000

Table 2: Performance of Asymmetric Supercapacitors (ASC) using Nickel-Cobalt Carbonate Hydroxide Positive Electrodes

Positive ElectrodeNegative ElectrodeElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
NiCo-CH-180Activated Carbon (AC)PVA-KOH gel52150076.2% after 5000
NCS@NCOHActivated Carbon (AC)6 M KOH23.7340065.1% after 3000
NiCo(CO3)(OH)2GrapheneNot specified35.52555.671.3% after 10,000
Ni0.35Co0.65-LDHsActivated Carbon (AC)Not specified42.88490078.62% after 5000

Experimental Protocols

This section provides detailed protocols for the synthesis of nickel-cobalt carbonate hydroxide nanosheets, the fabrication of a working electrode, and the electrochemical characterization of the electrode.

Protocol for Hydrothermal Synthesis of Nickel-Cobalt Carbonate Hydroxide Nanosheets

This protocol describes a general method for synthesizing nickel-cobalt carbonate hydroxide nanosheets. The ratio of nickel to cobalt and other parameters can be adjusted to tune the material's properties.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave (50-100 mL)

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Beakers and graduated cylinders

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 4 mmol of Co(NO₃)₂·6H₂O in 30 mL of DI water with vigorous stirring to form a clear pink solution.

    • In a separate beaker, dissolve 10 mmol of urea and 4 mmol of NH₄F in 30 mL of DI water.

  • Mixing:

    • Slowly add the urea and NH₄F solution to the nickel and cobalt nitrate solution under continuous stirring.

    • Stir the mixture for an additional 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120 °C for 6-12 hours.

  • Product Collection and Cleaning:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 6000 rpm for 10 minutes.

    • Wash the collected product with DI water and ethanol several times to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol for Working Electrode Fabrication

This protocol outlines the steps to prepare a working electrode for electrochemical testing.

Materials:

  • Synthesized nickel-cobalt carbonate hydroxide nanosheets (active material)

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

Equipment:

  • Mortar and pestle

  • Spatula

  • Doctor blade or glass rod

  • Hot plate or vacuum oven

Procedure:

  • Slurry Preparation:

    • In a mortar, mix the active material, acetylene black, and PVDF in a weight ratio of 80:10:10.

    • Grind the mixture thoroughly to ensure a homogeneous powder.

    • Add a few drops of NMP solvent and continue to mix until a uniform slurry is formed.

  • Coating on Nickel Foam:

    • Cut a piece of nickel foam to the desired dimensions (e.g., 1x1 cm).

    • Clean the nickel foam by sonicating it in acetone, ethanol, and DI water for 15 minutes each, and then dry it.

    • Apply the prepared slurry onto the cleaned nickel foam using a doctor blade or a glass rod to ensure a uniform coating.

  • Drying the Electrode:

    • Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to remove the NMP solvent.

  • Pressing the Electrode:

    • Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.

Protocol for Electrochemical Characterization

This protocol describes the standard three-electrode setup and techniques for evaluating the supercapacitive performance of the fabricated electrode.

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell

  • Working electrode (prepared as in Protocol 3.2)

  • Counter electrode (e.g., platinum foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

  • Electrolyte (e.g., 2 M or 6 M KOH aqueous solution)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, a platinum foil counter electrode, and a reference electrode.

    • Fill the cell with the chosen electrolyte, ensuring all electrodes are properly immersed.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., 0 to 0.6 V vs. Ag/AgCl).

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g) within the same potential window as the CV.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

  • Cycling Stability Test:

    • Evaluate the long-term stability of the electrode by performing continuous GCD cycling at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 1000 to 5000 cycles).

Visualized Workflows

The following diagrams illustrate the key experimental processes described in the protocols.

SynthesisWorkflow cluster_prep Precursor Preparation cluster_reaction Reaction and Processing A Dissolve Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in DI water C Mix Precursor Solutions A->C B Dissolve Urea and NH₄F in DI water B->C D Hydrothermal Reaction (120°C, 6-12h) C->D Transfer to Autoclave E Cooling and Centrifugation D->E F Washing with DI Water and Ethanol E->F G Drying (60°C, 12h) F->G H Nickel-Cobalt Carbonate Hydroxide Nanosheets G->H

Caption: Hydrothermal synthesis of nickel-cobalt carbonate hydroxide nanosheets.

ElectrodeFabrication cluster_materials Materials cluster_process Fabrication Process A Active Material (80%) D Mix and Grind with NMP to form slurry A->D B Acetylene Black (10%) B->D C PVDF Binder (10%) C->D E Coat slurry onto cleaned Nickel Foam D->E F Dry in Vacuum Oven (80°C, 12h) E->F G Press Electrode (10 MPa) F->G H Working Electrode G->H

Caption: Fabrication of the working electrode for supercapacitor testing.

ElectrochemicalCharacterization cluster_setup Three-Electrode Cell Setup cluster_tests Electrochemical Tests A Working Electrode E Electrochemical Workstation A->E B Counter Electrode (Pt foil) B->E C Reference Electrode (Ag/AgCl) C->E D Electrolyte (KOH solution) D->E F Cyclic Voltammetry (CV) E->F G Galvanostatic Charge-Discharge (GCD) E->G H Electrochemical Impedance Spectroscopy (EIS) E->H I Cycling Stability Test E->I

Caption: Workflow for electrochemical characterization of the supercapacitor electrode.

Application Notes & Protocols: Controlled Precipitation of Nickel Carbonate Hydroxide Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled precipitation of nickel carbonate hydroxide (B78521) particles is a critical process for synthesizing materials with tailored properties for a range of applications. The morphology, crystal structure, and chemical composition of these particles can be finely tuned by manipulating reaction parameters such as temperature, pH, precursors, and additives. These materials are of significant interest for their use in energy storage, catalysis, and potentially as precursors or components in advanced drug delivery systems. This document provides detailed protocols and data for the synthesis of nickel carbonate hydroxide particles via hydrothermal methods.

Key Synthesis Parameters and Their Impact

The synthesis of nickel carbonate hydroxide is influenced by several critical parameters that dictate the final characteristics of the particles. Understanding these relationships is key to achieving desired material properties.

A general workflow for the synthesis process involves the dissolution of precursors, a hydrothermal reaction where precipitation occurs under controlled temperature and pressure, followed by washing and drying of the final product. The choice of nickel salt, precipitating agent, temperature, and reaction time all play a crucial role in determining the particle size, morphology, and the degree of carbonate incorporation.

G Temp Temperature (°C) Morphology Morphology (Nanorods, Nanowires, etc.) Temp->Morphology Composition Phase & Composition (α-Ni(OH)₂, β-Ni(OH)₂, Carbonate content) Temp->Composition Time Time (h) Time->Morphology Time->Composition Precursors Precursors (e.g., Ni(NO₃)₂, Urea) Precursors->Morphology Precursors->Composition Solvent Solvent (e.g., Water, EG) Solvent->Morphology Properties Physicochemical Properties (Capacitance, Surface Area) Morphology->Properties Composition->Properties

Caption: Relationship between synthesis parameters and particle characteristics.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel Hydroxide/Carbonate Particles using Urea (B33335)

This protocol describes the synthesis of nickel hydroxide particles with controlled carbonate incorporation using urea as the precipitating agent. Higher temperatures promote the decomposition of urea, leading to increased carbonate formation.[1]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 20 mL aqueous solution by dissolving 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in DI water.

  • Stir the solution for 30 minutes to ensure complete dissolution of the precursors.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature (e.g., 80, 100, 120, or 140 °C) in an oven.

  • Maintain the temperature for a specified duration (e.g., 48 hours for 80-100 °C, 24 hours for 120-140 °C).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected solid phase particles with DI water multiple times to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 100 °C) for several hours.[2]

Protocol 2: Hydrothermal Synthesis of Nickel Carbonate Hydroxide using Ammonium Bicarbonate

This protocol is for the synthesis of hierarchical mesoporous nickel carbonate hydroxide hydrate.[3]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water.

  • In a separate beaker, dissolve 5 mmol of NH₄HCO₃ in 50 mL of DI water.

  • Mix the two solutions and stir for 10 minutes.

  • Adjust the pH of the solution to approximately 6.5 by adding a citric acid solution (0.1 g/mL in DI water) while stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C overnight.

  • After cooling to room temperature, collect the precipitate.

  • Wash the product with DI water and dry.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve Precursors (e.g., Nickel Salt, Urea) start->dissolve stir Stir Solution (30 min) dissolve->stir autoclave Transfer to Autoclave stir->autoclave heat Hydrothermal Reaction (e.g., 120°C, 24h) autoclave->heat cool Cool to Room Temperature heat->cool wash Wash with DI Water & Centrifuge cool->wash dry Dry Product (e.g., 100°C, 5h) wash->dry end End dry->end

Caption: General experimental workflow for hydrothermal synthesis.

Data Presentation

The following tables summarize the quantitative data from studies on the synthesis of nickel-based hydroxide and carbonate hydroxide particles.

Table 1: Effect of Temperature and Precipitating Agent on Carbonate Formation and Capacitance [1]

Precipitating AgentSynthesis Temperature (°C)Carbonate Formation (g)Specific Capacitance (F g⁻¹ at 1 A g⁻¹)
HMT800.09~870
HMT100--
HMT1200.20-
HMT1400.43Significantly Reduced
Urea800.14Order of magnitude lower than HMT
Urea1000.43Order of magnitude lower than HMT
Urea120>1.15Order of magnitude lower than HMT
Urea140>1.15Order of magnitude lower than HMT

HMT: Hexamethylenetetramine

Table 2: Influence of Solvothermal Temperature on NiCo-Carbonate Hydroxide Morphology and Performance [4][5]

Synthesis Temperature (°C)MorphologySpecific Capacitance (F g⁻¹ at 1 A g⁻¹)
120Bundle of Nanowires-
140Bundle of Nanowires-
160Nanorods-
180Nanorods762
200Microplates-

Applications in Drug Development

While the direct application of nickel carbonate hydroxide particles in drug formulations is not extensively documented, their controlled synthesis opens up potential avenues in drug development:

  • Catalysis: Nickel-based nanoparticles are known catalysts for various organic reactions.[6] The ability to control the size, surface area, and composition of nickel carbonate hydroxide particles could lead to the development of highly efficient and selective catalysts for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems: Nanoparticles are widely investigated as carriers for targeted and controlled drug delivery.[7] Nickel-based nanoparticles, after appropriate surface modification to ensure biocompatibility, could potentially be used in such systems. The porous nature of materials like hierarchical nickel carbonate hydroxide could be advantageous for drug loading.[3] Further research into the biocompatibility and surface functionalization of these particles is required.

  • Precursors for Other Nanomaterials: Nickel carbonate hydroxide can serve as a precursor for the synthesis of nickel oxide (NiO) nanoparticles through calcination.[8] NiO nanoparticles have been explored for various biomedical applications, including their antimicrobial and anticancer properties.[8]

It is important to note that the use of any nickel-based compound in pharmaceutical applications would require thorough investigation of its toxicological profile.

Conclusion

The controlled precipitation of nickel carbonate hydroxide particles through methods like hydrothermal synthesis allows for precise tuning of their physical and chemical properties. By carefully selecting precursors, temperature, and reaction time, researchers can produce materials with desired morphologies and compositions. While current applications are predominantly in energy storage and catalysis, the potential for these materials to contribute to drug development, particularly in catalysis and as precursors for other functional nanomaterials, warrants further exploration. The protocols and data presented here provide a foundation for researchers to further investigate and innovate in this field.

References

Application Notes: Nickel Carbonate Hydroxide as a Precursor for Nickel Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, is a material of significant interest for a variety of applications, including catalysis, battery materials, gas sensors, and electrochromic films. The properties of NiO nanomaterials, such as particle size, surface area, and morphology, are critically dependent on the synthesis method. A common and effective route to produce nickel oxide is through the thermal decomposition of a nickel carbonate hydroxide (B78521) precursor. This method offers advantages such as simplicity, cost-effectiveness, and the ability to control the final product's characteristics by tuning the synthesis parameters of the precursor.

This document provides detailed application notes and protocols for the synthesis of nickel oxide using nickel carbonate hydroxide as a precursor, intended for researchers, scientists, and professionals in materials science and drug development.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of nickel oxide from nickel-containing precursors, highlighting the influence of key experimental parameters on the resulting material properties.

Precursor Synthesis MethodPrecursorCalcination Temperature (°C)Calcination Time (h)Resulting NiO Particle/Crystallite Size (nm)Reference
Chemical PrecipitationNickel Nitrate (B79036) Hydrate & Ammonium (B1175870) CarbonateNot specifiedNot specified16 (ambient temp precipitation) - 36 (70°C precipitation)[1]
HydrothermalNickel Oxalate & Methylamine4002Not specified (nanoplatelets)[2]
HydrothermalNickel Chloride & Triethanolamine4001Not specified[3]
Chemical PrecipitationNickel Nitrate Hexahydrate & Sodium Hydroxide350Not specified~20[4][5]
Chemical PrecipitationNickel Chloride Hexahydrate & Sodium Hydroxide500Not specified24[6]
Chemical Co-PrecipitationNickel Nitrate Hexahydrate & Ammonia5504Not specified[7]

Experimental Protocols

Two primary protocols are provided below: the synthesis of the nickel carbonate hydroxide precursor via chemical precipitation, and its subsequent thermal decomposition to yield nickel oxide.

Protocol 1: Synthesis of Nickel Carbonate Hydroxide Precursor via Chemical Precipitation

This protocol outlines the synthesis of a nickel carbonate hydroxide precursor using nickel nitrate hexahydrate and ammonium carbonate.

Materials:

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of nickel (II) nitrate hexahydrate.

    • Prepare an aqueous solution of ammonium carbonate.

  • Precipitation:

    • While stirring vigorously, slowly add the ammonium carbonate solution to the nickel nitrate solution at a controlled temperature (e.g., ambient temperature or 70°C)[1].

    • A precipitate of nickel carbonate hydroxide will form.

  • Washing:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate repeatedly with deionized water to remove any unreacted salts. Centrifuge after each washing step.

  • Drying:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved[2].

Protocol 2: Thermal Decomposition of Nickel Carbonate Hydroxide to Nickel Oxide

This protocol describes the conversion of the synthesized nickel carbonate hydroxide precursor into nickel oxide via calcination. The general decomposition reaction is: NiCO₃·2Ni(OH)₂·xH₂O → 3NiO + CO₂↑ + (x + 2)H₂O↑[8].

Materials:

  • Dried nickel carbonate hydroxide precursor

  • Ceramic crucible

  • Tube furnace or muffle furnace

Procedure:

  • Sample Preparation:

    • Place the dried nickel carbonate hydroxide precursor powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in a furnace.

    • Heat the sample in air to the desired calcination temperature (e.g., 350-550°C)[4][5][7]. The decomposition of basic nickel carbonate generally starts around 200-300°C[8].

    • Hold the temperature for a specified duration (e.g., 2-4 hours)[2][7].

  • Cooling:

    • Allow the furnace to cool down to room temperature naturally.

  • Product Collection:

    • The resulting powder is nickel oxide. The color of the sample typically changes from green to gray or black[6][7].

Visualizations

Diagram 1: Experimental Workflow for NiO Synthesis

experimental_workflow cluster_precursor Precursor Synthesis cluster_processing Post-Synthesis Processing cluster_conversion Thermal Conversion Ni_salt Nickel Salt Solution (e.g., Ni(NO₃)₂) Precipitation Chemical Precipitation Ni_salt->Precipitation Precipitant Precipitating Agent (e.g., (NH₄)₂CO₃) Precipitant->Precipitation Washing Washing & Centrifugation Precipitation->Washing Nickel Carbonate Hydroxide Precursor Drying Drying Washing->Drying Calcination Calcination (350-550°C) Drying->Calcination NiO Nickel Oxide (NiO) Nanoparticles Calcination->NiO

Caption: Workflow for the synthesis of NiO nanoparticles.

Diagram 2: Logical Relationship of Synthesis Parameters and NiO Properties

logical_relationship cluster_params Synthesis Parameters cluster_props NiO Properties Precip_Temp Precipitation Temperature Particle_Size Particle Size Precip_Temp->Particle_Size Calc_Temp Calcination Temperature Calc_Temp->Particle_Size Crystallinity Crystallinity Calc_Temp->Crystallinity Morphology Morphology Calc_Temp->Morphology Calc_Time Calcination Time Calc_Time->Crystallinity

Caption: Influence of synthesis parameters on NiO properties.

References

Application Notes and Protocols: Electrochemical Deposition of Nickel Carbonate Hydroxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel carbonate hydroxide (B78521) thin films via electrochemical deposition. This technique offers a cost-effective and scalable method for producing electrode materials with high electrochemical performance, particularly for applications in energy storage devices such as supercapacitors.

Introduction

Nickel carbonate hydroxide thin films are promising materials for electrochemical supercapacitors due to their high theoretical specific capacitance, environmental friendliness, and low cost. The electrochemical deposition method allows for the direct growth of these films onto a conductive substrate, ensuring good electrical contact and eliminating the need for binders. The morphology and structure of the deposited films, which significantly influence their electrochemical properties, can be readily controlled by adjusting the deposition parameters.

Deposition Mechanism

The electrochemical deposition of nickel carbonate hydroxide typically involves the cathodic reduction of nitrate (B79036) ions from a nickel nitrate precursor solution. This reduction generates hydroxide ions (OH⁻) at the electrode surface, leading to a localized increase in pH. This, in turn, causes the precipitation of nickel hydroxide onto the substrate. When a carbonate source, such as urea, is present in the electrolyte, it hydrolyzes upon heating to produce carbonate ions (CO₃²⁻), which are incorporated into the nickel hydroxide structure to form nickel carbonate hydroxide.

The key reactions can be summarized as follows:

  • Generation of Hydroxide Ions: NO₃⁻ + 7H₂O + 8e⁻ → NH₄⁺ + 10OH⁻

  • Formation of Nickel Hydroxide: Ni²⁺ + 2OH⁻ → Ni(OH)₂

  • Hydrolysis of Urea (if present): CO(NH₂)₂ + H₂O → 2NH₃ + CO₂ CO₂ + 2OH⁻ → CO₃²⁻ + H₂O

  • Formation of Nickel Carbonate Hydroxide: xNi²⁺ + yCO₃²⁻ + zOH⁻ → Nix(CO₃)y(OH)z

Experimental Protocols

Substrate Preparation
  • Cut the desired substrate (e.g., nickel foam, stainless steel, or indium tin oxide-coated glass) to the required dimensions (e.g., 1x1 cm²).

  • Degrease the substrate by sonicating in acetone (B3395972) for 15 minutes.

  • Rinse the substrate thoroughly with deionized water.

  • If using nickel foam, it is often pre-treated by immersion in hydrochloric acid to remove any surface oxide layer, followed by rinsing with deionized water and ethanol.

Electrolyte Preparation

Prepare the deposition electrolyte by dissolving the nickel precursor and other reagents in deionized water. A typical composition is:

  • Nickel Precursor: 0.05 M to 0.1 M Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Carbonate Source (optional): 0.1 M to 0.5 M Urea (CO(NH₂)₂)

  • Supporting Electrolyte (optional): 0.1 M Potassium Nitrate (KNO₃)

Stir the solution until all salts are completely dissolved.

Electrochemical Deposition

The deposition is carried out in a standard three-electrode electrochemical cell containing the prepared substrate as the working electrode, a platinum foil or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Assemble the three-electrode cell with the prepared electrolyte.

  • Connect the electrodes to a potentiostat.

  • Apply a constant potential in the range of -0.8 V to -1.2 V (vs. Ag/AgCl) for a specified duration, typically between 300 and 1800 seconds.[1]

  • After deposition, gently rinse the working electrode with deionized water to remove any residual electrolyte and dry it at room temperature or in a vacuum oven at a low temperature (e.g., 60°C).

  • Set up the three-electrode cell as described above.

  • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-50 cycles) within a potential window where nitrate reduction occurs (e.g., 0 V to -1.2 V vs. SCE) at a scan rate of 50-100 mV/s.

  • The continuous cycling allows for the gradual deposition of the nickel carbonate hydroxide film.

  • Post-deposition, clean and dry the electrode as mentioned in the potentiostatic protocol.

  • Configure the three-electrode system.

  • Apply a constant cathodic current density, typically in the range of 1 to 5 mA/cm², for a defined period (e.g., 10 to 60 minutes).

  • The applied current drives the nitrate reduction and subsequent film deposition.

  • Rinse and dry the prepared electrode after the deposition process.

Characterization Protocols

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the deposited film.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, such as particle size and shape, and the porous nature of the film.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present, confirming the incorporation of carbonate and hydroxide ions.

Electrochemical Characterization

Electrochemical performance is evaluated in a three-electrode setup using an aqueous alkaline electrolyte, typically 1 M to 6 M KOH.

  • Place the prepared thin film electrode as the working electrode in the electrochemical cell with the KOH electrolyte.

  • Scan the potential within a suitable window (e.g., 0 to 0.6 V vs. Ag/AgCl) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

  • The shape of the CV curves indicates the capacitive behavior, and the integrated area is used to calculate the specific capacitance.

  • In the same three-electrode cell, apply a constant current for charging and discharging the electrode within the same potential window as the CV.

  • Perform this at different current densities (e.g., 1, 2, 5, 10 A/g).

  • The specific capacitance, energy density, and power density are calculated from the charge-discharge curves.[2]

  • Set the electrode at its open-circuit potential.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • The resulting Nyquist plot provides information about the internal resistance, charge transfer resistance, and ion diffusion processes.[3]

Data Presentation

The following tables summarize typical deposition parameters and the resulting electrochemical performance of nickel carbonate hydroxide and related nickel hydroxide thin films.

Deposition Parameter Potentiostatic Potentiodynamic Galvanostatic
Applied Potential/Current -0.8 to -1.2 V vs. Ag/AgCl[1]0 to -1.2 V vs. SCE1 to 5 mA/cm²
Deposition Time 300 to 1800 s[1]10 to 50 cycles10 to 60 min
Electrolyte Composition 0.05-0.1 M Ni(NO₃)₂0.05 M NiCl₂ + 0.1 M KNO₃0.1 M Ni(NO₃)₂
Substrate Nickel Foil[1]Stainless SteelStainless Steel
Electrochemical Performance Metric Value Conditions
Specific Capacitance Up to 2595 F/g[1]1 A/g in 1 M KOH[1]
Energy Density 52 Wh/kgFor a NiCo-carbonate hydroxide ASC
Power Density 1500 W/kgFor a NiCo-carbonate hydroxide ASC
Cycle Stability 76.2% retention after 5000 cyclesFor a NiCo-carbonate hydroxide ASC

Visualized Workflows

G cluster_prep Preparation cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning & Pre-treatment) elec_prep Electrolyte Preparation (Ni Salt + Carbonate Source) potentiostatic Potentiostatic (Constant Voltage) elec_prep->potentiostatic rinse_dry Rinsing & Drying potentiostatic->rinse_dry potentiodynamic Potentiodynamic (Voltage Cycling) galvanostatic Galvanostatic (Constant Current)

Caption: Experimental workflow for electrochemical deposition.

G start Deposited Thin Film xrd XRD (Crystal Structure) start->xrd sem SEM (Morphology) start->sem ftir FT-IR (Functional Groups) start->ftir cv Cyclic Voltammetry (CV) (Capacitive Behavior) start->cv gcd Galvanostatic Charge-Discharge (GCD) (Capacitance, Energy/Power Density) start->gcd eis Electrochemical Impedance Spectroscopy (EIS) (Resistance & Kinetics) start->eis

References

Application Notes and Protocols for Photocatalytic Hydrogen Evolution using Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocatalytic water splitting to produce hydrogen is a promising strategy for clean energy generation. Among various photocatalytic materials, nickel-based compounds have garnered significant attention due to their earth abundance, low cost, and promising catalytic activity.[1] Nickel carbonate hydroxide (B78521), specifically in its hydrated form (Ni₂(CO₃)(OH)₂·4H₂O), has emerged as a novel material for photocatalytic hydrogen evolution.[2][3] Its hierarchical nanostructure and favorable electronic properties make it a compelling candidate for efficient solar-to-hydrogen energy conversion.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of nickel carbonate hydroxide and its use in photocatalytic hydrogen evolution.

Data Presentation

The following table summarizes the photocatalytic hydrogen evolution rates of nickel carbonate hydroxide and other relevant nickel-based photocatalysts.

PhotocatalystSacrificial AgentLight SourceHydrogen Evolution RateApparent Quantum Efficiency (AQE)Reference
Ni₂(CO₃)(OH)₂·4H₂ONone (DI Water)White light (0.495 W)10 µmol g⁻¹ h⁻¹-[2][3][4]
0.5 mol% Ni(OH)₂/g-C₃N₄Triethanolamine (B1662121)Visible light (λ = 420 nm)7.6 µmol h⁻¹1.1%[5]
NiO/CLactic AcidSimulated Solar Light (AM 1.5G)7.4 mmol h⁻¹-[6]

Experimental Protocols

I. Synthesis of Hierarchical Nickel Carbonate Hydroxide Hydrate (Ni₂(CO₃)(OH)₂·4H₂O)

This protocol is adapted from the one-pot hydrothermal method described by Talebi et al. (2024).[3]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation:

    • Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water.

    • In a separate beaker, dissolve 5 mmol of NH₄HCO₃ in 50 mL of DI water.

  • Mixing and pH Adjustment:

    • Add the ammonium bicarbonate solution to the nickel nitrate solution while stirring.

    • Continue stirring for 10 minutes.

    • Adjust the pH of the solution to approximately 6.5 by adding a 0.1 g/mL solution of citric acid dropwise while monitoring with a pH meter.

  • Hydrothermal Synthesis:

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 120 °C overnight.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with DI water to remove any unreacted precursors.

    • Dry the final product, hierarchical nickel carbonate hydroxide nanostructures, in a vacuum oven overnight.

II. Photocatalytic Hydrogen Evolution Experiment

Experimental Setup:

A typical setup for photocatalytic hydrogen evolution consists of a gas-closed circulation system with a photoreactor, a light source, a gas chromatograph (GC) for H₂ analysis, and a cooling system to maintain a constant reaction temperature.

Materials:

  • Synthesized nickel carbonate hydroxide photocatalyst

  • Deionized (DI) water (or a solution containing a sacrificial agent)

  • Quartz photoreactor

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD)

  • Magnetic stirrer

Procedure:

  • Photocatalyst Slurry Preparation:

    • Disperse a specific amount of the nickel carbonate hydroxide photocatalyst (e.g., 50 mg) in a known volume of DI water or a sacrificial agent solution (e.g., 100 mL of 10% v/v triethanolamine in water).

    • Sonicate the suspension for at least 15 minutes to ensure a uniform dispersion of the photocatalyst.

  • Reaction Setup:

    • Transfer the photocatalyst slurry into the quartz photoreactor.

    • Seal the reactor and connect it to the gas circulation system.

    • Degas the system by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.

  • Photocatalytic Reaction:

    • Turn on the magnetic stirrer to keep the photocatalyst suspended.

    • Initiate the photocatalytic reaction by turning on the light source.

    • Maintain a constant reaction temperature using a cooling water circulation system.

  • Hydrogen Quantification:

    • At regular time intervals (e.g., every 30 or 60 minutes), take a gas sample from the headspace of the reactor using a gas-tight syringe.

    • Inject the gas sample into the GC-TCD to quantify the amount of evolved hydrogen.

  • Data Analysis:

    • Calculate the rate of hydrogen evolution, typically expressed in µmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹.

Visualizations

Experimental Workflow

G Experimental Workflow for Photocatalytic Hydrogen Evolution cluster_synthesis Catalyst Synthesis cluster_reaction Photocatalytic Reaction cluster_analysis Analysis s1 Prepare Ni(NO₃)₂ and NH₄HCO₃ solutions s2 Mix solutions and adjust pH with citric acid s1->s2 s3 Hydrothermal treatment at 120°C s2->s3 s4 Wash and dry the Ni₂(CO₃)(OH)₂·4H₂O s3->s4 r1 Prepare photocatalyst slurry in DI water/sacrificial agent s4->r1 r2 Degas the photoreactor system r1->r2 r3 Irradiate with light source under stirring r2->r3 r4 Evolved H₂ gas r3->r4 a1 Sample headspace gas periodically r4->a1 a2 Inject into Gas Chromatograph (GC-TCD) a1->a2 a3 Quantify H₂ evolution rate a2->a3

Caption: Workflow for Nickel Carbonate Hydroxide Synthesis and Photocatalytic H₂ Evolution.

Proposed Photocatalytic Mechanism

G Proposed Mechanism of Photocatalytic H₂ Evolution on Ni₂(CO₃)(OH)₂ cluster_catalyst Ni₂(CO₃)(OH)₂ Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h h⁺ vb->h h⁺ generation e e⁻ cb->e e⁻ migration light Light (hν) light->vb Excitation h2o 2H₂O o2 O₂ + 4H⁺ h2o->o2 h2 H₂ h_plus 2H⁺ e->h_plus Reduction h->h2o Oxidation h_plus->h2

Caption: Mechanism of H₂ Evolution on Nickel Carbonate Hydroxide.

References

Application of Nickel Carbonate Hydroxide in Asymmetric Supercapacitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and scientists in the fields of materials science and energy storage now have a comprehensive resource detailing the application of nickel carbonate hydroxide (B78521) and its composites in the burgeoning field of asymmetric supercapacitors. These advanced energy storage devices offer a promising combination of high energy and power density, positioning them as a key technology for next-generation electronics and energy systems. This document provides in-depth application notes, detailed experimental protocols, and a thorough analysis of performance data to facilitate further research and development in this area.

Executive Summary

Nickel carbonate hydroxide-based materials are emerging as highly promising positive electrode materials for asymmetric supercapacitors due to their high theoretical specific capacitance and unique layered structure. When coupled with a high-surface-area carbon-based negative electrode, these asymmetric devices can operate at wider voltage windows in aqueous electrolytes, leading to significantly enhanced energy densities. This document outlines the synthesis of these materials, the fabrication of electrodes, and the assembly and electrochemical characterization of asymmetric supercapacitors, providing a solid foundation for researchers to build upon.

Data Presentation

The electrochemical performance of nickel carbonate hydroxide and its derivatives in asymmetric supercapacitors is summarized in the tables below. These values highlight the material's potential and provide a benchmark for future studies.

Table 1: Performance of Nickel Carbonate Hydroxide-Based Materials in a Three-Electrode Configuration

MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g) at Current Density (A/g)Reference
Nickel Carbonate Hydroxide (NiCH)Hydrothermal6M KOH610.6 (169.6 mAh/g) at 1 A/g[1]
Nickel-Cobalt Carbonate Hydroxide (NiCoCH)Hydrothermal6M KOH458.6 (127.4 mAh/g) at 1 A/g[1]
NiCo–CH-180SolvothermalNot Specified762 at 1 A/g[2]
HC/RGO CompositeHydrothermalNot Specified1662.4 at 1.0 A/g

Table 2: Performance of Asymmetric Supercapacitors (ASC) Utilizing Nickel Carbonate Hydroxide-Based Positive Electrodes

Positive ElectrodeNegative ElectrodeElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)Reference
NiCo–CH-180Activated Carbon (AC)PVA-KOH521500 (at 2 A/g)76.2% after 5000[2]
Ni Ns-wNot SpecifiedNot Specified24.0900080.43% after 5000
Monolayer Ni-Co hydroxyl carbonateHierarchical porous carbonPVA/KOH508690No fade after 19,000[3][4][5]
NiCo(CO3)(OH)2 compositeGrapheneNot Specified41.1201.2 (at 2 A/g)84.5% after 5000[6]
NiCo(CO3)(OH)2 compositeGrapheneNot Specified35.52555.6 (at 2 A/g)71.3% after 10,000[6]

Experimental Protocols

Detailed methodologies for the synthesis of nickel carbonate hydroxide materials, electrode fabrication, and the assembly and testing of asymmetric supercapacitors are provided below.

Protocol 1: Hydrothermal Synthesis of Nickel Carbonate Hydroxide (NiCH)

This protocol is adapted from the work of Li et al. (2017).[1]

1. Reagent Preparation:

  • Prepare a solution by dissolving 0.016 mol of Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and 0.04 mol of urea (B33335) (CO(NH₂)₂) in 40 mL of deionized water.

2. Hydrothermal Reaction:

  • Stir the solution magnetically for 30 minutes to ensure homogeneity.

  • Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

3. Product Collection and Purification:

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Fabrication of the Positive Electrode

This protocol is a generalized procedure based on common practices in the cited literature.[1]

1. Slurry Preparation:

  • In a mortar, thoroughly mix the synthesized nickel carbonate hydroxide powder (active material), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.

  • Add a few drops of N-methyl-2-pyrrolidone (NMP) to the mixture and grind to form a homogeneous slurry.

2. Electrode Coating:

  • Clean a piece of nickel foam (current collector) with acetone, ethanol, and deionized water in an ultrasonic bath.

  • Uniformly coat the prepared slurry onto the nickel foam.

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely evaporate the solvent.

3. Electrode Pressing:

  • Press the dried electrode under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

Protocol 3: Assembly of an Asymmetric Supercapacitor (Coin Cell)

1. Negative Electrode Preparation:

  • Prepare the negative electrode using activated carbon as the active material, following the same procedure as described in Protocol 2.

2. Electrolyte and Separator Preparation:

  • Prepare a 6 M potassium hydroxide (KOH) aqueous solution as the electrolyte.

  • Cut a piece of cellulose-based separator paper to the appropriate size.

3. Coin Cell Assembly (in a glovebox with an inert atmosphere):

  • Place the positive electrode in the bottom cap of a coin cell.

  • Add a few drops of the 6 M KOH electrolyte to wet the electrode surface.

  • Place the separator on top of the positive electrode, ensuring it is fully soaked in the electrolyte.

  • Place the negative electrode on top of the separator.

  • Add a few more drops of electrolyte to ensure complete wetting.

  • Place a gasket and a spring on top of the negative electrode.

  • Carefully place the top cap and crimp the coin cell using a crimping machine to seal it.

Protocol 4: Electrochemical Characterization

The following are standard electrochemical tests performed on the assembled asymmetric supercapacitor.

1. Cyclic Voltammetry (CV):

  • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the operating voltage window of the device (e.g., 0-1.6 V) to evaluate the capacitive behavior.

2. Galvanostatic Charge-Discharge (GCD):

  • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV) to analyze the internal resistance and charge transfer kinetics of the device.

4. Cycling Stability Test:

  • Subject the asymmetric supercapacitor to repeated GCD cycles at a high current density (e.g., 10 A/g) for thousands of cycles (e.g., 5000 cycles) to evaluate its long-term performance and capacitance retention.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed charge storage mechanism in nickel carbonate hydroxide-based supercapacitors.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_assembly ASC Assembly cluster_testing Electrochemical Testing s1 Precursor Solution (Ni salt + Urea) s2 Hydrothermal/ Solvothermal Reaction s1->s2 s3 Washing & Drying s2->s3 s4 NiCH/NiCoCH Powder s3->s4 e1 Mixing (Active Material, Carbon, Binder) s4->e1 e2 Slurry Coating (on Ni Foam) e1->e2 e3 Drying & Pressing e2->e3 e4 Positive Electrode e3->e4 a1 Positive Electrode e4->a1 a5 Coin Cell Assembly a1->a5 a2 Separator a2->a5 a3 Negative Electrode (AC) a3->a5 a4 Electrolyte (KOH) a4->a5 t1 CV a5->t1 t2 GCD a5->t2 t3 EIS a5->t3 t4 Cycling Stability a5->t4

Caption: Experimental workflow for the fabrication and testing of nickel carbonate hydroxide-based asymmetric supercapacitors.

charge_storage_mechanism Overall Reaction in ASC cluster_positive Positive Electrode (NiCH) cluster_negative Negative Electrode (AC) cluster_electrolyte Electrolyte (KOH) p1 Ni(OH)₂/NiCO₃ p2 NiOOH + CO₃²⁻ p1->p2 Charge (Oxidation) Ni²⁺ ↔ Ni³⁺ + e⁻ el OH⁻, K⁺ p1->el p2->p1 Discharge (Reduction) Ni³⁺ + e⁻ ↔ Ni²⁺ n1 Activated Carbon n2 EDLC Formation (Ion Adsorption) n1->n2 Charge n1->el n2->n1 Discharge

Caption: Charge storage mechanism in a nickel carbonate hydroxide-based asymmetric supercapacitor.

References

Application Notes and Protocols: Nickel Carbonate Hydroxide as an Electrocatalyst for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nickel carbonate hydroxide-based materials as electrocatalysts for the Oxygen Evolution Reaction (OER). This information is intended to guide researchers in the synthesis, characterization, and evaluation of these promising, cost-effective catalysts for applications in water splitting, metal-air batteries, and other renewable energy technologies.

Introduction

The oxygen evolution reaction is a critical process in various electrochemical energy conversion and storage systems. However, its sluggish kinetics often limit the overall efficiency of these technologies. Nickel-based materials, particularly nickel carbonate hydroxide (B78521) (Ni₂(CO₃)(OH)₂), have emerged as a promising class of non-precious metal electrocatalysts for OER in alkaline media. Their advantages include low cost, high natural abundance, and tunable electronic structures. This document outlines the synthesis of nickel carbonate hydroxide materials and standardized protocols for evaluating their electrocatalytic performance for the OER.

Data Presentation: OER Performance of Nickel Carbonate Hydroxide-Based Electrocatalysts

The following table summarizes the key performance metrics for various nickel carbonate hydroxide-based OER electrocatalysts reported in the literature. This allows for a clear comparison of their catalytic activity and stability.

ElectrocatalystSubstrateOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)StabilityReference
NiFeCH/CC (Ni₀.₈Fe₀.₂CH/CC)Carbon Cloth24643Stable for 10 hours[1]
NFCH-Ru₃Nickel Foam22040.922.9% activity loss after 12 hours[2][3]
Mn(OH)₂-modified nickel-hydrogen carbonate oxides (NₓM₁₀₋ₓCH)Nickel Foam282Not Reported6.63% activity loss after 40,000 s[4]
Fe-doped nickel carbonate hydroxide (NFCH)Nickel Foam260Not ReportedSuperior stability in a 12-hour test compared to NiFe-LDH[2]
Nickel iron carbonate hydroxide hydrate (B1144303) (NiFeHCH, 1:0.2 ratio)Carbon Fiber Paper250 (at 20 mA cm⁻²)39Not specified[5]

Experimental Protocols

Synthesis of Nickel Carbonate Hydroxide-Based Electrocatalysts

This protocol describes a one-pot hydrothermal method to synthesize hierarchical mesoporous nickel carbonate hydroxide hydrate.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 250 mL aqueous solution of nickel nitrate hexahydrate (e.g., 2.5 mmol in 200 mL DI water).

  • Prepare a 50 mL aqueous solution of ammonium bicarbonate (e.g., 5 mmol in 50 mL DI water).

  • Mix the two solutions and stir for 10 minutes.

  • Adjust the pH of the solution to approximately 6.5 by adding a citric acid solution (e.g., 0.1 g/mL in DI water) while stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C overnight.

  • After cooling to room temperature, collect the precipitate by centrifugation, wash thoroughly with DI water and ethanol, and dry in a vacuum oven.

This method describes the direct growth of bimetallic nickel-iron carbonate hydroxide arrays on a conductive substrate.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Urea (CO(NH₂)₂)

  • Ammonium fluoride (B91410) (NH₄F)

  • Deionized (DI) water

  • Carbon Cloth (CC)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Clean a piece of carbon cloth by sonicating in acetone, ethanol, and DI water.

  • Prepare a precursor solution by dissolving specific molar ratios of Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O (e.g., for Ni₀.₈Fe₀.₂CH, use a 4:1 molar ratio), urea, and NH₄F in DI water.

  • Place the cleaned carbon cloth into the Teflon-lined autoclave, add the precursor solution, and seal the autoclave.

  • Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

  • After cooling, take out the carbon cloth, rinse it with DI water and ethanol, and dry it.

Electrochemical Characterization for OER

The following protocols are for a standard three-electrode electrochemical cell setup.

Electrochemical Setup:

  • Working Electrode (WE): The synthesized nickel carbonate hydroxide-based catalyst loaded onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or carbon cloth).

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercuric Oxide (Hg/HgO) electrode.

  • Electrolyte: 1.0 M KOH solution. The electrolyte should be saturated with oxygen by bubbling O₂ for at least 30 minutes prior to the experiment.

  • For Powdered Catalysts:

    • Prepare a catalyst ink by dispersing a specific amount of the catalyst (e.g., 5 mg) in a solution containing a solvent (e.g., a mixture of water and isopropanol) and a binder (e.g., 5 wt% Nafion solution).

    • Sonciate the mixture for at least 30 minutes to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto the surface of a polished glassy carbon electrode to achieve a desired loading (e.g., 0.2-0.6 mg cm⁻²).[6]

    • Dry the electrode at room temperature.

  • For Catalysts Grown on a Substrate: The substrate with the grown catalyst can be directly used as the working electrode. Ensure a good electrical contact is made.

All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the following equation: E(RHE) = E(Ref) + E⁰(Ref) + 0.059 × pH

  • Cyclic Voltammetry (CV):

    • Perform CV scans in a potential window where no faradaic reactions occur (e.g., 0.9 to 1.1 V vs. RHE) at various scan rates (e.g., 20, 40, 60, 80, 100 mV s⁻¹) to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).

  • Linear Sweep Voltammetry (LSV) for OER Activity: [6][7]

    • Record the LSV curve in the OER potential region (e.g., 1.0 to 2.0 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV s⁻¹).[6][7]

    • The overpotential (η) required to reach a current density of 10 mA cm⁻² is a key metric for OER activity.

    • Perform iR correction on the polarization curve to eliminate the effect of solution resistance. The resistance (R) can be determined from Electrochemical Impedance Spectroscopy (EIS).

  • Tafel Plot Analysis:

    • The Tafel slope is determined from the LSV data by plotting the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of the Tafel plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable OER kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): [6][7]

    • Perform EIS at a specific overpotential in the OER region to investigate the charge transfer kinetics.

    • A Nyquist plot is generated, and the charge transfer resistance (Rct) can be determined from the semicircle diameter. A smaller Rct indicates faster charge transfer.

  • Chronoamperometry or Chronopotentiometry for Stability Test:

    • Chronoamperometry: Apply a constant potential and record the current density over a long period (e.g., 12-24 hours) to assess the stability of the catalyst.

    • Chronopotentiometry: Apply a constant current density (e.g., 10 mA cm⁻²) and monitor the potential over time. An increase in potential indicates catalyst degradation.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis synthesis_method Hydrothermal Synthesis post_processing Washing & Drying synthesis_method->post_processing precursors Nickel & Dopant Precursors (e.g., Nitrates) precursors->synthesis_method catalyst_ink Catalyst Ink Formation (Catalyst, Solvent, Binder) post_processing->catalyst_ink deposition Drop-casting on Substrate (e.g., GCE, NF, CC) catalyst_ink->deposition three_electrode Three-Electrode Cell Setup (WE, CE, RE in 1M KOH) deposition->three_electrode lsv Linear Sweep Voltammetry (LSV) (for Overpotential & Tafel Slope) three_electrode->lsv eis Electrochemical Impedance Spectroscopy (EIS) (for Charge Transfer Resistance) three_electrode->eis stability Chronoamperometry/ Chronopotentiometry (for Long-term Stability) three_electrode->stability performance_metrics Performance Metrics - Overpotential @ 10 mA/cm² - Tafel Slope - Stability lsv->performance_metrics stability->performance_metrics

Caption: Experimental workflow for the synthesis and electrochemical evaluation of nickel carbonate hydroxide OER electrocatalysts.

OER_Mechanism M M MOH M-OH M->MOH + OH⁻ MO M-O MOH->MO + OH⁻ - H₂O - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ M_final M MOOH->M_final + OH⁻ - e⁻ O2 O₂ M_final->O2

Caption: A simplified representation of the proposed adsorbate evolution mechanism for the Oxygen Evolution Reaction on a metal active site (M).

References

Application Notes and Protocols: Manual Grinding Synthesis of Nickel Hydroxide Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel hydroxide (B78521) nanosheets using a simple, cost-effective, and environmentally friendly manual grinding method. The resulting nanosheets have applications in catalysis, energy storage, and potentially in biomedical fields.

Overview

Nickel hydroxide (Ni(OH)₂) nanosheets are two-dimensional nanomaterials with a high surface area and unique electronic properties. The manual grinding synthesis method offers a straightforward approach to produce β-Ni(OH)₂ nanosheets, which can be subsequently calcined to form nickel oxide (NiO) nanosheets or nanoparticles. This method avoids the use of complex equipment and the generation of large amounts of wastewater, making it an attractive alternative to other synthesis techniques.[1][2]

Synthesis of Nickel Hydroxide Nanosheets

Materials and Equipment
  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Agate mortar and pestle

  • Deionized water

  • Centrifuge

  • Drying oven

  • Tube furnace (for calcination)

Experimental Protocol: Manual Grinding Synthesis

A simple, direct manual grinding method is employed for the synthesis of β-Ni(OH)₂ nanosheets.[2]

  • Separately grind nickel nitrate hexahydrate and sodium hydroxide crystals into fine powders using an agate mortar and pestle.

  • Mix the ground powders together in the agate mortar.

  • Continue grinding the mixture for approximately 30 minutes until a uniform green paste is formed.

  • Wash the resulting product with deionized water and centrifuge three times to remove any unreacted precursors.

  • Dry the obtained β-Ni(OH)₂ nanosheets in an oven at 60°C for 24 hours.[3]

Post-Synthesis Calcination (Optional)

The as-synthesized β-Ni(OH)₂ nanosheets can be calcined in air to produce nickel oxide (NiO) with controlled morphology.

  • Place the dried β-Ni(OH)₂ powder in a crucible.

  • Transfer the crucible to a tube furnace.

  • Heat the sample to the desired temperature (e.g., 200°C, 300°C, 400°C, or 500°C) at a ramping rate of 5°C/min.[3]

  • Maintain the temperature for 2 hours.[3]

  • Allow the furnace to cool down naturally to room temperature.

Characterization of Nickel Hydroxide Nanosheets

A variety of standard techniques can be used to characterize the synthesized nanosheets:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity. The as-synthesized nanosheets are expected to show the characteristic peaks of β-Ni(OH)₂.[2]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and sheet-like structure.

  • Transmission Electron Microscopy (TEM): To observe the detailed nanostructure, including the lattice fringes of the nanosheets.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the constituent elements.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

Data Presentation

Effect of Calcination Temperature on Material Properties

The calcination temperature significantly influences the crystal structure and morphology of the final product.

Calcination Temperature (°C)Resulting MaterialCrystal StructureMorphology
60 (Drying)Ni(OH)₂β-Ni(OH)₂Nanosheets
200Ni(OH)₂-200β-Ni(OH)₂Disordered Nanosheets
300NiO-300NiONanosheets
400NiO-400NiOPartial agglomeration into nanoparticles
500NiO-500NiOAlmost complete transformation to nanoparticles

Data sourced from ACS Omega 2022, 7, 8536–8546.[1][2][3]

Applications and Protocols

Catalytic Combustion of Methane (B114726)

Nickel hydroxide and nickel oxide nanosheets have shown excellent catalytic activity for the combustion of methane.[1][2]

Protocol for Catalytic Activity Testing:

  • Catalyst Loading: Place 20 mg of the catalyst in a fixed-bed reactor.

  • Gas Feed: Introduce a gas mixture of 1.0% CH₄ balanced with air at a flow rate of 10 mL/min.

  • Reaction Temperature: Increase the reactor temperature and monitor the conversion of methane using a gas chromatograph.

  • Data Analysis: The temperature at which complete conversion of methane occurs is a key performance indicator. The Ni(OH)₂-200 sample has been shown to achieve complete methane conversion at 400°C.[1]

Supercapacitor Electrodes

Nickel hydroxide nanosheets are promising materials for supercapacitor electrodes due to their high theoretical specific capacitance.

Generalized Protocol for Electrode Preparation and Testing:

  • Slurry Preparation: Mix the synthesized nickel hydroxide nanosheets (active material), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Electrode Fabrication: Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) and dry it in a vacuum oven at 80-120°C.

  • Electrochemical Measurements:

    • Assemble a three-electrode system in an appropriate electrolyte (e.g., 2 M KOH) with the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • Perform cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests to evaluate the capacitive performance.

    • Calculate the specific capacitance from the GCD curves using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Oxygen Evolution Reaction (OER) Catalyst

Nickel hydroxide-based materials are efficient electrocatalysts for the oxygen evolution reaction, a key process in water splitting for hydrogen production.

Generalized Protocol for OER Catalyst Evaluation:

  • Catalyst Ink Preparation: Disperse a known amount of the synthesized nickel hydroxide nanosheets in a mixture of deionized water, isopropanol, and a small amount of Nafion solution by ultrasonication to form a catalyst ink.

  • Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto a glassy carbon electrode and let it dry.

  • Electrochemical Measurements:

    • Use a three-electrode setup in an alkaline electrolyte (e.g., 1 M KOH).

    • Perform linear sweep voltammetry (LSV) to measure the OER activity. The potential required to achieve a current density of 10 mA/cm² is a common benchmark for OER performance.

    • Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.

Visualizations

Synthesis_Workflow cluster_synthesis Manual Grinding Synthesis cluster_calcination Optional Calcination Ni_precursor Nickel Nitrate Hexahydrate Grinding Manual Grinding (30 min) Ni_precursor->Grinding NaOH Sodium Hydroxide NaOH->Grinding Washing Washing & Centrifugation Grinding->Washing Drying Drying (60°C, 24h) Washing->Drying beta_NiOH2 β-Ni(OH)₂ Nanosheets Drying->beta_NiOH2 Calcination Calcination (200-500°C, 2h) beta_NiOH2->Calcination NiO NiO Nanosheets/ Nanoparticles Calcination->NiO

Caption: Workflow for the synthesis of nickel hydroxide and nickel oxide nanosheets.

Characterization_Workflow cluster_characterization Material Characterization Synthesized_Material Synthesized Nanosheets (Ni(OH)₂ or NiO) XRD XRD (Crystal Structure) Synthesized_Material->XRD SEM SEM (Morphology) Synthesized_Material->SEM TEM TEM (Nanostructure) Synthesized_Material->TEM XPS XPS (Composition) Synthesized_Material->XPS BET BET (Surface Area) Synthesized_Material->BET

Caption: Characterization workflow for the synthesized nickel hydroxide nanosheets.

Application_Workflow cluster_applications Applications Nanosheets Ni(OH)₂/NiO Nanosheets Catalysis Catalysis (Methane Combustion) Nanosheets->Catalysis Supercapacitor Supercapacitor Electrode Nanosheets->Supercapacitor OER OER Catalyst Nanosheets->OER

Caption: Potential applications of the synthesized nickel hydroxide/oxide nanosheets.

References

Application Notes and Protocols for Solvothermal Synthesis of NiCo-Layered Double Hydroxide Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel-Cobalt Layered Double Hydroxides (NiCo-LDHs) are a class of materials with a hydrotalcite-like structure, characterized by brucite-like layers of divalent and trivalent metal hydroxides with interlayer anions and water molecules. The general formula is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) is Ni²⁺ and M(III) is Co³⁺, and Aⁿ⁻ represents the interlayer anion, in this case, carbonate (CO₃²⁻). The solvothermal synthesis method is a versatile approach to produce crystalline NiCo-LDH with controlled morphology and properties. This method involves a chemical reaction in a sealed vessel using an organic solvent at temperatures above its boiling point. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanostructures. These materials are of significant interest for applications in supercapacitors, catalysis, and drug delivery.

Experimental Protocols

This section details the solvothermal synthesis of NiCo-Layered Double Hydroxide (B78521) Carbonate. The protocol is based on methodologies reported in the scientific literature.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve stoichiometric amounts of nickel nitrate hexahydrate and cobalt nitrate hexahydrate in a mixture of ethanol and deionized water. A common molar ratio for Ni:Co is 2:1.

    • Add urea to the solution. The urea serves as a carbonate source and a precipitating agent, as it decomposes upon heating to produce carbonate and hydroxide ions.

    • For morphology control, a small amount of ammonium fluoride can be added to the precursor solution.

    • Stir the solution vigorously for 30 minutes to ensure all precursors are completely dissolved and the solution is homogeneous.

  • Solvothermal Reaction:

    • Transfer the prepared solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature, typically ranging from 120 °C to 180 °C, and maintain this temperature for a duration of 6 to 12 hours. The reaction temperature and time are critical parameters that influence the crystallinity and morphology of the final product.

  • Product Collection and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 6000-8000 rpm for 10-15 minutes.

    • Wash the collected product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in a vacuum oven or by freeze-drying at 60 °C for 12 hours.

Data Presentation

The electrochemical performance of NiCo-LDH carbonate synthesized via the solvothermal method is a key indicator of its suitability for energy storage applications. The following table summarizes typical performance data.

Sample IDSynthesis Temperature (°C)Specific Capacitance (F/g) at 1 A/gEnergy Density (Wh/kg)Power Density (W/kg)Capacitance Retention after 5000 Cycles (%)
NiCo-LDH-120120~650~45~1200~70%
NiCo-LDH-180180762[1][2]52[1][2]1500[1][2]76.2%[1][2]
PANI-NCLDH/CO₃²⁻Room Temp. Titration2176[3]77.5[3]375[3]80.7% (after 10,000 cycles)[3]
F-NiCo(OH)₂120683[4]---
NiCo-LDH-6-941.6 C/g51.11700-

Note: The performance metrics can vary based on the specific synthesis conditions, electrode fabrication, and testing parameters.

Visualizations

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the solvothermal synthesis of NiCo-Layered Double Hydroxide Carbonate.

G cluster_0 Solution Preparation cluster_1 Solvothermal Reaction cluster_2 Product Collection & Purification A Dissolve Ni(NO₃)₂·6H₂O & Co(NO₃)₂·6H₂O in Ethanol/Water B Add Urea A->B C Stir for 30 min B->C D Transfer to Teflon-lined Autoclave C->D E Heat in Oven (120-180°C, 6-12h) D->E F Cool to Room Temperature E->F G Centrifuge and Collect Precipitate F->G H Wash with DI Water & Ethanol G->H I Dry in Vacuum Oven H->I J NiCo-LDH Carbonate Product I->J Characterization

Caption: Experimental workflow for solvothermal synthesis of NiCo-LDH Carbonate.

Formation Mechanism:

This diagram illustrates the logical relationship of the chemical transformations occurring during the solvothermal synthesis.

G cluster_0 Precursors in Solution cluster_1 Decomposition & Ion Formation cluster_2 Nucleation & Growth Ni_ion Ni²⁺ Nucleation Nucleation of NiCo Hydroxide Ni_ion->Nucleation Co_ion Co²⁺ Co_ion->Nucleation Urea CO(NH₂)₂ Decomposition Urea Decomposition (Heat) Urea->Decomposition Ions OH⁻ & CO₃²⁻ Ions Decomposition->Ions Ions->Nucleation Growth Crystal Growth & Carbonate Intercalation Nucleation->Growth Final_Product NiCo-LDH Carbonate Growth->Final_Product

Caption: Logical steps in the formation of NiCo-LDH Carbonate via solvothermal synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Cycling Stability of Nickel Carbonate Hydroxide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and electrochemical testing of nickel carbonate hydroxide-based electrodes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question/Issue Potential Causes Recommended Solutions & Troubleshooting Steps
1. Rapid Capacity Fading in Early Cycles 1. Structural Instability: The crystal structure of the synthesized material is not robust, leading to collapse, irreversible phase transformation, or volume expansion during charge/discharge cycles.[1][2] 2. Poor Adhesion/Cohesion: The active material detaches from the current collector or particles lose electrical contact with each other due to poor slurry formulation or coating technique. 3. Electrolyte Decomposition: Parasitic reactions at the electrode-electrolyte interface consume the electrolyte and form a resistive layer on the electrode surface.[3]1. Optimize Synthesis:     a. Control synthesis temperature and time carefully during hydrothermal/solvothermal methods. Higher temperatures can promote unwanted crystallization into less active phases.[4]     b. Introduce dopants like Fluorine (F) or Cobalt (Co) to enhance structural and phase stability.[1][2][5] 2. Refine Electrode Preparation:     a. Ensure the correct ratio of active material, conductive agent (e.g., acetylene (B1199291) black), and binder (e.g., PVDF). A typical ratio is 8:1:1.[6]     b. Achieve a uniform slurry consistency before coating to prevent cracking and ensure even thickness. 3. Characterize Post-Cycling:     a. Use Electrochemical Impedance Spectroscopy (EIS) to check for an increase in charge transfer resistance, which indicates issues at the electrode-electrolyte interface.[1]
2. Low Initial Specific Capacity/Capacitance 1. Unwanted Carbonate Incorporation: During hydrothermal synthesis, especially when using urea (B33335) at higher temperatures, excessive carbonate can incorporate into the nickel hydroxide (B78521) structure, blocking redox-active sites and reducing interlayer spacing.[4] 2. Poor Electrical Conductivity: Nickel carbonate hydroxide inherently has low conductivity, which limits the utilization of the active material.[7] 3. Incorrect Electrolyte Concentration: The concentration of the electrolyte (e.g., KOH) is suboptimal for ion transport.1. Adjust Synthesis Precursors:     a. Consider using hexamethylenetetramine (HMT) instead of urea as a precursor at lower temperatures (e.g., 80°C) to minimize carbonate incorporation.[4] 2. Enhance Conductivity:     a. Incorporate conductive materials like reduced graphene oxide (rGO) or carbon nanotubes into the electrode structure to create a composite.[7]     b. Ensure good mixing and dispersion of conductive additives in the electrode slurry. 3. Optimize Electrolyte:     a. For aqueous systems, 6M KOH is often found to provide a good balance of ionic conductivity and performance for nickel-based electrodes.[2][5]
3. Distorted or Unclear Peaks in Cyclic Voltammetry (CV) 1. High Uncompensated Resistance (iR drop): Significant resistance from the electrolyte or poor electrical contacts can distort the shape of the CV curve. 2. Incorrect Potential Window: Scanning to potentials that are too high or too low can induce irreversible reactions or electrolyte breakdown. 3. Reference Electrode Issues: An unstable or improperly placed reference electrode can cause potential shifts.1. Check Cell Assembly:     a. Ensure all electrical connections are secure.     b. Place the reference electrode tip as close as possible to the working electrode surface without touching it. 2. Refine CV Parameters:     a. Perform CV at various scan rates. The peak current should ideally be proportional to the square root of the scan rate for a diffusion-controlled process.[8]     b. Start with a known, stable potential window for nickel hydroxide in your chosen electrolyte (e.g., 0 to 0.6 V vs. SCE in alkaline media) and adjust carefully.[8] 3. Use iR Compensation:     a. If available on your potentiostat, apply iR compensation to correct for voltage drops.
4. Inconsistent Results Between Batches 1. Synthesis Parameter Variation: Minor changes in temperature, pressure, precursor concentration, or reaction time during hydrothermal synthesis can significantly affect the material's morphology and phase.[9] 2. Inhomogeneous Slurry: The active material, binder, and conductive agent are not uniformly mixed, leading to electrodes with different compositions and performance. 3. Atmospheric Contamination: Exposure of Ni(OH)₂ to air can lead to the formation of carbonate impurities on the surface.1. Standardize Procedures:     a. Document and strictly adhere to all synthesis and electrode preparation parameters.     b. Use a calibrated and well-maintained autoclave for hydrothermal synthesis. 2. Improve Mixing:     a. Use a planetary mixer or ultrasonication to ensure a homogeneous slurry before coating. 3. Control Environment:     a. Store synthesized materials and prepared electrodes in a controlled, dry environment (e.g., a glovebox or desiccator) to minimize atmospheric reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of performance degradation in nickel carbonate hydroxide electrodes?

A1: The primary degradation mechanisms include:

  • Irreversible Phase Transformation: During cycling, the desired crystal phase can convert into an electrochemically inactive or less active phase, such as crystalline nickel carbonate hydroxide, which limits electrolyte ion access.[1][4]

  • Structural Collapse and Volume Expansion: The repeated insertion and extraction of ions can cause mechanical stress, leading to the pulverization of the active material, loss of electrical contact, and overall structural collapse.[1][2]

  • Increased Interfacial Resistance: The formation of a passivating layer or decomposition products at the electrode-electrolyte interface can impede charge transfer, increasing the internal resistance of the cell.[1]

  • Electrolyte Dry-out: In sealed cells, parasitic reactions like oxygen evolution can consume the electrolyte over many cycles, leading to increased cell impedance.[10]

Q2: How does doping with other elements improve cycling stability?

A2: Doping is a common strategy to enhance electrochemical performance. For example, Fluorine (F) doping in nickel-cobalt (B8461503) carbonate hydroxide (NiCo-CH) has been shown to significantly boost cycling stability. Due to its high electronegativity, fluorine incorporation enhances the phase and morphology stability, as well as the electrical conductivity of the material. This leads to remarkable performance, such as maintaining 90% capacity after 10,000 cycles.[1][2] Similarly, incorporating Cobalt (Co) can improve the conductivity and morphology of the electrode material.[5]

Q3: What is the role of the electrolyte concentration, and what is typically recommended?

A3: The electrolyte concentration is crucial as it directly affects ionic conductivity and the accessibility of ions (like OH⁻) to the electrode surface. For nickel-based electrodes in aqueous systems, a 6M potassium hydroxide (KOH) solution is frequently used.[2][5] Studies have shown that both charge transfer resistance and solution resistance tend to decrease as KOH concentration increases up to this point, facilitating smoother charge and ion transport.[2] Using a concentration that is too low can result in poor performance, while excessively high concentrations may not offer further benefits and could increase costs or viscosity.

Q4: Can forming a composite with a carbon material improve performance?

A4: Yes, creating a composite with a conductive carbon material is a highly effective strategy. Nickel carbonate hydroxide has inherently poor electrical conductivity. By integrating it with materials like reduced graphene oxide (rGO) or carbon nanotubes, you can create a conductive network throughout the electrode. This approach enhances electron transport, facilitates faster redox reactions, and can also help buffer the volume changes during cycling, leading to improved specific capacity and stability.[7]

Q5: What are the key differences between using urea and hexamethylenetetramine (HMT) in hydrothermal synthesis?

A5: Both urea and HMT are used as hydroxide sources in hydrothermal synthesis, but they can lead to different final products. Urea decomposition generates significant amounts of carbonate, especially at temperatures above 100°C. This can lead to the formation of nickel carbonate hydroxide, which often has lower electrochemical performance.[4] HMT, on the other hand, produces less carbonate at lower temperatures (e.g., 80-120°C), favoring the formation of a more electrochemically active α-Ni(OH)₂ phase with interlayer water, which delivers higher specific capacitance.[4] Therefore, the choice of precursor is critical for controlling the phase and performance of the final material.

Quantitative Data Summary

The following tables summarize the electrochemical performance of nickel carbonate hydroxide electrodes under different modification strategies as reported in the literature.

Table 1: Performance of Modified Nickel-Cobalt Carbonate Hydroxide (NiCo-CH) Electrodes

Electrode MaterialKey ModificationSpecific Capacity / CapacitanceCurrent DensityCycling StabilityReference
NiCo-CH-127.4 mAh/g1 A/gSuperior to pure NiCH or CoCH[5]
NiCo-CH-FFluorine (F) Doping245 mAh/gNot Specified90% retention after 10,000 cycles[1][2]
NiCo-CH-180Solvothermal synthesis at 180°C762 F/g1 A/g76.2% retention after 5,000 cycles[11]

Table 2: Performance of Pure Nickel Carbonate Hydroxide (NiCH) Electrodes

Electrode MaterialSynthesis/ModificationSpecific Capacity / CapacitanceCurrent DensityCycling StabilityReference
NiCHHydrothermal Synthesis169.6 mAh/g1 A/gCapacity retention of ~64% of max capacity after cycles[5]
Ni(OH)₂-H (80°C)Hydrothermal with HMT~870 F/g1 A/g96% retention after 1,000 cycles[4]
Ni(OH)₂-U (80°C)Hydrothermal with UreaAn order of magnitude lower than HMT-derived sample1 A/gLower than HMT-derived sample[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel Carbonate Hydroxide (NiCH)

This protocol is adapted from a facile hydrothermal method for preparing porous metal carbonate hydroxides.[5]

  • Reagent Preparation:

    • Prepare a solution by dissolving 0.016 mol of Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and 0.04 mol of urea in 80 mL of deionized (DI) water.

  • Hydrothermal Reaction:

    • Stir the solution magnetically for 30 minutes to ensure complete dissolution and mixing.

    • Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120°C) for a designated time (e.g., 12 hours).

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the collected product several times with DI water and absolute ethanol (B145695) to remove any unreacted ions and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting green powder is your nickel carbonate hydroxide material.

Protocol 2: Working Electrode Preparation and Electrochemical Testing

This protocol outlines the fabrication of a working electrode and a standard three-electrode testing setup.[6]

  • Slurry Preparation:

    • In a small vial or mortar, thoroughly mix the synthesized nickel carbonate hydroxide active material, a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a mass ratio of 8:1:1.

    • Add a few drops of N-methyl-2-pyrrolidone (NMP) as a solvent and mix until a homogeneous, viscous slurry is formed.

  • Electrode Coating:

    • Cut a piece of nickel foam (e.g., 1 cm x 1 cm) to serve as the current collector. Clean it via sonication in acetone, ethanol, and DI water, and then dry it.

    • Uniformly coat the prepared slurry onto the nickel foam.

    • Press the coated foam under a pressure of ~10 MPa to ensure good contact between the slurry and the current collector.

    • Dry the electrode in a vacuum oven at 80°C for 12 hours to completely remove the solvent. The mass loading of the active material should be controlled to be around 2-3 mg.[6][12]

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode electrochemical cell in your chosen electrolyte (e.g., 6M KOH).

    • Use the fabricated electrode as the working electrode .

    • Use a platinum (Pt) plate or wire as the counter electrode .

    • Use a Saturated Calomel Electrode (SCE) or a Mercury/Mercuric Oxide (Hg/HgO) electrode as the reference electrode .

  • Electrochemical Measurements:

    • Connect the cell to a potentiostat/galvanostat.

    • Cyclic Voltammetry (CV): Perform CV scans within a suitable potential window (e.g., 0 to 0.6 V vs. SCE) at various scan rates (e.g., 5, 10, 20, 50 mV/s) to evaluate the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 1, 2, 5, 10 A/g) to calculate specific capacity and assess rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (e.g., from 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics of the electrode.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of nickel carbonate hydroxide electrodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing reagents Prepare Precursors (Ni Salt, Urea/HMT) hydrothermal Hydrothermal Reaction reagents->hydrothermal Autoclave collect Collect, Wash, & Dry Product hydrothermal->collect slurry Prepare Slurry (Active Material, Carbon, Binder) collect->slurry Synthesized Powder coat Coat on Current Collector slurry->coat dry Press & Dry Electrode coat->dry assemble Assemble 3-Electrode Cell dry->assemble Working Electrode cv Cyclic Voltammetry (CV) assemble->cv Connect to Potentiostat gcd Galvanostatic Charge- Discharge (GCD) assemble->gcd Connect to Potentiostat eis Impedance Spectroscopy (EIS) assemble->eis Connect to Potentiostat

Caption: Experimental workflow from material synthesis to electrochemical characterization.

degradation_pathways cluster_causes Degradation Mechanisms cluster_effects Performance Impact start Pristine NiCH Electrode cycling Electrochemical Cycling (Ion Insertion/Extraction) start->cycling vol_change Volume Expansion & Structural Collapse cycling->vol_change phase_trans Irreversible Phase Transformation cycling->phase_trans side_react Parasitic Side Reactions (e.g., Electrolyte Oxidation) cycling->side_react fade Rapid Capacity Fading vol_change->fade phase_trans->fade res_inc Increased Internal Resistance side_react->res_inc poor_life Poor Cycle Life fade->poor_life res_inc->poor_life improvement_strategies stability Improved Cycling Stability & Performance doping Strategy 1: Doping (e.g., F, Co) struct_stab Enhanced Structural & Phase Stability doping->struct_stab composite Strategy 2: Conductive Composite (e.g., with rGO) conductivity Improved Electrical Conductivity composite->conductivity morphology Strategy 3: Controlled Synthesis (e.g., Hydrothermal) ion_transport Optimized Morphology for Ion Transport morphology->ion_transport struct_stab->stability conductivity->stability ion_transport->stability

References

Technical Support Center: Carbonate Incorporation in Pseudocapacitive Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudocapacitive materials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of carbonate incorporation on pseudocapacitive performance.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of carbonate incorporation on the pseudocapacitive performance of layered double hydroxides (LDHs)?

A1: The effect of carbonate incorporation can be complex and material-dependent. In some cases, intercalated carbonate ions can act as charge carriers, potentially enhancing the pseudocapacitive performance. However, in materials like nickel hydroxide (B78521), carbonate incorporation during synthesis has been shown to be detrimental. It can lead to the formation of nickel carbonate hydroxide phases, which reduces the interlayer spacing, decreases the active surface area, and increases charge-transfer resistance, ultimately lowering the specific capacitance by blocking redox-active sites and hindering ion/electron transport.[1]

Q2: How do intercalated anions, such as carbonate, influence the charge storage mechanism in LDHs?

A2: Intercalated anions play a crucial role in the charge storage mechanism of LDHs. They reside in the interlayer space between the metal hydroxide layers and can be exchanged with ions from the electrolyte.[2] The size and nature of the intercalated anion affect the interlayer spacing. Larger anions can expand the interlayer distance, which is believed to facilitate faster ion transport and electrolyte penetration, leading to improved rate capability and higher specific capacitance.[3][4] The charge storage is thought to occur through a combination of surface redox reactions and ion intercalation/deintercalation.[5]

Q3: My cyclic voltammetry (CV) curves for a carbonate-containing material are inconsistent between scans. What could be the cause?

A3: Inconsistent CV curves can arise from several factors. One common issue is incomplete activation of the electrode material. It is advisable to perform several conditioning cycles before recording the final data. Another potential cause is surface passivation if the electrode surface is not sufficiently clean, which can affect the electron transfer kinetics.[6] Additionally, changes in the material's structure during cycling, such as the partial dissolution or rearrangement of carbonate species, could lead to evolving CV profiles.

Q4: I am observing a lower-than-expected specific capacitance for my synthesized metal hydroxide material. Could carbonate contamination be the issue?

A4: Yes, unintentional carbonate incorporation is a common issue, especially in syntheses involving precursors like urea (B33335) or exposure to atmospheric CO2. Carbonate contamination can lead to the formation of carbonate hydroxide species with poor electrochemical activity, significantly reducing the specific capacitance.[1] It is crucial to use carbonate-free precursors and solvents and to conduct syntheses under an inert atmosphere to minimize this effect.

Q5: How can I confirm the presence and quantify the amount of incorporated carbonate in my material?

A5: Several characterization techniques can be used to detect and quantify carbonate incorporation. X-ray diffraction (XRD) can identify crystalline carbonate-containing phases. Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of carbonate ions and can confirm their presence.[1] Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can quantify the amount of carbonate by measuring the mass loss corresponding to the evolution of CO2 upon heating.[1]

Troubleshooting Guides

Issue 1: Low Specific Capacitance and Poor Rate Capability
  • Symptom: The measured specific capacitance of your carbonate-containing material is significantly lower than theoretical values or previously reported results. The capacitance drops off sharply at higher current densities in galvanostatic charge-discharge (GCD) measurements.

  • Possible Cause 1: Excessive Carbonate Incorporation: As demonstrated with nickel hydroxide, high levels of incorporated carbonate can crystallize into electrochemically less active phases, block active sites, and increase charge-transfer resistance.[1]

    • Solution:

      • Re-evaluate your synthesis method. If using urea, consider alternative precursors like hexamethylenetetramine (HMT) for hydroxide generation, which may lead to less carbonate incorporation at lower temperatures.[1]

      • Conduct the synthesis and material handling under an inert atmosphere (e.g., nitrogen or argon) to prevent CO2 absorption from the air.

      • Characterize your material using FTIR, Raman, and TGA-MS to quantify the carbonate content.

  • Possible Cause 2: Small Interlayer Spacing: If the carbonate ions do not sufficiently expand the interlayer spacing of your LDH, ion diffusion can be hindered, especially at high charge-discharge rates.

    • Solution:

      • Consider replacing carbonate with larger organic anions to intentionally increase the interlayer distance. Studies have shown that this can significantly enhance specific capacity and rate capability.[3][4]

      • Perform XRD analysis to determine the interlayer spacing of your material.

Issue 2: Irregular or Distorted Cyclic Voltammograms
  • Symptom: The CV curves of your electrode material are not the expected quasi-rectangular shape for pseudocapacitors. You observe broad, ill-defined redox peaks, or the curves are not closed loops.

  • Possible Cause 1: High Internal Resistance: High internal resistance in the electrode can lead to distorted CV curves.

    • Solution:

      • Ensure good electrical contact between your active material, conductive additive, and current collector in your electrode preparation.

      • Perform electrochemical impedance spectroscopy (EIS) to determine the equivalent series resistance (ESR). A large semicircle in the high-frequency region of the Nyquist plot indicates high charge-transfer resistance.

  • Possible Cause 2: Electrode Surface Issues: The surface of your working electrode may not be properly prepared or may have become passivated.

    • Solution:

      • Ensure your electrode surface is clean and properly polished if using a solid substrate.

      • For slurry-cast electrodes, ensure a uniform coating and good adhesion to the current collector.

  • Possible Cause 3: Unstable Reference Electrode: A drifting or unstable reference electrode can cause distortions in the CV.

    • Solution:

      • Check the filling solution of your reference electrode and ensure there are no air bubbles.

      • Calibrate your reference electrode against a standard reference electrode.

Data Presentation

The following table summarizes the effect of intercalated anions on the pseudocapacitive performance of layered double hydroxides.

MaterialIntercalated AnionSpecific Capacitance/CapacityCurrent DensityCycling StabilityReference
Ni(OH)₂Low Carbonate (from HMT)~870 F g⁻¹1 A g⁻¹92-96% after 1000 cycles[1]
Ni(OH)₂High Carbonate (from Urea)Order of magnitude lower than HMT-derived1 A g⁻¹Not specified[1]
NiCo-LDHNone (Nitrate precursor)690 C g⁻¹1 A g⁻¹Not specified[3][7]
NiCo-LDHAcetate (Ac⁻)1200 C g⁻¹1 A g⁻¹79.9% after 4500 cycles[3][7]
CoAl-LDHCarbonate (CO₃²⁻)616.9 F g⁻¹1 A g⁻¹95.8% after 2000 cycles[8]
CoAl-LDH-PANICarbonate (CO₃²⁻)425 F g⁻¹10 A g⁻¹83.3% after 6000 cycles[9]
Mesoporous Cobalt Carbonate HydroxideCarbonate (CO₃²⁻)1075 F g⁻¹5 mA cm⁻²92% after 2000 cycles[10][11]
CuCo-Carbonate Double HydroxideCarbonate (CO₃²⁻)1182 C g⁻¹10 A g⁻¹Not specified[12]

Experimental Protocols

Synthesis of Carbonate-Intercalated NiCo-Layered Double Hydroxide (NiCo-LDH)

This protocol is a general representation based on common hydrothermal synthesis methods.

  • Materials: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), urea (CO(NH₂)₂), deionized water.

  • Procedure:

    • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in deionized water. A common molar ratio for Ni:Co is 1:1.

    • Add urea to the solution. The molar ratio of urea to the total metal ions is typically in the range of 3-5.

    • Stir the solution vigorously until all precursors are fully dissolved.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

    • After cooling to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any residual ions.

    • Dry the final product in a vacuum oven at 60 °C overnight.

Electrochemical Measurements
  • Working Electrode Preparation:

    • Mix the active material (e.g., NiCo-LDH), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

    • Add a few drops of N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

    • Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) with a defined area.

    • Dry the electrode in a vacuum oven at 80 °C for 12 hours.

    • Press the electrode under a specific pressure (e.g., 10 MPa).

  • Electrochemical Cell Assembly:

    • A three-electrode system is typically used, consisting of the prepared working electrode, a counter electrode (e.g., platinum foil), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).

    • An aqueous solution of KOH (e.g., 2 M) is commonly used as the electrolyte.

  • Cyclic Voltammetry (CV):

    • Perform CV scans within a defined potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10, 20 A g⁻¹).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Record EIS spectra over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing Precursors Metal Salts (e.g., Ni(NO3)2, Co(NO3)2) Precipitating Agent (e.g., Urea) Solution Homogeneous Solution Precursors->Solution Hydrothermal Hydrothermal Reaction (Autoclave) Solution->Hydrothermal Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Active_Material Carbonate-Intercalated Pseudocapacitive Material Washing_Drying->Active_Material Mixing Mixing: Active Material, Conductive Agent, Binder Active_Material->Mixing Slurry Slurry Formation (with NMP) Mixing->Slurry Coating Coating on Current Collector Slurry->Coating Drying_Pressing Drying & Pressing Coating->Drying_Pressing Working_Electrode Working Electrode Drying_Pressing->Working_Electrode Three_Electrode Three-Electrode Cell Assembly: Working, Counter, Reference Electrodes in Electrolyte (e.g., KOH) Working_Electrode->Three_Electrode CV Cyclic Voltammetry (CV) Three_Electrode->CV GCD Galvanostatic Charge-Discharge (GCD) Three_Electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode->EIS Data_Analysis Data Analysis: Specific Capacitance, Rate Capability, Cycling Stability, Resistance CV->Data_Analysis GCD->Data_Analysis EIS->Data_Analysis

Caption: Experimental workflow for synthesis and electrochemical characterization.

Charge_Storage_Mechanism cluster_electrode LDH Electrode cluster_electrolyte Electrolyte (e.g., KOH) LDH_Structure Metal Hydroxide Layer (M-OH) Interlayer Space with CO₃²⁻ & H₂O Metal Hydroxide Layer (M-OH) OH_ion OH⁻ Surface_Redox Surface Redox Reaction M-OH + OH⁻ ↔ M-O + H₂O + e⁻ OH_ion->Surface_Redox Participates in Faradaic Reaction Anion_Exchange Anion Exchange/Intercalation CO₃²⁻ (interlayer) ↔ 2OH⁻ (electrolyte) OH_ion->Anion_Exchange Exchanges with Interlayer Anions K_ion K⁺ EDLC Electric Double-Layer Capacitance (EDLC) K_ion->EDLC Forms Double Layer Surface_Redox->LDH_Structure:l1 Occurs at Surface Anion_Exchange->LDH_Structure:inter Occurs in Interlayer EDLC->LDH_Structure Forms at Electrode-Electrolyte Interface

Caption: Proposed charge storage mechanism in carbonate-intercalated LDHs.

References

Technical Support Center: Stabilizing Nickel Carbonate Hydroxide During Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing structural collapse in nickel carbonate hydroxide (B78521) during electrochemical cycling.

Section 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with nickel carbonate hydroxide electrodes.

Guide 1: Rapid Capacity Fading

Symptom: The specific capacity of your nickel carbonate hydroxide electrode drops significantly within the first 100 cycles.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Recommended Solution
1. Carbonate Incorporation Perform Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy on your synthesized material. The presence of strong carbonate peaks indicates significant incorporation.[1]Optimize your synthesis protocol. If using urea (B33335) as a precipitating agent, consider switching to hexamethylenetetramine (HMT) and maintaining a low synthesis temperature (e.g., 80°C) to form a more stable α-phase with interlayer water.[1]
2. Irreversible Phase Transformation Use in-situ X-ray diffraction (XRD) during cycling to monitor changes in the crystal structure. A shift from the desired phase to an inactive phase indicates transformation.Introduce a dopant, such as fluorine, into the nickel carbonate hydroxide structure. F-doping can enhance phase and morphology stability.[2]
3. Particle Cracking and Mechanical Degradation Examine the electrode morphology before and after cycling using Scanning Electron Microscopy (SEM). The appearance of microcracks indicates mechanical failure.Apply a surface coating, such as graphitic carbon nitride (g-C3N4), to enhance the structural integrity of the particles and mitigate mechanical stress during cycling.
4. Electrolyte Decomposition Analyze the electrolyte composition after cycling using techniques like gas chromatography-mass spectrometry (GC-MS) to identify decomposition products.Incorporate electrolyte additives. For instance, small amounts of fluoroethylene carbonate (FEC) can help form a stable cathode-electrolyte interphase (CEI).

Troubleshooting Workflow for Rapid Capacity Fading

start Rapid Capacity Fading Observed check_carbonate Check for Carbonate Incorporation (FTIR/Raman) start->check_carbonate check_phase Analyze Phase Transformation (in-situ XRD) check_carbonate->check_phase Low Carbonate solution_synthesis Optimize Synthesis: - Use HMT instead of Urea - Lower Synthesis Temperature check_carbonate->solution_synthesis High Carbonate check_morphology Inspect Particle Morphology (SEM) check_phase->check_morphology Stable Phase solution_doping Introduce Dopants: - e.g., Fluorine (F) check_phase->solution_doping Phase Instability check_electrolyte Analyze Electrolyte Decomposition (GC-MS) check_morphology->check_electrolyte Intact Particles solution_coating Apply Surface Coating: - e.g., g-C3N4 check_morphology->solution_coating Microcracks Observed solution_additive Use Electrolyte Additives: - e.g., FEC check_electrolyte->solution_additive Decomposition Products Found

Caption: A logical flowchart for troubleshooting rapid capacity fading in nickel carbonate hydroxide electrodes.

Guide 2: Low Initial Specific Capacity

Symptom: The initial discharge capacity of your electrode is significantly lower than the theoretical value or reported literature values.

Possible Cause Diagnostic Check Recommended Solution
1. High Degree of Crystallinity into Nickel Carbonate Hydroxide Analyze the XRD pattern of your as-synthesized material. Sharp, intense peaks corresponding to nickel carbonate hydroxide suggest high crystallinity, which can limit electrochemically active sites.[1]Adjust the synthesis temperature. Higher temperatures can promote crystallization into a less active phase.[1] Using HMT as a precipitating agent at lower temperatures (e.g., 80°C) can yield a more amorphous, hydrated α-phase with higher capacitance.[1]
2. Poor Electrical Conductivity Perform electrochemical impedance spectroscopy (EIS). A large semicircle in the Nyquist plot indicates high charge transfer resistance.Incorporate a conductive coating, such as g-C3N4, or blend the active material with a conductive agent like carbon nanotubes or graphene in the electrode slurry.
3. Incomplete Activation of Active Material Observe the cyclic voltammetry (CV) curves over the initial cycles. A gradual increase in the integrated area of the CV curves suggests an activation process.Perform a few "formation" cycles at a low current density to fully activate the electrode material before performance testing.
4. Incorrect Electrode Formulation Review your electrode slurry recipe. An incorrect ratio of active material, binder, and conductive additive can lead to poor performance.A typical composition is 80% active material, 10% conductive additive (e.g., carbon black), and 10% binder (e.g., PVDF). Ensure all components are thoroughly mixed to form a homogeneous slurry.

Investigative Workflow for Low Initial Capacity

start Low Initial Specific Capacity check_xrd Analyze Crystallinity (XRD) start->check_xrd check_eis Measure Charge Transfer Resistance (EIS) check_xrd->check_eis Amorphous/Low Crystallinity solution_synthesis Modify Synthesis: - Lower Temperature - Use HMT check_xrd->solution_synthesis High Crystallinity check_cv Observe Initial CV Cycles check_eis->check_cv Low Resistance solution_conductivity Improve Conductivity: - Conductive Coating - Add Carbon Nanotubes/Graphene check_eis->solution_conductivity High Resistance check_formulation Review Electrode Formulation check_cv->check_formulation Stable Low Capacity solution_activation Perform Formation Cycles at Low C-rate check_cv->solution_activation Capacity Increases with Cycles solution_recipe Optimize Slurry Recipe: - 80% Active Material - 10% Conductive Additive - 10% Binder check_formulation->solution_recipe Incorrect Ratio

Caption: A workflow to diagnose the root cause of low initial specific capacity in nickel carbonate hydroxide electrodes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of structural collapse in nickel carbonate hydroxide during cycling?

A1: The primary cause is often the incorporation of carbonate ions into the layered structure during synthesis. This reduces the interlayer spacing, blocks redox-active sites, and hinders ion and electron transport.[1] During cycling, this can lead to irreversible phase transformations and mechanical degradation of the electrode material.

Q2: How can I minimize carbonate incorporation during synthesis?

A2: The choice of precipitating agent and the synthesis temperature are crucial. Using hexamethylenetetramine (HMT) instead of urea as the hydroxide source at lower temperatures (around 80°C) has been shown to produce a turbostratic α-phase with more interlayer water and less carbonate incorporation, leading to higher specific capacitance and better cycling stability.[1]

Q3: What is the role of fluorine doping in preventing structural collapse?

A3: Fluorine doping is a strategy to enhance the structural and morphological stability of nickel carbonate hydroxide. Due to its high electronegativity, fluorine incorporation can improve the electrical conductivity and provide redox-stable ligands, which helps to maintain the integrity of the crystal structure during repeated charge and discharge cycles.

Q4: Are surface coatings an effective strategy for improving cycling stability?

A4: Yes, applying a surface coating like graphitic carbon nitride (g-C3N4) can be very effective. The coating acts as a physical barrier, preventing direct contact between the active material and the electrolyte, which can reduce side reactions and transition metal dissolution. It also helps to buffer the volume changes during cycling, thereby preventing particle cracking and maintaining good electrical contact.

Q5: Can electrolyte additives help stabilize nickel carbonate hydroxide electrodes?

A5: While research is more extensive for other nickel-rich cathodes, the principles apply to nickel carbonate hydroxide as well. Additives like fluoroethylene carbonate (FEC) can help form a more stable and robust cathode-electrolyte interphase (CEI). This protective layer can suppress electrolyte decomposition and minimize parasitic reactions that contribute to capacity fading.

Q6: My electrode shows a gradual increase in capacity for the first few cycles. Is this normal?

A6: This phenomenon, often referred to as an "activation process," can be normal. It may be due to the gradual wetting of the electrode by the electrolyte and the activation of previously inaccessible active sites. Performing a few slow "formation" cycles before regular cycling can help to complete this activation process and achieve stable performance.

Section 3: Data Presentation

The following tables summarize quantitative data on the performance of nickel carbonate hydroxide electrodes under different conditions.

Table 1: Effect of Synthesis Conditions on Electrochemical Performance

Precipitating Agent Synthesis Temp. (°C) Phase Specific Capacitance (F/g at 1 A/g) Capacity Retention after 1000 Cycles (%)
HMT80α-Ni(OH)2~87092-96
HMT140Nickel Carbonate HydroxideSignificantly LowerPoor
Urea80-140Nickel Carbonate HydroxideOrder of magnitude lower than HMT-derivedPoor
Data synthesized from[1]

Table 2: Performance Comparison of Doped and Coated Nickel-based Hydroxide Electrodes

Material Modification Specific Capacity Cycling Stability Rate Capability
NiCo-CHNone-Poor-
NiCo-CH-FFluorine Doping245 mAh/g90% retention after 10,000 cycles64% retention at 8 A/g
Ni-rich CathodeNone-~34% retention after 100 cycles-
Ni-rich Cathodeg-C3N4 Coating179.67 mAh/g (at 0.5C)81% retention after 100 cycles182.96 mAh/g at 5C
Data for NiCo-CH-F from[2]. Data for g-C3N4 coated cathode is for a general Ni-rich cathode but demonstrates the potential of this strategy.

Section 4: Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nickel Carbonate Hydroxide with Controlled Carbonate Incorporation

This protocol is adapted from a method demonstrated to control carbonate incorporation by using HMT as a precipitating agent.[1]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMT)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a 0.1 M solution of Ni(NO₃)₂·6H₂O and a 0.5 M solution of HMT in deionized water.

  • In a typical synthesis, mix 20 mL of the 0.1 M Ni(NO₃)₂·6H₂O solution with 20 mL of the 0.5 M HMT solution in a beaker.

  • Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 80°C.

  • Maintain the temperature at 80°C for 48 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Surface Coating of Nickel Carbonate Hydroxide with Graphitic Carbon Nitride (g-C3N4)

This is a general protocol for coating cathode materials with g-C3N4, which can be adapted for nickel carbonate hydroxide.

Materials:

  • Synthesized nickel carbonate hydroxide powder

  • Melamine (B1676169)

  • Crucible with a lid

  • Tube furnace

Procedure:

  • Place a specific amount of the synthesized nickel carbonate hydroxide powder in a crucible.

  • In a separate container within the same crucible (to avoid direct mixing), place a calculated amount of melamine. The mass ratio of melamine to the nickel carbonate hydroxide powder will determine the thickness of the g-C3N4 coating. A starting point could be a 1:5 mass ratio of melamine to the active material.

  • Cover the crucible and place it in the center of a tube furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Heat the furnace to 550°C at a ramping rate of 5°C/min and hold it at this temperature for 4 hours under the inert atmosphere. During this process, the melamine will sublimate and then polymerize on the surface of the nickel carbonate hydroxide particles to form a g-C3N4 coating.

  • After the heat treatment, allow the furnace to cool down to room temperature naturally under the inert gas flow.

  • The resulting g-C3N4 coated nickel carbonate hydroxide powder is then ready for electrode fabrication.

Section 5: Signaling Pathways and Logical Relationships

Mechanism of Structural Stabilization via Doping and Coating

cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies carbonate Carbonate Incorporation phase_trans Irreversible Phase Transformation carbonate->phase_trans volume_change Anisotropic Volume Change phase_trans->volume_change collapse Structural Collapse & Capacity Fading volume_change->collapse side_reactions Electrolyte Side Reactions side_reactions->collapse synthesis Optimized Synthesis (e.g., HMT, low temp) synthesis->carbonate Prevents doping Doping (e.g., Fluorine) doping->phase_trans Inhibits coating Surface Coating (e.g., g-C3N4) coating->volume_change Buffers coating->side_reactions Blocks additives Electrolyte Additives (e.g., FEC) additives->side_reactions Suppresses

Caption: A diagram illustrating the degradation pathways of nickel carbonate hydroxide and the corresponding mitigation strategies.

References

Technical Support Center: Optimizing Nickel Carbonate Hydroxide Morphology for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the morphology of nickel carbonate hydroxide (B78521) for various catalytic applications.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst showing poor electrochemical performance (e.g., low capacitance or high overpotential)?

A1: Poor electrochemical performance is often linked to the incorporation and crystallization of carbonate within the nickel hydroxide structure. This can lead to a reduced interlayer spacing, decreased surface area, and increased charge-transfer resistance, which blocks redox-active sites and hinders ion and electron transport.[1][2]

  • High Synthesis Temperatures: Increasing the synthesis temperature, particularly when using urea (B33335) as a hydroxide source, promotes the crystallization of nickel carbonate hydroxide phases, which significantly suppresses electrochemical activity.[1] For instance, samples derived from hexamethylenetetramine (HMT) show a progressive decrease in capacitance as the synthesis temperature is raised from 80°C to 140°C.[1]

  • Choice of Precursor: Urea-derived samples tend to incorporate carbonate at all synthesis temperatures, resulting in capacitances an order of magnitude lower than those from HMT-derived samples prepared at lower temperatures.[1]

  • Phase Purity: The presence of well-crystallized nickel carbonate hydroxide instead of a disordered, hydrated α-phase (α-Ni(OH)₂) is detrimental to performance. The α-phase, with its interlayer water, provides better accessibility to electrolytes.[1]

Q2: How can I control the morphology of my nickel carbonate hydroxide during synthesis?

A2: Morphology is dictated by several synthesis parameters. By carefully tuning these, you can achieve various nanostructures like nanorods, nanowires, microcubes, or hierarchical flower-like structures.[3][4]

  • Synthesis Method: Hydrothermal and solvothermal methods are effective for controlling particle size and shape.[1]

  • Temperature: In solvothermal synthesis of NiCo-carbonate hydroxide, lower temperatures (e.g., 120°C) can produce nanowire bundles, intermediate temperatures (180°C) yield well-defined nanorods with the highest surface area and best performance, and higher temperatures (200°C) lead to microplates.[3][5]

  • Solvent: The choice and ratio of solvents, such as ethylene (B1197577) glycol and water, are critical. Using only one solvent may not produce a distinct morphology.[3]

  • Precursor Concentration: Varying the nickel-to-cobalt precursor ratio can change the morphology from microcubes to urchin-like structures and finally to nanorods. A higher nickel concentration tends to favor a nanorod morphology.[3][6]

  • Additives/Surfactants: Morphology-directing agents like CTAB and ethylene-1,2-diamine can be used to synthesize specific structures such as flower-like nanostructures.[7]

Q3: My photocatalytic hydrogen evolution rate is lower than expected. What are the potential causes?

A3: Low hydrogen evolution rates can stem from suboptimal material properties and experimental conditions.

  • Morphology and Surface Area: A hierarchical, mesoporous structure is advantageous as it provides a high surface-to-volume ratio, improved light harvesting, and abundant transport paths.[8][9] Materials with less homogeneous morphology or larger particle dimensions are often less effective.[8]

  • Crystallinity and Phase: The specific crystal phase of nickel carbonate hydroxide is crucial. A hierarchical mesoporous structure of Ni₂(CO₃)(OH)₂·4H₂O has demonstrated favorable photocatalytic activity.[8][9][10]

  • Light Absorption: The material must have a suitable bandgap to absorb light effectively. Materials with lower light absorption or a larger bandgap will not exhibit strong photocatalytic activity under visible light.[8]

  • Absence of Sacrificial Agents: While many studies use sacrificial agents to consume photogenerated holes and prevent electron-hole recombination, their absence can lead to lower H₂ evolution rates but avoids the production of toxic side-products. The hierarchical NCH structure has shown an H₂ evolution rate of ~10 μmol g⁻¹ h⁻¹ without any sacrificial agent.[8][9]

Q4: What is the role of the hydroxide source (e.g., urea vs. HMT) in determining catalyst properties?

A4: The hydroxide source critically influences the degree of carbonate incorporation and the final crystal structure, which directly impacts catalytic performance.[1]

  • Urea: Decomposes to release ammonia (B1221849) and significant amounts of CO₂, leading to carbonate incorporation at all temperatures (80-140°C). This results in poorly crystalline structures at low temperatures and nickel carbonate hydroxide phases at higher temperatures, both of which exhibit low capacitance.[1]

  • Hexamethylenetetramine (HMT): Decomposes more slowly and generates significantly less carbonate at lower temperatures (80–120°C).[1] This allows for the formation of a turbostratic α-Ni(OH)₂ phase with interlayer water, which is highly desirable for pseudocapacitive applications, delivering high specific capacitance (~870 F g⁻¹ at 1 A g⁻¹).[1][2]

Q5: How does the pH of the precipitation reaction affect the catalyst's activity?

A5: The pH is a critical factor that influences the phase, purity, and morphology of the synthesized material.

  • For Desulfurization Catalysts: To obtain highly active nickel carbonate catalysts, the precipitation reaction should be rapid, and the final pH must be maintained below 9. Higher pH levels can impair catalyst activity.[11]

  • For Photocatalysis: In the synthesis of hierarchical nickel carbonate hydroxide for photocatalysis, a pH of approximately 6.5 was used to achieve the desired structure.[8]

  • For Nanoparticle Synthesis: When synthesizing pure nickel nanoparticles via chemical reduction, the formation of pure metallic Ni without oxide impurities only occurs when the [OH⁻]/[Ni²⁺] molar ratio is greater than four, corresponding to a high pH.[12] The morphology can also change dramatically with pH, from spherical particles to wool-like nanostructures.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or Undesirable Morphology 1. Incorrect synthesis temperature or time. 2. Wrong solvent or precursor ratio. 3. Fluctuation in pH during synthesis.1. Precisely control the solvothermal/hydrothermal temperature. For NiCo-CH nanorods, 180°C is optimal.[3][5] 2. Adjust the ratio of ethylene glycol to water or the Ni:Co precursor ratio to target specific morphologies like nanorods or urchin-like structures.[3][6] 3. Use buffers or carefully control the addition of reagents to maintain a stable pH below 9 for certain applications.
Low Surface Area and Poor Catalytic Activity 1. Formation of non-porous or agglomerated particles. 2. Crystallization of nickel carbonate hydroxide, blocking active sites. 3. High synthesis temperature leading to reduced surface area.1. Employ a hydrothermal or solvothermal method designed to create hierarchical or self-assembled structures.[13][14][15] 2. Use HMT as the hydroxide source instead of urea and maintain a low synthesis temperature (e.g., 80°C) to favor the formation of the more active, hydrated α-phase.[1] 3. Optimize the synthesis temperature; for NiCo-CH supercapacitors, 180°C provided the highest surface area compared to 120°C or 200°C.[3]
Formation of Incorrect Crystalline Phase 1. Hydroxide source (urea) promotes unwanted carbonate phases. 2. High synthesis temperature favors crystallization of nickel carbonate hydroxide over α-Ni(OH)₂. 3. Incorrect pH during precipitation.1. Switch from urea to HMT as the hydroxide source to minimize carbonate incorporation, especially for electrochemical applications.[1] 2. Lower the synthesis temperature to 80-100°C to promote the formation of the turbostratic α-phase.[1] 3. Adjust the final pH of the solution. A pH below 9 is critical for preparing certain highly active nickel carbonate catalysts.

Data Summary Tables

Table 1: Effect of Synthesis Temperature and Precursor on Pseudocapacitive Performance

PrecursorSynthesis Temp. (°C)Resulting PhaseSpecific Capacitance (at 1 A g⁻¹)Reference
HMT80Turbostratic α-phase~870 F g⁻¹[1][2]
HMT100α-phase + some carbonateLower than 80°C[1]
HMT120α-phase + increased carbonateLower than 100°C[1]
HMT140Crystalline Carbonate HydroxideGreatly diminished[1]
Urea80 - 140Carbonate-incorporated / Crystalline Carbonate HydroxideAn order of magnitude lower than HMT-derived samples[1]

Table 2: Influence of Ni:Co Molar Ratio on Supercapacitor Performance

Ni:Co Molar RatioMorphologySpecific Capacitance (at 1 A g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Reference
1:2Sea-urchin-like950.2 F g⁻¹42.9 - 15.8285.0 - 2849.9[6]
1:1-~480 F g⁻¹ (at 10 mV s⁻¹)--[6]
2:1-~154 F g⁻¹ (at 10 mV s⁻¹)--[6]

Table 3: Catalytic Performance in Hydrogen Evolution

CatalystSynthesis MethodH₂ Evolution Rate (μmol g⁻¹ h⁻¹)ConditionsReference
Ni₂(CO₃)(OH)₂·4H₂O (NCH)Hydrothermal (120°C)~10White light, no sacrificial agent[8][9][10]
Ni₃CO₃(OH)₄·4H₂O-< 1White light, no sacrificial agent[8]
Ni(OH)₂-< 1White light, no sacrificial agent[8]

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis for Pseudocapacitor Applications (HMT Method)

  • Solution Preparation: Dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 10 mmol of hexamethylenetetramine (HMT) in 20 mL of deionized water.

  • Stirring: Stir the solution for 30 minutes at room temperature.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 80°C and maintain this temperature for 48 hours.

  • Product Recovery: Allow the autoclave to cool naturally to room temperature.

  • Washing & Drying: Collect the precipitate by centrifugation, wash it several times with deionized water, and dry it under vacuum.

(Source: Adapted from Chemistry of Materials)[1]

Protocol 2: Solvothermal Synthesis for Morphology Control (NiCo-CH Nanorods)

  • Solution Preparation: Prepare a mixed solvent of 15 mL ethylene glycol (EG) and 20 mL deionized water. Dissolve nickel(II) nitrate (B79036) hexahydrate and cobalt(II) nitrate hexahydrate (adjust molar ratios to control morphology) and urea in the mixed solvent.

  • Stirring: Stir the solution until all reagents are fully dissolved.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 180°C and maintain for 12 hours.

  • Product Recovery: After cooling to room temperature, collect the product by filtration.

  • Washing & Drying: Wash the precipitate with deionized water and ethanol, and then dry in an oven.

(Source: Adapted from Materials Advances)[3][5]

Protocol 3: Hydrothermal Synthesis for Photocatalytic Hydrogen Evolution

  • Solution A: Dissolve 2.5 mmol of nickel nitrate hydrate (B1144303) (Ni(NO₃)₂·6H₂O) in 200 mL of deionized (DI) water.

  • Solution B: Dissolve 5 mmol of ammonium (B1175870) bicarbonate (NH₄HCO₃) in 50 mL of DI water.

  • Mixing: Mix solutions A and B and stir for 10 minutes.

  • pH Adjustment: Add citric acid (0.1 g/mL solution) dropwise while stirring to achieve a final pH of approximately 6.5.[8]

  • Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at 120°C overnight.[8]

  • Product Recovery: After the autoclave cools to room temperature, collect the sample.

  • Washing & Drying: Wash the product several times with DI water and dry under vacuum overnight.[8]

(Source: Adapted from Materials Advances)[8]

Visualizations

G cluster_prep Solution Preparation cluster_react Hydrothermal/Solvothermal Reaction cluster_post Product Recovery PREP1 Dissolve Ni Salt and Hydroxide Source (Urea/HMT) in Solvent (Water/EG) PREP2 Stir for 30 min PREP1->PREP2 REACT1 Transfer to Autoclave PREP2->REACT1 REACT2 Heat at Controlled Temperature (e.g., 80-180°C) for a set Duration (e.g., 12-48h) REACT1->REACT2 POST1 Cool to Room Temperature REACT2->POST1 POST2 Collect Precipitate (Centrifuge/Filter) POST1->POST2 POST3 Wash with DI Water and/or Ethanol POST2->POST3 POST4 Dry Under Vacuum POST3->POST4 FINAL FINAL POST4->FINAL Final Catalyst Powder

Caption: General workflow for hydrothermal/solvothermal synthesis of nickel carbonate hydroxide.

G cluster_params Synthesis Parameters cluster_props Material Properties Temp Temperature Morph Morphology (Nanorods, Flowers, etc.) Temp->Morph Phase Crystalline Phase (α-Ni(OH)₂ vs. Ni₂CO₃(OH)₂) Temp->Phase Surface Surface Area & Porosity Temp->Surface Precursor Hydroxide Source (Urea vs. HMT) Precursor->Phase Ratio Precursor Ratio (e.g., Ni:Co) Ratio->Morph Solvent Solvent System (Water, EG) Solvent->Morph pH pH Control pH->Morph pH->Phase Morph->Surface Perf Catalytic Performance (Capacitance, H₂ Evolution, etc.) Morph->Perf Phase->Perf Surface->Perf

Caption: Key factors influencing the morphology, properties, and performance of the catalyst.

G cluster_catalyst Catalyst Surface cluster_reaction Urea Oxidation Reaction NiOH Ni(OH)₂ (Ni²⁺) NiOOH NiOOH (Ni³⁺, Active Species) NiOH->NiOOH + OH⁻ - e⁻ (Electrochemical Activation) NiOOH->NiOH + Urea - Products (Chemical Oxidation) Products Products (N₂, CO₂, H₂O) NiOOH->Products Urea Urea CO(NH₂)₂ Urea->NiOOH

Caption: Simplified indirect (Botte) mechanism for Urea Oxidation Reaction (UOR) on nickel catalysts.

References

Technical Support Center: F-Doping of Nickel Carbonate Hydroxide for Enhanced Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and characterization of F-doped nickel carbonate hydroxide (B78521). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful experimentation and analysis.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis and electrochemical testing of F-doped nickel carbonate hydroxide.

Question Answer
1. Why is the color of my synthesized powder not the expected light green? A deviation from the typical light green color of nickel carbonate hydroxide can indicate the presence of impurities or an incomplete reaction. A brownish or blackish tint may suggest the formation of nickel oxides, which can occur if the temperature is too high or if there is excessive oxygen present. A whitish appearance might indicate unreacted precursor salts. Ensure that the reaction vessel is properly sealed and that the temperature is accurately controlled.
2. My F-doped sample shows lower than expected capacitance. What are the possible causes? Several factors can lead to poor electrochemical performance. Insufficient F-doping can result in minimal enhancement. Conversely, excessive F-doping can disrupt the crystal structure and hinder ion transport.[1] The morphology of the material also plays a crucial role; a lack of a porous, high-surface-area structure will limit electrolyte access to active sites. Additionally, poor adhesion of the active material to the current collector can increase internal resistance.
3. How does the choice of fluorine precursor (e.g., NH4F) affect the synthesis? The fluoride (B91410) precursor not only serves as the source of fluorine but can also influence the morphology of the final product. Ammonium (B1175870) fluoride (NH4F), for instance, can act as a structure-directing agent, promoting the formation of specific nanostructures like nanosheets or hierarchical assemblies.[2] The concentration of the fluoride precursor is a critical parameter that needs to be optimized to achieve the desired level of doping and morphology.
4. I am observing poor reproducibility in my synthesis. What should I check? Poor reproducibility in hydrothermal synthesis often stems from variations in experimental parameters. Key factors to control meticulously include: the reaction temperature and time, the heating and cooling rates, the concentration and purity of precursors, and the pH of the initial solution. Ensure thorough mixing of the precursor solution before sealing the autoclave.
5. The XRD pattern of my F-doped sample is very similar to the undoped sample. How can I confirm successful F-doping? Due to the similar ionic radii of F⁻ and OH⁻, X-ray diffraction (XRD) may not show significant peak shifts upon successful F-doping. X-ray photoelectron spectroscopy (XPS) is a more definitive technique to confirm the presence and chemical state of fluorine in your sample. Look for the F 1s peak in the XPS spectrum.
6. My cyclic voltammetry (CV) curves are distorted. What could be the issue? Distorted CV curves can be caused by several factors. A high scan rate may not allow sufficient time for ion diffusion, leading to misshapen peaks. High internal resistance in the electrode, often due to poor contact with the current collector or the use of too much binder, can also cause distortion. Ensure your electrolyte is properly degassed to remove dissolved oxygen, which can contribute to parasitic reactions.

Quantitative Data Presentation

The following table summarizes the comparative electrochemical performance of undoped and doped nickel-based hydroxide materials. While direct data for F-doped nickel carbonate hydroxide is limited, the data for F-doped nickel hydroxide serves as a close and relevant analogue for understanding the performance enhancements.

Parameter Undoped β-Ni(OH)₂ Fe-doped β-Ni(OH)₂ F-doped α-Ni(OH)₂
Overpotential for OER (@ 10 mA cm⁻²) 270 mV[3]189 mV[3][4]~320 mV (from graph)
Tafel Slope for OER Not specified85 mV dec⁻¹[4]Lower than undoped (from graph)
Overpotential for HER (@ 10 mA cm⁻²) 223 mV[3]112 mV[3][4]Not applicable
Tafel Slope for HER Not specified89 mV dec⁻¹[4]Not applicable
Specific Capacitance Not specifiedNot specifiedHigher than undoped
Cycling Stability ModerateExcellent (48h)[4]Enhanced

Experimental Protocols

Hydrothermal Synthesis of F-doped Nickel Carbonate Hydroxide

This protocol describes a typical hydrothermal method for synthesizing F-doped nickel carbonate hydroxide nanosheets grown on nickel foam (NF).

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Ammonium fluoride (NH₄F)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Nickel foam (NF)

Procedure:

  • Substrate Preparation:

    • Cut a piece of nickel foam to the desired dimensions (e.g., 2 cm x 3 cm).

    • Clean the NF by sonicating it in 3M HCl for 15 minutes to remove the surface oxide layer.

    • Rinse the NF thoroughly with DI water and ethanol.

    • Dry the cleaned NF in a vacuum oven at 60°C for 6 hours.

  • Precursor Solution Preparation:

    • In a beaker, dissolve nickel nitrate hexahydrate, urea, and ammonium fluoride in DI water. A typical molar ratio might be 1:5:2 for Ni(NO₃)₂·6H₂O : CO(NH₂)₂ : NH₄F in 70 mL of DI water.

    • Stir the solution magnetically for 30 minutes until all precursors are fully dissolved.

  • Hydrothermal Reaction:

    • Place the cleaned nickel foam into a 100 mL Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave.

    • Seal the autoclave and heat it to 120°C for 6-12 hours.

  • Product Collection and Cleaning:

    • Allow the autoclave to cool down to room temperature naturally.

    • Carefully remove the nickel foam, which should now be coated with a light green layer of F-doped nickel carbonate hydroxide.

    • Rinse the coated NF several times with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Electrochemical Characterization

This protocol outlines the procedure for evaluating the electrochemical performance of the prepared electrode using a three-electrode system.

Materials and Equipment:

  • Synthesized F-doped nickel carbonate hydroxide on NF (working electrode)

  • Platinum foil or wire (counter electrode)

  • Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Electrolyte (e.g., 2M KOH solution)

  • Potentiostat/Galvanostat electrochemical workstation

  • Glass electrochemical cell

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing the electrolyte.

    • Ensure the working electrode is positioned between the counter and reference electrodes.

  • Cyclic Voltammetry (CV):

    • Perform CV scans within a potential window of 0 to 0.6 V (vs. SCE) at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).

    • The shape of the CV curves will indicate the capacitive and Faradaic behavior of the material.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10, 20 A g⁻¹) within the same potential window as the CV.

    • The specific capacitance can be calculated from the discharge curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

    • The resulting Nyquist plot can be used to analyze the internal resistance and charge transfer kinetics of the electrode.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Processing & Characterization p1 Cut Ni Foam p2 Sonicate in HCl p1->p2 p3 Rinse with DI Water & Ethanol p2->p3 p4 Dry in Vacuum Oven p3->p4 s2 Place Ni Foam & Solution in Autoclave p4->s2 s1 Dissolve Precursors (Ni(NO₃)₂, Urea, NH₄F) s1->s2 s3 Heat at 120°C s2->s3 s4 Cool to Room Temp s3->s4 po1 Rinse Product s4->po1 po2 Dry Final Product po1->po2 po3 Electrochemical Testing (CV, GCD, EIS) po2->po3

Caption: Experimental workflow for the synthesis and characterization of F-doped nickel carbonate hydroxide.

Mechanism of Performance Enhancement

enhancement_mechanism cluster_doping F-Doping Process cluster_effects Physicochemical Effects cluster_performance Electrochemical Performance Enhancement doping F⁻ ions substitute OH⁻ in Ni Carbonate Hydroxide lattice e1 Formation of strong Ni-F bonds doping->e1 e2 Increased electronic conductivity doping->e2 e3 Creation of favorable defects doping->e3 p1 Enhanced Structural Stability e1->p1 p2 Improved Rate Capability e2->p2 p3 Increased Specific Capacitance e2->p3 e3->p3 p4 Superior Cycling Stability p1->p4

Caption: Logical relationship of how F-doping enhances electrochemical performance.

References

Technical Support Center: Hydrothermal Synthesis of Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydrothermal synthesis of nickel carbonate hydroxide (B78521). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this synthesis process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the hydrothermal synthesis of nickel carbonate hydroxide, particularly during scale-up from laboratory to pilot or industrial scale.

Problem Potential Causes Recommended Solutions
Low Product Yield - Incomplete reaction due to insufficient time or temperature.- Suboptimal pH for precipitation.- Precursor concentration too low.- Increase reaction time or temperature within the safe operating limits of the reactor.[1] - Adjust the pH of the precursor solution to the optimal range for nickel carbonate hydroxide precipitation.- Gradually increase precursor concentration while monitoring for agglomeration.
Poor Crystallinity - Reaction time is too short.- Reaction temperature is too low.- Rapid cooling of the reactor.- Extend the reaction duration to allow for crystal growth.[2] - Increase the synthesis temperature to promote the formation of a more crystalline phase.[2] - Implement a controlled, slower cooling ramp rate after the reaction is complete.
Broad Particle Size Distribution - Inefficient mixing in a larger reactor, leading to localized areas of high supersaturation.- Uncontrolled nucleation and growth due to rapid heating.- Temperature and pressure gradients within the reactor.- Optimize the agitation speed and impeller design for the reactor volume to ensure homogeneous mixing.[3] - Employ a slower, controlled heating rate to manage the rate of nucleation.- For large reactors, consider multiple heating zones and baffles to minimize temperature gradients.
Particle Agglomeration - High precursor concentration leading to excessive nucleation.- Inadequate agitation, allowing particles to settle and fuse.- Suboptimal pH causing changes in particle surface charge.- Reduce the precursor concentration to control the nucleation rate.[1] - Increase the stirring speed or use a more efficient impeller design for the reactor scale.[3] - Adjust the pH to a range that promotes electrostatic repulsion between particles.
Phase Impurity (e.g., presence of Nickel Hydroxide) - Incorrect ratio of nickel salt to carbonate source (e.g., urea).- pH of the solution is outside the optimal range for nickel carbonate hydroxide formation.- Temperature is not optimal for the desired phase.- Carefully control the stoichiometry of the reactants. Increasing the carbonate source concentration can favor the formation of the carbonate hydroxide phase.- Precisely control the pH throughout the reaction. The formation of nickel hydroxide is favored at higher pH values.- Optimize the reaction temperature, as different phases can be stable at different temperatures.[2]
Product Color Variation (not the expected green) - Presence of impurities in the precursors or water.- Formation of undesired side products or different phases.- Incomplete reaction.- Use high-purity precursors and deionized water.- Analyze the product using techniques like XRD to identify any impurity phases and adjust synthesis parameters accordingly.- Ensure the reaction goes to completion by optimizing time and temperature.
Batch-to-Batch Inconsistency - Variations in raw material quality.- Inconsistent control of process parameters (temperature, pressure, heating/cooling rates, agitation).- Differences in reactor loading and headspace volume.- Implement stringent quality control for all incoming raw materials.- Automate process control to ensure consistent and repeatable parameter settings for each batch.- Maintain a consistent fill volume in the reactor for each run, as the headspace can affect pressure profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the hydrothermal synthesis of nickel carbonate hydroxide from a 100 mL lab reactor to a 10 L pilot reactor?

A1: The main challenges include:

  • Mixing and Homogeneity: Achieving uniform mixing in a larger volume is more difficult. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in a broader particle size distribution and non-uniform product morphology.[4]

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly with increasing reactor size. This affects the rate of heating and cooling, making it harder to achieve the rapid and uniform temperature changes possible in a small reactor. This can impact the kinetics of nucleation and growth.

  • Process Control: Maintaining precise and uniform control over temperature and pressure throughout a larger reactor volume is more complex. Temperature and pressure gradients can lead to inconsistencies in the final product.[1]

  • Safety: Operating larger reactors at high temperatures and pressures introduces greater safety risks. Robust safety protocols, including pressure relief systems and remote monitoring, are essential.[5]

Q2: How does the choice of precursor (e.g., urea (B33335) vs. hexamethylenetetramine (HMT)) affect the final product, especially at a larger scale?

A2: The choice of precursor is critical. Urea, upon decomposition at elevated temperatures, releases carbonate and hydroxide ions, which then react with the nickel salt.[5] HMT also acts as a hydroxide source. The decomposition kinetics of these precursors differ, which influences the rate of precipitation and subsequent particle growth. For instance, urea decomposition can lead to significant carbonate incorporation, which can be temperature-dependent.[2] When scaling up, the slower heating rates of larger reactors can alter the decomposition profile of the precursor, potentially affecting the final phase purity and morphology of the nickel carbonate hydroxide.

Q3: What is the typical range of process parameters for the hydrothermal synthesis of nickel carbonate hydroxide?

A3: Typical parameters can vary, but a general range for lab-scale synthesis is as follows. These may need to be adjusted for larger-scale production.

Parameter Typical Range (Lab-Scale) Considerations for Scale-Up
Temperature 90 - 180 °C[5]Slower heating rates in larger reactors. Need for efficient heating systems to ensure uniformity.
Time 6 - 24 hours[2]May need to be adjusted to account for slower heating and cooling times in larger vessels.
Pressure Autogenous (self-generated)Will be higher in larger, more fully loaded reactors. Requires careful monitoring and safety relief systems.
Precursor Concentration 0.05 - 0.5 MMay need to be lowered initially during scale-up to prevent excessive agglomeration due to less efficient mixing.
pH 7 - 10Crucial for phase purity. Requires careful control, potentially with in-situ monitoring in larger reactors.
Agitation Speed 100 - 500 RPMNeeds to be optimized based on reactor geometry and volume to ensure adequate mixing without causing excessive shear.

Q4: How can I control the particle size and morphology when scaling up?

A4: Controlling particle size and morphology at a larger scale requires careful manipulation of several factors:

  • Control Nucleation and Growth: Employ a slower heating rate to separate the nucleation and growth phases. A rapid temperature increase can lead to a burst of nucleation and smaller, potentially more agglomerated particles.

  • Optimize Agitation: The agitation speed and impeller design are critical for maintaining a uniform suspension of particles and preventing agglomeration. The goal is to keep particles suspended without causing significant mechanical stress that could fracture them.

  • Precursor Addition Strategy: In a larger reactor, a continuous or staged addition of precursors can help to control the level of supersaturation and, therefore, the rate of particle formation and growth.

  • Use of Surfactants/Additives: While often avoided to maintain purity, small amounts of surfactants or capping agents can be used to control particle growth and prevent agglomeration, though this adds complexity to the process and downstream purification.

Q5: What safety precautions are essential when operating a pilot-scale hydrothermal reactor?

A5: Safety is paramount. Key precautions include:

  • Reactor Integrity: Ensure the reactor is certified for the intended operating temperature and pressure, with a suitable safety margin.

  • Pressure Relief: The reactor must be equipped with a calibrated rupture disc and/or a pressure relief valve.[5]

  • Temperature Control: Use a reliable temperature controller with over-temperature protection.

  • Proper Sealing: Ensure all seals and gaskets are in good condition and properly installed before each run.

  • Loading Limits: Do not exceed 80% of the liner volume to allow for thermal expansion of the solvent.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, and thermal gloves when handling the reactor.

  • Ventilation: Operate the reactor in a well-ventilated area.

  • Cooling: Allow the reactor to cool to room temperature before opening. Never quench a hot reactor with cold water, as this can cause thermal shock and damage the vessel.[7]

Experimental Protocols

Lab-Scale Synthesis (100 mL Autoclave)

This protocol describes a typical laboratory-scale synthesis of nickel carbonate hydroxide.

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Dissolve 0.008 mol of nickel nitrate hexahydrate and 0.04 mol of urea in 60 mL of deionized water in a glass beaker.[5]

  • Stir the solution at room temperature for 30 minutes until all solids are dissolved.

  • Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 140 °C for 12 hours.

  • After the reaction, turn off the oven and allow the autoclave to cool naturally to room temperature.

  • Open the autoclave, and collect the green precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Pilot-Scale Synthesis (10 L Reactor) - Considerations

Scaling up the synthesis to a 10 L reactor requires modifications to the lab-scale protocol to address the challenges of heat and mass transfer.

Key Modifications and Considerations:

  • Reactor and Agitation: A 10 L stainless steel reactor with a suitable liner (e.g., PFA) and a mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is required. The agitation speed will need to be determined experimentally to ensure homogeneity without excessive shear.

  • Heating and Cooling: The reactor should have a jacket for heating and cooling with a programmable temperature controller to ensure controlled heating and cooling rates (e.g., 1-2 °C/min). Slower ramp rates are generally necessary for larger volumes.

  • Precursor Loading: The precursors can be pre-mixed and loaded into the reactor, or for better control over nucleation, the nickel salt solution can be heated to the reaction temperature first, followed by the controlled addition of the urea solution.

  • Process Monitoring: The reactor should be equipped with calibrated temperature and pressure sensors for real-time monitoring.

  • Product Recovery: A larger-scale filtration and washing system will be needed to handle the increased volume of product.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the properties of nickel carbonate hydroxide. The quantitative data is primarily based on lab-scale experiments, with qualitative trends provided for scale-up.

Table 1: Effect of Temperature on Product Characteristics (Lab-Scale)
Temperature (°C)PhaseCrystallinityParticle Size (approx.)
90Nickel Carbonate HydroxideLower~1 µm (fluffy microspheres)[5]
120Nickel Carbonate HydroxideModerateLarger, more defined structures
140Nickel Carbonate HydroxideHigherWell-defined crystalline structures[2]
180Nickel Carbonate Hydroxide/Nickel HydroxideHighPotential for phase impurities
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters and Expected Outcomes
ParameterLab-Scale (e.g., 100 mL)Pilot-Scale (e.g., 10 L)Expected Impact of Scale-Up
Reactor Volume 100 mL10 LChanges in surface-area-to-volume ratio affecting heat transfer.
Heating Rate Fast (e.g., 10-20 °C/min)Slow (e.g., 1-2 °C/min)Slower heating can lead to more controlled nucleation and potentially larger, more uniform particles.
Mixing Magnetic stirringMechanical agitation (impeller)Mechanical agitation is necessary for homogeneity but needs optimization to avoid shear-induced particle fracture.
Particle Size Distribution Generally narrowPotentially broaderMore challenging to maintain a narrow distribution due to potential temperature and concentration gradients.
Yield High (e.g., >90%)Can be lower initially due to non-optimized conditions.Process optimization is required to maintain high yields at scale.

Visualizations

Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_post Post-Processing A Dissolve Nickel Salt C Mix Solutions A->C B Dissolve Urea B->C D Load Autoclave C->D E Heat to Reaction Temp. D->E F Hold at Temp. for Reaction Time E->F G Controlled Cooling F->G H Product Filtration/Centrifugation G->H I Washing (Water & Ethanol) H->I J Drying I->J K Final Product: Nickel Carbonate Hydroxide J->K

Caption: Workflow for the hydrothermal synthesis of nickel carbonate hydroxide.

Relationship between Synthesis Parameters and Product Characteristics

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Product Characteristics Temp Temperature Cryst Crystallinity Temp->Cryst increases Size Particle Size Temp->Size affects Purity Phase Purity Temp->Purity affects Time Time Time->Cryst increases Time->Size affects Conc Precursor Conc. Conc->Size affects Morph Morphology Conc->Morph affects Agit Agitation Agit->Size affects distribution Agit->Morph affects pH pH pH->Morph affects pH->Purity strongly affects Yield Yield Cryst->Yield Size->Yield Purity->Yield

Caption: Key relationships between synthesis parameters and product properties.

References

Technical Support Center: Controlling Particle size in Nickel Carbonate Hydroxide Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel carbonate hydroxide (B78521) precipitation. The following sections offer detailed information on controlling particle size, a critical parameter influencing the material's properties and performance.

Troubleshooting Guide

This guide addresses common issues encountered during nickel carbonate hydroxide precipitation experiments, focusing on achieving the desired particle size.

Problem Potential Cause Recommended Solution
Particles are too large Low supersaturation rate: The concentration of reactants is too low, favoring crystal growth over nucleation.Increase the concentration of nickel salt and/or carbonate/hydroxide source.[1]
High reaction temperature: Higher temperatures can promote crystal growth and agglomeration.Lower the reaction temperature. For example, in hydrothermal synthesis, temperatures around 80°C tend to produce smaller particles compared to 140°C.[2]
Slow reagent addition rate: Adding reagents too slowly maintains a low level of supersaturation.Increase the addition rate of the precipitating agent.
Insufficient mixing/agitation: Poor mixing leads to localized areas of high supersaturation and uncontrolled growth.Increase the stirring speed to ensure homogeneous mixing of reactants.
Prolonged reaction time: Longer reaction times can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.Reduce the overall reaction time.
Particles are too small High supersaturation rate: Very high reactant concentrations can lead to rapid nucleation, forming a large number of small particles.Decrease the concentration of the nickel salt and/or carbonate/hydroxide source.
Low reaction temperature: Lower temperatures can favor nucleation over crystal growth.Increase the reaction temperature to promote controlled crystal growth.
Rapid reagent addition: Adding the precipitating agent too quickly can cause a burst of nucleation.Decrease the addition rate of the precipitating agent.
Use of certain additives: Some surfactants or polymers can cap crystal growth, resulting in smaller particles.If an additive is being used, consider reducing its concentration or choosing an alternative. The addition of polyvinylpyrrolidone (B124986) (PVP) has been shown to decrease nickel hydroxide nanoparticle size from 12-14 nm to approximately 7 nm.[3]
Broad particle size distribution Inhomogeneous reaction conditions: Non-uniform temperature or reactant concentration throughout the reactor.Ensure uniform heating and efficient stirring to maintain homogeneity.
Secondary nucleation: The formation of new nuclei on the surface of existing crystals.Control the level of supersaturation carefully. Operating at a lower supersaturation can minimize secondary nucleation.
Agglomeration of particles: Smaller particles may clump together to form larger aggregates.Use a suitable surfactant or dispersing agent (e.g., CTAB, SDS) to prevent agglomeration.[4][5] Increase the agitation speed to break up agglomerates.
Irregular particle morphology Uncontrolled pH: Fluctuations in pH during precipitation can lead to the formation of different phases and irregular shapes.Maintain a constant and controlled pH throughout the precipitation process. The optimal pH for precipitating Ni2+ ions is around 6.5.[6]
Choice of precipitating agent: Different precipitating agents (e.g., urea (B33335), HMT) can lead to different morphologies.Select a precipitating agent known to produce the desired morphology. For instance, hydrothermal synthesis using HMT at lower temperatures can produce nanosheet morphologies.[2]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the particle size of nickel carbonate hydroxide?

A1: The pH of the reaction medium is a critical parameter that influences both the nucleation and growth of nickel carbonate hydroxide particles. Generally, precipitation of nickel hydroxide begins at a pH of around 3 and is more evident at a pH of 9, with complete precipitation occurring at a pH of 11.[7] The optimal pH for precipitating Ni2+ ions has been reported to be around 6.5.[6] Maintaining a stable pH is crucial, as fluctuations can lead to a broad particle size distribution and irregular morphologies.

Q2: What is the effect of temperature on particle size?

A2: Temperature plays a significant role in controlling the particle size by influencing both the solubility of the reactants and the kinetics of nucleation and crystal growth. In hydrothermal synthesis, for example, increasing the temperature from 80°C to 140°C has been shown to promote the formation of crystalline nickel carbonate hydroxide.[2] Lower temperatures often favor the formation of smaller particles by promoting nucleation, while higher temperatures tend to result in larger particles due to enhanced crystal growth and potential agglomeration.

Q3: How do the concentrations of nickel salt and carbonate/hydroxide sources impact particle size?

A3: The concentrations of the precursor solutions directly affect the supersaturation of the system, which in turn governs the balance between nucleation and crystal growth. Higher reactant concentrations lead to higher supersaturation, favoring rapid nucleation and the formation of a large number of small particles.[1] Conversely, lower reactant concentrations result in lower supersaturation, which promotes the growth of existing crystals, leading to larger particles.

Q4: What is the role of mixing speed or agitation in controlling particle size?

A4: The mixing speed, or agitation rate, is a critical physical parameter that influences particle size by ensuring the homogeneity of the reaction mixture. Efficient stirring helps to maintain uniform concentrations of reactants and a consistent temperature throughout the reactor, which is essential for achieving a narrow particle size distribution. Increased agitation can also reduce the thickness of the diffusion layer around growing crystals, potentially leading to a higher growth rate. However, excessive agitation can also lead to particle attrition or breakage. The optimal stirring speed for synthesizing NiO nanoparticles has been found to be 750 rpm.[8]

Q5: Can additives like surfactants or polymers be used to control particle size?

A5: Yes, additives are commonly used to control the size and morphology of nanoparticles.

  • Surfactants: Surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS) can adsorb onto the surface of growing crystals, preventing agglomeration and controlling their growth.[4][5] This often results in smaller, more uniform particles.

  • Polymers: Polymers like polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) can also act as capping agents, limiting crystal growth and stabilizing the resulting particles. For instance, the addition of PVP has been shown to reduce the size of nickel hydroxide nanoparticles.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of various experimental parameters on the particle size of nickel hydroxide and related compounds. This data is compiled from multiple research sources to provide a comparative overview.

Table 1: Effect of Temperature on Nickel Hydroxide/Carbonate Formation

PrecursorTemperature (°C)Resulting Phase/ObservationReference
HMT80 - 120α-Ni(OH)₂[2]
HMT140Crystalline nickel oxide carbonate hydroxide[2]
Urea80 - 100Poorly crystalline with carbonate presence[2]
Urea120 - 140Crystalline nickel carbonate hydroxide[2]

Table 2: Effect of Surfactants on Nickel Hydroxide Nanoparticle Size

SurfactantConcentration (% w/v)Resulting Particle Size (nm)Reference
None-23.18 - 27.2[4]
ABS0.013.12 - 4.47[4]
SDS0.05Not specified[4]
CTAB3Not specified[4]
PVP0.58.41 - 21.05[4]

Experimental Protocols

Hydrothermal Synthesis of Nickel Hydroxide/Carbonate Hydroxide

This protocol is adapted from a study on the effect of carbonate formation on nickel hydroxide precipitation.[2]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMT) or Urea

  • Deionized water

  • Autoclave

Procedure:

  • Solution Preparation:

    • For HMT-derived samples: Dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 10 mmol of HMT in 20 mL of deionized water.

    • For Urea-derived samples: Dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in 20 mL of deionized water.

  • Mixing: Stir the solution for 30 minutes at room temperature.

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 80°C, 100°C, 120°C, or 140°C) and maintain for a specific duration (e.g., 48 hours for lower temperatures, 24 hours for higher temperatures).

  • Cooling and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate thoroughly with deionized water and ethanol (B145695) several times to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.

Visualizations

Below are diagrams illustrating key concepts and workflows related to controlling particle size in nickel carbonate hydroxide precipitation.

Precipitation_Parameters cluster_params Controllable Parameters cluster_process Precipitation Process cluster_output Resulting Particle Properties pH pH Nucleation Nucleation Rate pH->Nucleation Growth Crystal Growth Rate pH->Growth Temp Temperature Temp->Nucleation Temp->Growth Conc Reagent Concentration Conc->Nucleation Conc->Growth Mix Mixing Speed Mix->Nucleation Mix->Growth Add Additives Add->Nucleation Add->Growth Size Particle Size Nucleation->Size Dist Size Distribution Nucleation->Dist Growth->Size Growth->Dist Morph Morphology Growth->Morph

Caption: Relationship between experimental parameters and particle properties.

Experimental_Workflow A 1. Prepare Precursor Solutions (Nickel Salt, Carbonate/Hydroxide Source) B 2. Mix Reagents under Controlled Conditions (Temperature, pH, Stirring) A->B C 3. Precipitation and Aging B->C D 4. Separation (Filtration/Centrifugation) C->D E 5. Washing D->E F 6. Drying E->F G 7. Characterization (SEM, XRD, Particle Size Analysis) F->G

References

reducing charge-transfer resistance in nickel carbonate hydroxide electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nickel Carbonate Hydroxide (B78521) Electrodes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel carbonate hydroxide electrodes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing charge-transfer resistance.

Frequently Asked Questions (FAQs)

Q1: My nickel carbonate hydroxide electrode shows high charge-transfer resistance in Electrochemical Impedance Spectroscopy (EIS). What are the potential causes?

High charge-transfer resistance (Rct) in nickel carbonate hydroxide electrodes can stem from several factors related to the material's intrinsic properties and the electrode-electrolyte interface. Key contributors include:

  • Poor Intrinsic Conductivity: Nickel carbonate hydroxide itself has relatively low electrical conductivity, which can impede efficient electron transfer during electrochemical reactions.[1]

  • Unfavorable Morphology: The morphology of the electrode material significantly impacts its electrochemical performance.[2][3] A dense, non-porous structure can limit the accessible surface area for electrolyte interaction and ion diffusion, leading to higher resistance.

  • Formation of a Resistive Solid Electrolyte Interphase (SEI) Layer: The decomposition of the electrolyte at the electrode surface can form a thick and ionically resistive SEI layer, which increases the overall impedance.[4]

  • Carbonate Incorporation: The presence of carbonate can influence the crystal structure and morphology, potentially leading to a less conductive material with limited access for electrolyte ions.[5]

Q2: How can I improve the conductivity and reduce the charge-transfer resistance of my nickel carbonate hydroxide electrode?

Several strategies can be employed to enhance the electronic conductivity and lower the charge-transfer resistance:

  • Incorporate Conductive Additives: Integrating highly conductive materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs) into the electrode structure can create efficient electron transport pathways.[1] For instance, a hybrid of nickel hydroxide carbonate nanobelts on rGO has shown excellent electrochemical properties due to accelerated electron transport.[1]

  • Optimize Material Morphology: The synthesis method can be tailored to control the morphology of the nickel carbonate hydroxide. Creating nanostructures with high surface area, such as nanosheets, nanorods, or porous architectures, can increase the number of active sites and facilitate better electrolyte penetration.[2][6][7]

  • Doping with other Metals: Introducing other transition metals, such as cobalt, can enhance the electrical conductivity and electrochemical activity of the material.[8][9] The synergistic effect between nickel and cobalt can lead to improved charge transfer kinetics.

  • Utilize Functional Electrolyte Additives: Certain additives can help form a stable and thin SEI layer with low ionic resistance, thereby reducing the overall interfacial resistance.[10][11][12]

Q3: What is the impact of synthesis parameters on the morphology and performance of nickel carbonate hydroxide electrodes?

Synthesis parameters play a crucial role in determining the final properties of the electrode material. Key parameters include:

  • Precursors: The choice of nickel salt and precipitating agent (e.g., urea (B33335), hexamethylenetetramine) can influence the resulting morphology and the degree of carbonate incorporation.[5]

  • Temperature: The reaction temperature during synthesis methods like hydrothermal or solvothermal processes significantly affects the crystallinity, particle size, and morphology of the final product.[5][6]

  • Solvent: The type of solvent or solvent mixture used can direct the growth of specific nanostructures.[6]

  • Reactant Concentrations: The molar ratios of the reactants, especially when creating composite materials or doping with other metals, are critical for achieving the desired structure and electrochemical performance.[8]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
High Initial Charge-Transfer Resistance (Rct) Poor intrinsic conductivity of the material. Dense or non-porous electrode morphology. Insufficient conductive additive in the electrode slurry.1. Material Modification: Synthesize composite materials by incorporating conductive carbons like rGO or CNTs.[1] 2. Morphology Control: Adjust synthesis parameters (temperature, precursors) to obtain a more porous or nanostructured morphology.[6][7] 3. Electrode Formulation: Increase the weight percentage of conductive additives (e.g., carbon black) in the electrode slurry.
Increasing Rct During Cycling Unstable Solid Electrolyte Interphase (SEI) formation and growth.[4] Degradation of the electrode material's structure.1. Electrolyte Optimization: Introduce SEI-forming additives to the electrolyte to create a stable passivation layer.[10][11] 2. Post-Mortem Analysis: Disassemble the cell and analyze the electrode surface using techniques like SEM and XPS to observe morphological changes and SEI composition.[4]
Poor Rate Capability High charge-transfer resistance limiting fast kinetics. Slow ion diffusion within the electrode structure.1. Enhance Conductivity: Implement strategies to reduce Rct as mentioned above. 2. Improve Ion Transport: Create a hierarchical or porous electrode architecture to shorten ion diffusion pathways.[13]
Low Specific Capacitance Limited electrochemically active surface area. High charge-transfer resistance hindering Faradaic reactions.1. Increase Surface Area: Synthesize materials with high specific surface area, such as microflowers or nanosheets.[7] 2. Optimize Metal Ratios: In mixed-metal carbonate hydroxides (e.g., Ni-Co), optimize the molar ratio to maximize synergistic effects and capacitance.[8]

Quantitative Data Summary

The following tables summarize key performance metrics from recent studies on nickel carbonate hydroxide-based electrodes.

Table 1: Electrochemical Performance of Various Nickel Carbonate Hydroxide-Based Electrodes

Electrode MaterialSpecific CapacitanceCurrent Density/Scan RateCycling StabilityReference
Ni₂CO₃(OH)₂/ZIF-8851 F g⁻¹5 mV s⁻¹Good stability over 5000 cycles[13]
NiCo-CH-180 (nanorods)762 F g⁻¹1 A g⁻¹76.2% retention after 5000 cycles[6][9]
NiCo Carbonate Hydroxide (1:2 ratio)950.2 F g⁻¹1 A g⁻¹178.3% retention after 3000 cycles[8]
HC/RGO (nanobelts)1662.4 F g⁻¹1 A g⁻¹Good cyclic stability[1]
Ni(OH)₂ microflowers417 F g⁻¹5 mV s⁻¹~44% retention after 1500 cycles[7]
Ni(OH)₂ nanosheets180 F g⁻¹5 mV s⁻¹Good capacitance retention for 1500 cycles[7]

Table 2: Charge-Transfer Resistance of Modified Electrodes

Electrode SystemCharge-Transfer Resistance (Rct)ElectrolyteKey FindingReference
GCE-NiPcMWCNTs1.98 kΩ0.1 M PBSFast electron transfer compared to other modified electrodes.[14]
GCE-NiPcMWCNTs0.06 kΩH₂SO₄Lowest Rct among the tested electrolytes, indicating fastest electron transport.[14]
LNCMA-2%Lower Rct than undoped material-Au-doping enhances Li⁺ conductivity and lowers charge transfer resistance.[15]
NCM811@1 wt% Li-BTJ/0.2 wt% SWCNT96.2 Ω-Composite electrode shows significantly lower Rct compared to bare NCM811 (324.3 Ω).[15]

Experimental Protocols

Protocol 1: Synthesis of Ni-Co Carbonate Hydroxide with Controlled Morphology

This protocol is adapted from studies focusing on morphology-controlled synthesis for supercapacitor applications.[6][8]

  • Precursor Solution Preparation: Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in a mixture of ethylene (B1197577) glycol and deionized water. The molar ratio of Ni to Co can be varied to optimize performance (e.g., 1:2).

  • Addition of Urea: Add urea to the solution, which will act as a carbonate and hydroxide source upon decomposition.

  • Hydrothermal/Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).

  • Product Collection and Washing: After the autoclave cools down, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60 °C) for several hours.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement

This protocol provides a general procedure for measuring charge-transfer resistance.[4][16]

  • Cell Assembly: Assemble a three-electrode cell with the prepared nickel carbonate hydroxide electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) in an appropriate aqueous electrolyte (e.g., KOH).

  • Stabilization: Allow the cell to rest at open circuit potential (OCP) for a sufficient time (e.g., 1 hour) to reach a stable state.

  • EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge-transfer resistance (Rct).

    • Fit the data to an equivalent circuit model to obtain a more precise value for Rct and other impedance parameters.

Visualizations

logical_relationship cluster_synthesis Synthesis & Morphology cluster_properties Material Properties cluster_performance Electrochemical Performance cluster_additives External Factors synthesis Synthesis Parameters (Temperature, Precursors, Solvent) morphology Electrode Morphology (Nanosheets, Nanorods, Porous) synthesis->morphology determines conductivity Electrical Conductivity morphology->conductivity surface_area Surface Area morphology->surface_area rct Charge-Transfer Resistance (Rct) conductivity->rct inversely affects surface_area->rct inversely affects performance Capacitance & Rate Capability rct->performance inversely affects additives Conductive Additives (rGO, CNTs) Electrolyte Additives additives->rct reduces

Caption: Factors influencing charge-transfer resistance.

experimental_workflow prep Electrode Preparation (Slurry casting) assembly Cell Assembly (3-electrode setup) prep->assembly stabilize Stabilization (Rest at OCP) assembly->stabilize eis EIS Measurement (AC perturbation) stabilize->eis analysis Data Analysis (Nyquist Plot, Equivalent Circuit) eis->analysis rct_value Determine Rct analysis->rct_value

Caption: Workflow for measuring charge-transfer resistance.

References

Technical Support Center: Managing Irreversible Phase Transformation in NiCo-CH Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-Cobalt Layered Double Hydroxide (NiCo-CH) cathodes. The focus is on understanding and managing irreversible phase transformations that can lead to performance degradation.

Frequently Asked Questions (FAQs)

Q1: What is an irreversible phase transformation in NiCo-CH cathodes?

A1: An irreversible phase transformation is a permanent change in the crystal structure of the NiCo-CH cathode material during electrochemical cycling. A common and detrimental example is the transition from the desired layered structure to a disordered rock-salt or spinel-like phase.[1][2] This transformation hinders the movement of lithium ions, leading to a loss of battery capacity and overall performance degradation.[1]

Q2: What are the primary causes of these irreversible phase transformations?

A2: The primary causes include:

  • High Nickel Content: Cathodes with a higher nickel content are more prone to Li+/Ni2+ cation mixing, where nickel ions migrate into the lithium layers, initiating the phase transformation.

  • Deep Delithiation (High Voltage): Charging the battery to high voltages removes a large amount of lithium from the structure, making it unstable and susceptible to collapse into other phases.[3]

  • Repeated Cycling: The mechanical stress from repeated expansion and contraction of the lattice during charging and discharging can create microcracks and facilitate phase transformations.[4]

  • Interfacial Side Reactions: Reactions between the highly reactive delithiated cathode surface and the electrolyte can lead to the formation of a cathode-electrolyte interphase (CEI), which contributes to structural degradation.[2][5]

Q3: How can I detect the onset of an irreversible phase transformation in my experiments?

A3: Key indicators include:

  • Rapid Capacity Fading: A significant and continuous drop in the discharge capacity over cycles is a primary symptom.[4]

  • Voltage Profile Changes: Noticeable changes in the shape of the charge-discharge curves, such as a sloping voltage profile or the appearance of new plateaus.

  • Increased Cell Resistance: An increase in the internal resistance of the cell, often measurable with Electrochemical Impedance Spectroscopy (EIS).

  • Structural Changes in XRD: Ex-situ or in-situ X-ray diffraction (XRD) patterns may show peak broadening, splitting, or the emergence of new peaks corresponding to rock-salt or spinel phases.

Q4: What strategies can be employed to mitigate these phase transformations?

A4: Mitigation strategies include:

  • Doping: Introducing other metal ions (e.g., Al, Zr) into the crystal structure can act as "pillars" to stabilize the layered framework.[6]

  • Surface Coating: Applying a stable inorganic layer (e.g., Al2O3, ZrO2) on the cathode particles can suppress side reactions with the electrolyte.

  • Morphology Control: Synthesizing materials with specific morphologies, such as single-crystal particles, can reduce the number of grain boundaries and cracking, thereby enhancing structural stability.[6]

  • Limiting Voltage Window: Operating the battery within a narrower voltage range can prevent deep delithiation and reduce the associated structural stress.

  • Electrolyte Additives: Using specific additives in the electrolyte can help form a more stable and protective CEI layer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NiCo-CH cathodes.

Issue Potential Cause Troubleshooting Steps
Rapid Capacity Fading After a Few Cycles Irreversible phase transformation; electrolyte decomposition.1. Verify Voltage Limits: Ensure the upper cutoff voltage is not excessively high. 2. Perform Post-Cycling Analysis: Use XRD to check for structural changes and SEM/TEM to observe particle cracking. 3. Analyze Electrolyte: Check for signs of decomposition (color change, gas evolution).
Increase in Polarization and Internal Resistance Formation of a resistive surface layer (CEI); phase transformation to a less conductive phase.1. Run Electrochemical Impedance Spectroscopy (EIS): Compare the impedance spectra of fresh and cycled cells to quantify the increase in charge transfer resistance. 2. Surface Characterization: Use XPS to analyze the chemical composition of the cathode surface after cycling.
Appearance of New Peaks in XRD Pattern Formation of new crystalline phases (e.g., rock-salt, spinel).1. Identify New Phases: Compare the post-cycling XRD pattern with database patterns for potential degradation products. 2. Correlate with Electrochemical Data: Link the appearance of new phases to specific points of performance decay in the cycling data.
Particle Cracking Observed in SEM/TEM Anisotropic lattice strain during Li+ intercalation/deintercalation.1. Modify Synthesis: Consider synthesizing single-crystal materials to minimize intergranular stress.[6] 2. Introduce Dopants: Doping can help to alleviate internal stress.[6] 3. Reduce Current Density: Lower charge/discharge rates can reduce the mechanical stress on the particles.

Performance Data of Ni-Co-Based Cathodes

The following tables summarize key performance metrics for various Ni-Co-based cathode materials, highlighting the impact of composition and modification on electrochemical performance.

Table 1: Electrochemical Performance of Ni-Co Layered Double Hydroxides (LDHs) in Ni-MH Batteries

Material (Ni:Co Ratio)Maximum Discharge Capacity (mAh/g)Discharge Rate (mA/g)Capacity Retention after 200 Cycles (%)
Ni(OH)₂---
Ni-Co LDH (3:1)---
Ni-Co LDH (4:1)356.220099.1
Ni-Co LDH (5:1)---
Data sourced from a study on Ni-Co LDHs for Ni-MH batteries, demonstrating excellent cycling stability.[7]

Table 2: Performance Enhancement via Doping in Ni-Rich NCM Cathodes

Cathode MaterialDoping StrategyCapacity Retention after 500 Cycles
Undoped Sample-66.95%
Doped SampleAl and Zr co-doping91.35%
This data for a full cell highlights the significant improvement in cycle life achieved through co-doping.[6]

Experimental Protocols

1. X-ray Diffraction (XRD) for Structural Analysis

  • Objective: To identify the crystal structure and detect phase transformations.

  • Methodology:

    • Harvest the cathode material from a disassembled cell in an argon-filled glovebox.

    • Gently wash the electrode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry under vacuum.

    • Scrape the active material from the current collector.

    • Mount the powder sample on a zero-background sample holder.

    • Collect the XRD pattern using a diffractometer with Cu Kα radiation, typically over a 2θ range of 10-80 degrees.

    • Analyze the data using crystallographic software to identify phases and calculate lattice parameters.

2. Scanning Electron Microscopy (SEM) for Morphology

  • Objective: To observe the morphology, particle size, and evidence of cracking.

  • Methodology:

    • Prepare the cycled electrode as described for XRD.

    • Mount a small piece of the electrode onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity if necessary.

    • Image the sample using an SEM at various magnifications to observe particle integrity and surface changes.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To measure the impedance of the cell and distinguish between different resistance contributions.

  • Methodology:

    • Assemble a three-electrode cell for more accurate measurements if possible.

    • Bring the cell to a specific state of charge (e.g., 50% SOC) and let it rest for thermal and chemical equilibrium.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Fit the resulting Nyquist plot to an equivalent circuit model to extract parameters like solution resistance, charge transfer resistance, and solid-electrolyte interphase resistance.

Visualizing Phase Transformation and Experimental Workflows

Below are diagrams created using the DOT language to visualize key processes.

G cluster_legend Legend Pristine Pristine Intermediate Intermediate Degraded Degraded Pristine_Layered Pristine Layered Structure (O3) High_Voltage High Voltage Charging (Deep Delithiation) Pristine_Layered->High_Voltage Electrochemical Stress Cation_Mixing Li+/Ni2+ Cation Mixing High_Voltage->Cation_Mixing O1_Phase Intermediate Phase (O1) High_Voltage->O1_Phase Lattice Instability Rock_Salt Irreversible Rock-Salt Phase (Fm-3m) Cation_Mixing->Rock_Salt O1_Phase->Rock_Salt Structural Collapse G Start Start: Performance Degradation Observed Cycling Galvanostatic Cycling (Capacity, dQ/dV) Start->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS Post_Mortem Post-Mortem Analysis Cycling->Post_Mortem EIS->Post_Mortem XRD XRD Post_Mortem->XRD SEM SEM/TEM Post_Mortem->SEM XPS XPS Post_Mortem->XPS Analysis Correlate Electrochemical & Physical Data XRD->Analysis SEM->Analysis XPS->Analysis Conclusion Identify Degradation Mechanism Analysis->Conclusion G Issue Rapid Capacity Fade? Check_Voltage Check dQ/dV Plot: Voltage Drop or New Peaks? Issue->Check_Voltage Yes No_Issue Monitor Performance Issue->No_Issue No Check_EIS Run EIS: Increased Rct? Check_Voltage->Check_EIS No Phase_Trans Hypothesis: Irreversible Phase Transformation Check_Voltage->Phase_Trans Yes SEI_Growth Hypothesis: Resistive SEI Layer Growth Check_EIS->SEI_Growth Yes Confirm_XRD Confirm with Post-Cycle XRD Phase_Trans->Confirm_XRD Confirm_XPS Confirm with Post-Cycle XPS/TEM SEI_Growth->Confirm_XPS

References

Technical Support Center: Anion Activation of Layered Nickel Hydroxide with Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the anion activation of layered nickel hydroxide (B78521) with carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the role of carbonate in the activation of layered nickel hydroxide?

A1: Carbonate anions can play a dual role in layered nickel hydroxide. At optimal concentrations, they can act as an "activator," intercalating into the interlayer space of the α-Ni(OH)₂ structure. This can stabilize the α-phase, increase crystallinity, and improve electrochemical properties like specific capacity.[1][2] However, excessive carbonate incorporation can be detrimental.

Q2: What are the common phases of nickel hydroxide, and how does carbonate affect them?

A2: The two primary polymorphs of nickel hydroxide are α-Ni(OH)₂ and β-Ni(OH)₂. The α-phase has a layered structure with intercalated water and anions, exhibiting higher theoretical electrochemical activity but lower stability. The β-phase is more crystalline and stable but generally shows lower activity. Carbonate ions can intercalate into and stabilize the α-phase.[3] A mixed (α+β) phase often provides a balance of high activity and stability.[1][2]

Q3: What are the typical methods for synthesizing carbonate-activated nickel hydroxide?

A3: Common synthesis methods include co-precipitation, hydrothermal methods, and electrochemical synthesis.[4][5][6] In co-precipitation and hydrothermal methods, a nickel salt solution is reacted with a hydroxide source (e.g., NaOH) and a carbonate source (e.g., Na₂CO₃).[1][2] Hydrothermal synthesis often uses precursors like urea (B33335) or hexamethylenetetramine (HMT) which decompose to provide hydroxide and carbonate ions.[4] Electrochemical synthesis can be performed in a slit-diaphragm electrolyzer using an electrolyte containing both sodium hydroxide and sodium carbonate.[1][2]

Q4: How does the concentration of carbonate affect the final product?

A4: The concentration of carbonate is a critical parameter. For instance, in electrochemical synthesis, a molar part of sodium carbonate around 40% in a mixture with sodium hydroxide has been found to be optimal for achieving maximum activating effect and specific capacity.[1][2] Molar parts below 0.39 can lead to improved specific capacity, while concentrations above 0.49 can result in the formation of amorphous structures, basic salts, and a significant drop in electrochemical activity.[1][2]

Q5: Is it possible to remove intercalated carbonate anions?

A5: Yes, anion exchange reactions can be used to replace intercalated carbonate ions with other anions. This is a common practice in related layered double hydroxides (LDHs) and can be achieved by refluxing the carbonate-containing material with an ammonium (B1175870) salt of the desired anion in a suitable solvent like 1-butanol. While this process is well-documented for LDHs, similar principles can be applied to layered nickel hydroxides.

Troubleshooting Guides

Synthesis & Material Properties
Problem/Observation Potential Cause Suggested Solution
Low Specific Capacity/Poor Electrochemical Performance Excessive Carbonate Incorporation: High concentrations of carbonate can lead to the formation of electrochemically inactive nickel carbonate hydroxide phases, block redox-active sites, and increase charge-transfer resistance.[4]Optimize the molar ratio of carbonate to hydroxide in your synthesis. A molar part of carbonate below 0.39 has been shown to be beneficial in some systems.[1][2] Consider using HMT instead of urea as a precursor in hydrothermal synthesis, as urea tends to produce more carbonate.[4]
Amorphous or Poorly Crystalline Product (from XRD) High Carbonate Concentration: A molar part of carbonate significantly above 0.49 can lead to a more amorphous structure due to a partial breakdown of the hydroxide lattice.[1][2]Reduce the carbonate concentration in the synthesis. For electrochemical synthesis, aim for an optimal molar part of about 40% sodium carbonate in the electrolyte.[1][2]
Formation of a Bi-Phase System or Basic Salts Excessive Carbonate: High levels of carbonate can cause the breakdown of the nickel hydroxide lattice, leading to the formation of basic salts with low electrochemical activity.[1][2]Lower the carbonate concentration in your reaction mixture. Monitor the product's phase purity using XRD.
Reduced Interlayer Spacing Carbonate Incorporation: The intercalation of carbonate can sometimes lead to a reduction in the interlayer spacing compared to samples with interlayer water, which can hinder ion transport.[4]If a larger interlayer spacing is desired, consider post-synthesis anion exchange to replace carbonate with a larger anion.
Characterization & Analysis
Problem/Observation Potential Cause Suggested Solution
Broad or ill-defined peaks in XRD pattern Poor Crystallinity or Stacking Faults: This can be inherent to α-Ni(OH)₂ or induced by high carbonate concentrations.[7]Optimize synthesis conditions (e.g., temperature, aging time, carbonate concentration) to improve crystallinity.[1][2] Use complementary techniques like Raman or FTIR spectroscopy to identify phases.
Difficulty in distinguishing α- and β-phases Phase Interstratification: The material may consist of intergrown α and β phases, which can be difficult to resolve with XRD alone.[7]Utilize vibrational spectroscopy (FTIR, Raman) to identify characteristic vibrational modes of each phase and any intercalated anions like carbonate.[4][8]
Unexpected features in Cyclic Voltammogram (CV) Presence of Multiple Phases: A bi-phase system (e.g., Ni(OH)₂ and a basic salt) can result in multiple redox peaks or steps in the CV or discharge curves.[9]Correlate electrochemical data with structural characterization (XRD) to identify the phases present.
High Charge-Transfer Resistance in EIS Blocked Active Sites: Carbonate incorporation can block redox-active sites and hinder ion/electron transport, leading to higher resistance.[4]Reduce carbonate content in the synthesis or attempt an anion exchange to remove intercalated carbonate.

Quantitative Data Summary

Table 1: Effect of Carbonate Molar Part on Specific Capacity in Electrochemical Synthesis
Molar Part of Na₂CO₃ in NaOH + Na₂CO₃ ElectrolyteResulting Specific Capacity (mA·h/g)Reference
< 0.39Improved[1][2]
~ 0.40 (Optimal)234[1][2]
0.49Lowered[1][2]
> 0.49Significant Drop[1][2]
Table 2: Electrochemical Performance of Ni(OH)₂ Synthesized with Different Precursors
PrecursorSynthesis Temperature (°C)Specific Capacitance (F g⁻¹ at 1 A g⁻¹)Key ObservationReference
HMT80~870Forms turbostratic α-phase with interlayer water.[4]
HMT140Significantly LowerPromotes carbonate incorporation and crystallization into nickel carbonate hydroxide.[4]
UreaAll temperatures (80-140)Order of magnitude lower than HMT analoguesIncorporates carbonate at all synthesis temperatures.[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni(OH)₂ with HMT/Urea

This protocol is adapted from a study on the effects of carbonate incorporation on pseudocapacitive performance.[4]

  • Preparation of Precursor Solution:

    • Dissolve 2 mmol of Ni(NO₃)₂·6H₂O in 20 mL of deionized water.

    • Add either 10 mmol of hexamethylenetetramine (HMT) or 20 mmol of urea to the solution.

  • Stirring: Stir the solution for 30 minutes at room temperature.

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 80°C, 100°C, 120°C, or 140°C).

    • Maintain the temperature for a set duration (e.g., 48 hours for 80-100°C, 24 hours for 120-140°C).

  • Product Recovery:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with deionized water and ethanol.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Electrochemical Synthesis of Carbonate-Activated Ni(OH)₂

This protocol is based on the synthesis of (α+β) Ni(OH)₂ in a slit-diaphragm electrolyzer.[1][9]

  • Electrolyte Preparation:

    • Anolyte: Prepare a solution of sodium hydroxide (e.g., 100 g/L) and sodium carbonate. The molar part of sodium carbonate in the NaOH + Na₂CO₃ mixture should be controlled (e.g., between 0.16 and 0.83). The optimal activating effect is often found around a 40% molar part of sodium carbonate.[1][2]

    • Catholyte: Prepare a solution of a nickel salt, such as nickel sulfate (B86663) (e.g., concentration of Ni²⁺ at 12.7 g/L).

  • Electrolysis:

    • Use a flow-type slit-diaphragm electrolyzer.

    • Feed the catholyte into the cathodic chamber and the anolyte into the anodic chamber using a peristaltic pump at a controlled flow rate (e.g., 0.2 L/h).

    • Apply a constant current density (e.g., 12 A/dm²).

  • Product Formation:

    • Hydroxyl ions generated at the cathode react with nickel cations in the catholyte to form a precipitate of nickel hydroxide.

  • Product Recovery and Washing:

    • Collect the nickel hydroxide precipitate.

    • Wash the product thoroughly with deionized water to remove residual electrolytes.

  • Drying: Dry the product under appropriate conditions (e.g., in an oven at a moderate temperature).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Prepare Precursor Solution (Nickel Salt + Additives) reaction Reaction (Hydrothermal, Co-precipitation, or Electrochemical) start->reaction Controlled Parameters wash Washing & Centrifugation reaction->wash dry Drying wash->dry product Final Ni(OH)₂ Product dry->product Transfer xrd XRD (Phase & Crystallinity) product->xrd sem SEM/TEM (Morphology) product->sem ftir FTIR/Raman (Functional Groups, Carbonate Presence) product->ftir electrochem Electrochemical Testing (CV, GCD, EIS) product->electrochem

Caption: General experimental workflow for synthesis and characterization.

troubleshooting_logic symptom1 Low Specific Capacity symptom2 Amorphous XRD Pattern symptom3 High Charge-Transfer Resistance cause1 Excessive Carbonate Incorporation cause1->symptom1 cause1->symptom2 cause2 Formation of Basic Salts cause2->symptom1 cause3 Blocked Redox Sites cause3->symptom1 cause3->symptom3 solution1 Reduce [CO₃²⁻] in Synthesis solution1->cause1 solution1->cause2 solution2 Optimize Synthesis Temperature solution2->cause1 solution3 Change Precursor (e.g., HMT over Urea) solution3->cause1

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of Nickel and Cobalt Carbonate Hydroxides for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrochemical performance of nickel and cobalt carbonate hydroxides as catalysts for the Oxygen Evolution Reaction (OER), offering a comparative analysis of their efficiency and stability, supported by experimental data.

The quest for efficient and cost-effective electrocatalysts for the Oxygen Evolution Reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various materials explored, transition metal-based compounds, particularly nickel (Ni) and cobalt (Co) carbonate hydroxides, have garnered significant attention due to their promising catalytic activity and earth abundance. This guide provides a comparative study of nickel and cobalt carbonate hydroxides for OER, summarizing their performance metrics from recent literature, detailing typical experimental protocols, and visualizing key processes.

Performance Comparison

The electrocatalytic performance of OER catalysts is primarily evaluated based on several key metrics: the overpotential (η) required to achieve a specific current density (typically 10 mA cm⁻²), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

Recent studies have shown that bimetallic nickel-cobalt (B8461503) carbonate hydroxides and transition-metal-substituted cobalt carbonate hydroxides often exhibit superior OER performance compared to their monometallic counterparts. For instance, Ni-substituted Co₂(CO₃)(OH)₂ has demonstrated a significantly enhanced OER performance in 1.0 M KOH, achieving a current density of 10 mA cm⁻² at a low overpotential of approximately 266 mV with a small Tafel slope of around 44.8 mV dec⁻¹.[1] Similarly, bimetallic nickel-cobalt carbonate hydroxide (B78521) hydrate (B1144303) (NiCoCHH) with a 1:1 molar ratio of Ni to Co required an overpotential of just 238 mV to reach 10 mA cm⁻² in 1 M KOH.[2][3]

In contrast, pure cobalt carbonate hydroxide superstructures have been reported to achieve 10 mA cm⁻² at an overpotential of 240 mV.[4] Another study on cobalt/nickel carbonate hydroxides showed that the pure Ni-based carbonate hydroxide (NiCH) had a higher overpotential at 50 mA cm⁻² (335 mV) compared to Co-doped samples.[5] The optimized Co₁Ni₆CH exhibited the lowest overpotential of 256 mV at 50 mA cm⁻².[5]

The following table summarizes the OER performance of various nickel, cobalt, and nickel-cobalt carbonate hydroxide-based catalysts as reported in the literature.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Co₁.₉Ni₀.₁(CO₃)(OH)₂/GP1.0 M KOH~266~44.8[1]
NiCoCHH (1:1 Ni/Co)1.0 M KOH238190[2]
NiCoCHH (0.5:1 Ni/Co)1.0 M KOH290Not specified[2]
NiCoCHH (1.5:1 Ni/Co)1.0 M KOH308Not specified[2]
Co₁Ni₆CH1.0 M KOHNot specified51[5]
CoCH1.0 M KOHNot specifiedNot specified[5]
NiCH1.0 M KOHNot specifiedNot specified[5]
Cobalt Carbonate Hydroxide SuperstructuresNot specified240Not specified[4]
Ni₀.₈Fe₀.₂CH/CC1.0 M KOH24643[6]

Experimental Protocols

The evaluation of OER electrocatalysts typically involves a series of electrochemical measurements conducted in a three-electrode system.

Catalyst Ink Preparation and Working Electrode Fabrication
  • Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solution containing a solvent (e.g., a mixture of ethanol (B145695) and deionized water) and a binder (e.g., 5 wt% Nafion solution) to form a homogeneous slurry.[7]

  • Working Electrode Preparation: A small volume of the catalyst ink is drop-casted onto a conductive substrate, such as nickel foam, carbon cloth, or a glassy carbon electrode, and dried to form the working electrode.[6][7]

Electrochemical Measurements

All electrochemical measurements are performed in a standard three-electrode cell containing the working electrode, a counter electrode (typically a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode).[7] The measurements are carried out in an alkaline electrolyte, commonly 1.0 M KOH.

  • Cyclic Voltammetry (CV): CV is used to activate the catalyst and to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).[8]

  • Linear Sweep Voltammetry (LSV): LSV is performed to evaluate the OER activity of the catalyst by sweeping the potential and recording the corresponding current. The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric obtained from the LSV curve.

  • Tafel Plot: The Tafel slope is derived from the LSV data by plotting the overpotential against the logarithm of the current density. It provides insights into the OER reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance at the electrode-electrolyte interface.

  • Chronoamperometry or Chronopotentiometry: These techniques are employed to assess the long-term stability of the electrocatalyst by holding a constant potential or current over an extended period and monitoring the current or potential response, respectively.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the OER performance of nickel and cobalt carbonate hydroxide catalysts.

G cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Testing (3-Electrode Cell) cluster_analysis Data Analysis & Comparison s1 Precursor Mixing (Ni/Co Salts, Urea, etc.) s2 Hydrothermal/ Co-precipitation Reaction s1->s2 s3 Washing & Drying s2->s3 e1 Catalyst Ink Formation (Catalyst, Solvent, Nafion) s3->e1 e2 Drop-casting on Conductive Substrate e1->e2 e3 Drying e2->e3 t1 Linear Sweep Voltammetry (LSV) (Overpotential) e3->t1 t2 Tafel Analysis (Kinetics) t1->t2 a1 Performance Metrics (η, Tafel Slope) t1->a1 t2->a1 t3 Electrochemical Impedance Spectroscopy (EIS) (Charge Transfer Resistance) t3->a1 t4 Chronoamperometry/ Chronopotentiometry (Stability) a2 Stability Evaluation t4->a2 a3 Comparative Assessment a1->a3 a2->a3

Caption: Experimental workflow for OER catalyst evaluation.

OER Mechanism in Alkaline Media

The OER in alkaline media is a complex four-electron process. A generally accepted mechanism involving four concerted proton-electron transfer steps on a metal active site (M) is depicted below.

OER_Mechanism M M MOH M-OH M->MOH + OH⁻ - e⁻ MO M-O MOH->MO + OH⁻ - H₂O - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ MOOH->M + OH⁻ - O₂ - H₂O - e⁻ O2 O₂ MOOH->O2

Caption: Generally accepted OER mechanism in alkaline media.

References

A Comparative Guide to the Electrochemical Performance of Nickel Carbonate Hydroxide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of nickel carbonate hydroxide (B78521) electrodes with common alternatives, namely nickel hydroxide and nickel oxide, for applications in energy storage, such as supercapacitors. The information presented is based on experimental data from peer-reviewed scientific literature.

Data Presentation: Performance Metrics

The electrochemical performance of electrode materials is evaluated based on several key metrics. The following tables summarize the reported performance of nickel carbonate hydroxide and its alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Specific Capacitance and Related Parameters

Electrode MaterialElectrolyteCurrent Density / Scan RateSpecific Capacitance (F/g)Specific Capacity (mAh/g)Energy Density (Wh/kg)Power Density (W/kg)Citations
Nickel Carbonate Hydroxide 6M KOH1 A/g-169.6--[1]
Ni₂(OH)₂CO₃/RGONot Specified1.0 A/g1662.4---
NiCo-Carbonate HydroxideNot Specified1 A/g762-521500[2]
NiCo-Carbonate HydroxideNot Specified1 A/g950.2-42.9–15.8285.0–2849.9[3]
NiCo(CO₃)(OH)₂Not Specified3 A/g-1288.235.52555.6[4]
Nickel Hydroxide 1 M KOH1 A/g~870---[5]
β-Ni(OH)₂6M KOHNot Specified150---[6]
Ni(OH)₂2 M KOH5 mV/s1187---[7]
Nickel Oxide 1 M KOH5 mV/s450---
NiONot Specified5 A/g166---[1]
Cobalt Hydroxide 6M KOHNot Specified550---[6]
Co(OH)₂Not Specified1 mA/cm²386.5-133.51769[8]

Table 2: Cycling Stability

Electrode MaterialElectrolyteCyclesCapacitance Retention (%)Citations
Nickel Carbonate Hydroxide
NiCo-Carbonate HydroxideNot Specified500076.2%[2]
NiCo(CO₃)(OH)₂Not Specified10,00080.7%[4]
Pristine Nickel Carbonate HydroxideNot Specified300030.1%[3]
Nickel Hydroxide 1 M KOH100092-96%[5]
Ni(OH)₂2 M KOH10088%[7]
Nickel Oxide Not Specified50091%
Cobalt Hydroxide
Co(OH)₂Not Specified200092%[8]

Experimental Protocols

Accurate and reproducible electrochemical measurements are crucial for validating the performance of electrode materials. The following sections detail the standard methodologies for key experiments.

Working Electrode Preparation

The preparation of the working electrode is a critical first step that significantly influences the measured electrochemical performance. A typical procedure for a powder-based material is as follows:

  • Slurry Preparation: A homogeneous slurry is created by mixing the active material (e.g., nickel carbonate hydroxide), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). A common weight ratio for the active material, conductive agent, and binder is 80:10:10.

  • Coating: The slurry is then uniformly coated onto a current collector, which is typically nickel foam or carbon cloth for aqueous alkaline electrolytes.

  • Drying: The coated electrode is dried in a vacuum oven to remove the solvent. The drying temperature and duration are critical parameters that can affect electrode performance.

  • Pressing: The dried electrode is often pressed to ensure good contact between the active material and the current collector and to achieve a uniform thickness.

Three-Electrode Cell Assembly

For accurate characterization of a single electrode material, a three-electrode electrochemical cell is employed. This setup allows for the potential of the working electrode to be measured independently of the counter electrode. The components are:

  • Working Electrode (WE): The electrode under investigation (e.g., the prepared nickel carbonate hydroxide electrode).

  • Counter Electrode (CE): An electrode with a large surface area, typically a platinum wire or graphite (B72142) rod, that completes the electrical circuit.

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes for alkaline electrolytes include Ag/AgCl and saturated calomel (B162337) electrodes (SCE).

  • Electrolyte: An ionically conductive solution, typically an aqueous solution of potassium hydroxide (KOH), is used for nickel-based electrodes.

Electrochemical Measurements

Cyclic voltammetry is used to study the redox behavior and capacitive properties of the electrode material.

  • Principle: The potential of the working electrode is swept linearly between two set potential limits, and the resulting current is measured.

  • Parameters:

    • Potential Window: The range of potentials over which the sweep is performed. For nickel-based materials in alkaline electrolytes, this is typically within a range of 0 to 0.6 V vs. Ag/AgCl.

    • Scan Rate: The speed at which the potential is swept, typically ranging from 5 to 100 mV/s.

  • Analysis: The shape of the CV curve provides information about the charge storage mechanism (faradaic vs. non-faradaic). The integrated area under the curve is proportional to the stored charge.

GCD is used to determine the specific capacitance, energy density, and power density of the electrode material.

  • Principle: A constant current is applied to the electrode to charge it to a specific potential, followed by discharging at the same constant current until the potential returns to its initial value.

  • Parameters:

    • Current Density: The applied current normalized to the mass of the active material (A/g).

    • Potential Window: The voltage range for charging and discharging.

  • Analysis: The specific capacitance is calculated from the discharge curve. The energy and power densities are derived from the specific capacitance and the potential window.

EIS is a powerful technique for investigating the internal resistance and charge transfer kinetics of the electrode.

  • Principle: A small AC voltage perturbation is applied to the electrode over a range of frequencies, and the resulting current response is measured to determine the impedance.

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.01 Hz.

    • AC Amplitude: A small voltage, usually 5-10 mV.

  • Analysis: The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance). The plot can be modeled with an equivalent circuit to extract parameters such as solution resistance, charge transfer resistance, and capacitive behavior.

Mandatory Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode_prep Electrode Preparation cluster_cell_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Synthesize Nickel Carbonate Hydroxide & Alternatives slurry Prepare Slurry (Active Material, Binder, Conductive Agent) synthesis->slurry coating Coat Slurry onto Current Collector slurry->coating drying Dry Electrode coating->drying pressing Press Electrode drying->pressing assembly Assemble Three-Electrode Cell (WE, CE, RE, Electrolyte) pressing->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis analysis Analyze Performance Metrics: - Specific Capacitance - Rate Capability - Cycling Stability - Energy & Power Density cv->analysis gcd->analysis eis->analysis

References

A Comparative Guide to the Synthesis of Nickel Carbonate Hydroxide: Hydrothermal vs. Co-precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis of nanomaterials is paramount. Nickel carbonate hydroxide (B78521), a versatile material with applications in energy storage and catalysis, can be synthesized through various methods. This guide provides a detailed, objective comparison of two prominent techniques: hydrothermal synthesis and co-precipitation, supported by experimental data and protocols.

At a Glance: Key Differences in Synthesis and Performance

The selection of a synthesis method for nickel carbonate hydroxide hinges on the desired material characteristics and application. Hydrothermal synthesis is renowned for producing materials with well-defined morphologies and superior crystallinity, often leading to enhanced electrochemical performance. In contrast, co-precipitation offers a simpler, more scalable approach, making it attractive for larger-scale production where precise morphological control is less critical.

PropertyHydrothermal SynthesisCo-precipitation Synthesis
Morphology Well-defined, hierarchical structures (e.g., fluffy microspheres)[1]Often agglomerated nanoparticles or less defined structures
Crystallinity Generally higherCan be amorphous or crystalline depending on conditions
Particle Size Controllable, typically in the nanometer to micrometer range[2]Can range from nanometers to larger aggregates[3]
Specific Capacitance Can achieve high values, e.g., up to 169.6 mAh/g[1][4]Data for pure nickel carbonate hydroxide is less common; precursors for battery materials show good electrochemical performance[5][6]
Yield Generally high, dependent on precursor concentration and reaction timeHigh yield is a key advantage
Purity High purity can be achievedPurity can be affected by the completeness of precipitation and washing steps
Operating Conditions High temperature and pressure in an autoclaveTypically at or near room temperature and atmospheric pressure
Complexity & Cost More complex and potentially higher cost due to the need for specialized equipment (autoclave)Simpler and more cost-effective, suitable for large-scale production

Experimental Protocols: A Step-by-Step Look

Hydrothermal Synthesis of Nickel Carbonate Hydroxide

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.

A typical experimental procedure is as follows: [7]

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of a nickel salt (e.g., 2 mmol of nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a precipitating agent/hydrolysis agent (e.g., 10 mmol of hexamethylenetetramine (HMT) or 20 mmol of urea) in deionized water (e.g., 20 mL).

  • Mixing: Stir the solution for approximately 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 80-140°C) for a designated period (e.g., 24-48 hours). The temperature and duration are critical parameters that influence the final product's morphology and properties.[7]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and by-products.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

Co-precipitation Synthesis of Nickel Carbonate Hydroxide

Co-precipitation is a widely used method for synthesizing multicomponent inorganic materials. It involves the simultaneous precipitation of two or more cations from a solution. This technique is valued for its simplicity and scalability.

A representative experimental protocol is outlined below:

  • Precursor Solution Preparation: Prepare an aqueous solution of a soluble nickel salt (e.g., nickel sulfate (B86663) or nickel nitrate).

  • Precipitating Agent Preparation: Prepare a separate aqueous solution of a precipitating agent, which is typically a mixture of a carbonate source (e.g., sodium carbonate) and a hydroxide source (e.g., sodium hydroxide).

  • Precipitation Reaction: Add the precipitating agent solution dropwise to the nickel salt solution under vigorous stirring. The pH of the reaction mixture is a critical parameter and should be carefully controlled and maintained at a specific value (e.g., pH 9) to ensure complete precipitation.

  • Aging: After the addition of the precipitating agent is complete, continue to stir the resulting slurry for a period of time (e.g., 1 hour) to allow for the aging of the precipitate, which can improve its properties.

  • Washing: Separate the precipitate from the solution via filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove soluble impurities.

  • Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100°C) to obtain the final nickel carbonate hydroxide powder.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each synthesis route.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow H_Start Prepare Precursor Solution (Nickel Salt + Urea/HMT) H_Mix Stir for Homogenization H_Start->H_Mix H_React Transfer to Autoclave Heat (80-140°C, 24-48h) H_Mix->H_React H_Cool Cool to Room Temperature H_React->H_Cool H_Wash Wash with DI Water & Ethanol H_Cool->H_Wash H_Dry Dry in Oven (60-80°C) H_Wash->H_Dry H_End Nickel Carbonate Hydroxide (Crystalline, Defined Morphology) H_Dry->H_End

Hydrothermal Synthesis Workflow

Co_precipitation_Synthesis cluster_coprecipitation Co-precipitation Synthesis Workflow C_Start_Ni Prepare Nickel Salt Solution C_React Mix & Precipitate (Controlled pH) C_Start_Ni->C_React C_Start_Prec Prepare Precipitating Agent (e.g., Na₂CO₃ + NaOH) C_Start_Prec->C_React C_Age Age the Precipitate C_React->C_Age C_Wash Wash with DI Water C_Age->C_Wash C_Dry Dry in Oven (80-100°C) C_Wash->C_Dry C_End Nickel Carbonate Hydroxide (Amorphous/Crystalline) C_Dry->C_End

Co-precipitation Synthesis Workflow

Conclusion: Choosing the Right Path

The choice between hydrothermal and co-precipitation synthesis for nickel carbonate hydroxide is ultimately dictated by the specific requirements of the intended application. For applications demanding high crystallinity, controlled morphology, and superior electrochemical performance, such as in high-performance supercapacitors, the hydrothermal method is often the preferred route, despite its higher operational complexity. Conversely, for applications where rapid, large-scale production is a priority and where the precise control of particle morphology is less critical, the simplicity and cost-effectiveness of the co-precipitation method make it a highly attractive option. Researchers and developers should carefully consider these trade-offs to select the most appropriate synthesis strategy for their needs.

References

performance comparison of nickel carbonate hydroxide with other layered double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of nickel carbonate hydroxide (B78521) in comparison to other prominent layered double hydroxides (LDHs), including nickel-aluminum (Ni-Al), nickel-manganese (Ni-Mn), zinc-aluminum (Zn-Al), and magnesium-aluminum (Mg-Al) LDHs, reveals distinct performance characteristics across various applications relevant to researchers, scientists, and drug development professionals. This guide synthesizes experimental data on their catalytic activity, drug delivery capabilities, thermal stability, and adsorption capacity, providing a comparative framework for material selection.

Key Performance Metrics: A Comparative Overview

The efficacy of nickel carbonate hydroxide and its LDH counterparts is highly dependent on their composition and intended application. The following tables summarize key quantitative performance data gleaned from various studies.

LDH MaterialApplicationDrugLoading Capacity (mg/g)Release Profile Highlights
Mg-Al LDH Drug DeliveryIbuprofen (B1674241)Not specified60% release in 20 min, 100% in 100 min in simulated intestinal fluid (pH 7.5)[1]
Zn-Al LDH Drug DeliveryDiclofenac (B195802)Not specifiedMore efficient drug carrier for diclofenac and ibuprofen compared to Mg-Al LDH
Mg/Zn-Al LDH Drug DeliveryDiclofenac/IbuprofenNot specifiedMost efficient drug carrier for both drugs among Mg-Al, Zn-Al, and Mg/Zn-Al LDHs
LDH MaterialApplicationPollutantMaximum Adsorption Capacity (mg/g)Optimal Conditions
Ni-Al LDH Adsorptiono-nitrophenol122.1pH 5.0[2]
Zn-Al LDH Adsorptiono-nitrophenol130.3pH 5.0[2]
Ca-Al LDH Adsorptiono-nitrophenol135.1pH 5.0[2]
MgNiAl-LDH AdsorptionCongo Red4043pH 3[3]
MgNiFe-LDH AdsorptionCongo Red5548pH 3[3]
Ni/Zn LDH AdsorptionAzorubine227.27-[4]
LDH MaterialApplicationReactionKey Performance Metric
Ni-Co LDH Catalysisp-nitrophenol reductionHigh catalytic activity[5]
Nickel Hydroxide/Oxide CatalysisBenzyl (B1604629) alcohol oxidationBenzaldehyde (B42025) and benzoic acid produced in aqueous medium; only benzaldehyde in toluene[6]
Ni-Al LDH derived catalyst CatalysisAmmonia decomposition99.1% NH₃ conversion at 700 °C[7]
LDH MaterialThermal Stability Highlights
Nickel-Cobalt Carbonate Hydroxide/LDH composite Thermally stable up to 200 °C[2]
MgNiAl-LDH Highest thermal stability among a range of tri-metal LDHs[8][9]
MgFeAl-LDH High thermal stability, comparable to MgAl-LDH[8][9]
MgCoAl-LDH Moderate thermal stability[8][9]
MgCuAl-LDH Lower thermal stability than MgCoAl-LDH[8][9]
MgZnAl-LDH Lowest thermal stability among the compared tri-metal LDHs[8][9]

Experimental Workflows and Methodologies

To ensure the reproducibility and accurate comparison of performance data, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of various LDHs and key performance evaluation experiments.

Synthesis Protocols

1. Co-precipitation Method for Ni-Al LDH Synthesis

This method is widely used for its simplicity and scalability.

Co_Precipitation_Ni_Al_LDH cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_aging_washing Aging and Washing cluster_drying Drying A Dissolve Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water C Slowly add the metal salt solution to a reactor A->C B Prepare an alkaline solution (e.g., NaOH and Na₂CO₃) D Simultaneously add the alkaline solution to maintain a constant pH (e.g., 9-10) B->D E Maintain vigorous stirring at a constant temperature (e.g., room temperature or slightly elevated) C->E D->E F Age the resulting slurry under stirring for a specified time (e.g., 18 hours) E->F G Separate the precipitate by centrifugation or filtration F->G H Wash the precipitate repeatedly with deionized water until the pH is neutral G->H I Dry the final product in an oven at a specific temperature (e.g., 80°C) overnight H->I

Caption: Co-precipitation synthesis of Ni-Al LDH.

2. Hydrothermal Synthesis of Zn-Al LDH

This method often yields highly crystalline materials.

Hydrothermal_Synthesis_Zn_Al_LDH cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_hydrothermal Hydrothermal Treatment cluster_washing_drying Washing and Drying A Dissolve Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water C Add the precipitating agent to the metal salt solution under vigorous stirring until a desired pH is reached A->C B Prepare a precipitating agent solution (e.g., NaOH and Na₂CO₃) B->C D Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave C->D E Heat the autoclave at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 24 hours) D->E F Cool the autoclave, collect the precipitate by centrifugation E->F G Wash the product with deionized water and ethanol F->G H Dry the final LDH product in an oven G->H

Caption: Hydrothermal synthesis of Zn-Al LDH.

Performance Evaluation Protocols

1. In-Vitro Drug Release Study

A standard protocol to assess the drug release profile from LDH-drug nanohybrids.

Drug_Release_Protocol cluster_preparation Sample Preparation cluster_release_study Release Study cluster_sampling_analysis Sampling and Analysis cluster_data_processing Data Processing A Disperse a known amount of LDH-drug nanohybrid in a release medium (e.g., phosphate-buffered saline, PBS) B Place the dispersion in a dialysis bag or use a paddle dissolution apparatus A->B C Maintain constant temperature (e.g., 37°C) and stirring B->C D Withdraw aliquots of the release medium at predetermined time intervals C->D E Replenish with fresh medium to maintain sink conditions D->E F Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC E->F G Calculate the cumulative percentage of drug released over time F->G H Fit the release data to kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) G->H

Caption: In-vitro drug release testing workflow.

2. Catalytic Activity Testing for Benzyl Alcohol Oxidation

A general procedure to evaluate the catalytic performance of LDH materials.

Catalytic_Activity_Test cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_monitoring_analysis Monitoring and Analysis cluster_catalyst_recovery Catalyst Recovery and Reuse A Add the LDH catalyst, benzyl alcohol, and a solvent to a reaction vessel B Introduce an oxidant (e.g., molecular oxygen or hydrogen peroxide) A->B C Heat the reaction mixture to the desired temperature with constant stirring B->C D Take samples from the reaction mixture at different time points C->D E Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards products (e.g., benzaldehyde, benzoic acid) D->E F Separate the catalyst from the reaction mixture after the reaction E->F G Wash and dry the catalyst F->G H Test the reused catalyst to evaluate its stability G->H

Caption: Catalytic performance evaluation workflow.

Logical Flow for Material Selection

The choice of an appropriate LDH for a specific application depends on a systematic evaluation of its properties.

LDH_Selection_Flowchart start Define Application Requirements prop_eval Evaluate Key Performance Metrics start->prop_eval drug_delivery Drug Delivery prop_eval->drug_delivery Application Type catalysis Catalysis prop_eval->catalysis adsorption Adsorption prop_eval->adsorption dd_criteria High Loading Capacity? Controlled Release? drug_delivery->dd_criteria cat_criteria High Activity? High Selectivity? Good Stability? catalysis->cat_criteria ads_criteria High Adsorption Capacity? Favorable Kinetics? adsorption->ads_criteria select_dd Select LDH with optimal drug interaction and release profile (e.g., Mg/Zn-Al LDH) dd_criteria->select_dd select_cat Select LDH with appropriate active sites and stability (e.g., Ni-based LDHs) cat_criteria->select_cat select_ads Select LDH with high surface area and suitable surface charge (e.g., MgNiFe-LDH) ads_criteria->select_ads end Material Selected select_dd->end select_cat->end select_ads->end

Caption: Decision flowchart for LDH material selection.

References

A Comparative Guide to XPS Analysis for Chemical State Validation in Nickel Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) data for the chemical state validation of nickel carbonate hydroxide (B78521) against other common nickel compounds: nickel carbonate, nickel hydroxide, and nickel oxide. The information presented herein is curated from various scientific sources to offer a comprehensive resource for researchers.

Comparative Analysis of Ni 2p XPS Data

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The binding energy of the core level electrons is sensitive to the chemical environment of the atom. In the case of nickel compounds, the Ni 2p spectrum provides a unique fingerprint for each chemical state.

The Ni 2p region is characterized by two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which are spin-orbit split. These main peaks are often accompanied by satellite peaks, which arise from multi-electron excitation processes and are highly sensitive to the chemical state of the nickel ion. The energy separation between the main peak and its satellite, as well as the shape and intensity of these satellites, are crucial for identifying the specific nickel compound.

Below is a summary of typical Ni 2p₃/₂ binding energies and satellite features for nickel carbonate hydroxide and related nickel compounds. It is important to note that these values can vary slightly depending on the specific experimental conditions and instrument calibration.

CompoundChemical FormulaNi 2p₃/₂ Main Peak (eV)Ni 2p₃/₂ Satellite Peak (eV)Satellite Separation (eV)Key Distinguishing Features
Nickel Carbonate HydroxideNi₂(OH)₂CO₃~855.8 - 856.5~861.5 - 862.5~5.7 - 6.0The presence of both hydroxide and carbonate moieties influences the Ni 2p spectrum, often resulting in broader peaks compared to pure hydroxide or carbonate. The satellite structure is a key indicator.
Nickel CarbonateNiCO₃~856.0 - 857.0~862.0 - 863.0~6.0The binding energy is typically slightly higher than in nickel hydroxide due to the electron-withdrawing nature of the carbonate group.
Nickel Hydroxideα-Ni(OH)₂ / β-Ni(OH)₂~855.6 - 856.2~861.2 - 862.0~5.6 - 5.8Characterized by a well-defined satellite peak. The exact binding energy can differ slightly between the α and β phases.[1][2]
Nickel OxideNiO~853.8 - 854.8~860.5 - 861.5~6.7 - 7.0The main Ni 2p₃/₂ peak for NiO appears at a lower binding energy compared to the hydroxides and carbonates. The satellite peak is intense and located at a larger energy separation.[1][3]

Note: The data presented in this table is a compilation from multiple sources. For the most accurate comparison, it is recommended to analyze all samples under identical experimental conditions on the same instrument.

Experimental Protocol for XPS Analysis

The following is a generalized experimental protocol for the XPS analysis of nickel compounds.

1. Sample Preparation:

  • Powder Samples: Powders should be pressed into a pellet or mounted on a sample holder using double-sided conductive carbon tape. Ensure a smooth, flat surface for analysis. To minimize surface contamination, it is advisable to press the powder onto a clean indium foil.

  • Thin Films: Thin film samples can be mounted directly on the sample holder.

  • Handling: Use clean, non-magnetic tweezers and gloves to handle samples to avoid contamination. Whenever possible, samples should be prepared in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument under vacuum to prevent surface oxidation or hydration.

2. Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Analysis Chamber Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions, typically <10⁻⁸ mbar.

  • Charge Neutralization: A low-energy electron flood gun or an ion gun should be used to prevent surface charging, which is common in insulating or poorly conductive nickel compounds.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Typical Parameters: Pass energy of 160-200 eV, step size of 1 eV.

  • High-Resolution Scans: Acquire high-resolution spectra for the Ni 2p, O 1s, and C 1s regions.

    • Typical Parameters: Pass energy of 20-50 eV, step size of 0.05-0.1 eV. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Binding Energy Referencing: Due to surface charging, the binding energy scale should be calibrated. The adventitious carbon C 1s peak at 284.8 eV is commonly used as a reference.

3. Data Analysis:

  • Software: Use appropriate XPS data analysis software (e.g., CasaXPS, Thermo Avantage).

  • Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra.

  • Peak Fitting: Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolve the different chemical states. The complex multiplet splitting in Ni 2p spectra often requires the use of established fitting models and constraints.[4][5]

  • Quantification: Determine the atomic concentrations of the elements from the peak areas using relative sensitivity factors (RSFs).

Visualizing the XPS Workflow

The following diagram illustrates the typical workflow for XPS analysis, from sample preparation to final data interpretation.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample Obtain Nickel Compound (Carbonate Hydroxide, Carbonate, Hydroxide, Oxide) Mounting Mount on Sample Holder (Carbon tape or In foil) Sample->Mounting Inert_Transfer Inert Atmosphere Transfer (if necessary) Mounting->Inert_Transfer Intro Introduce Sample to UHV Inert_Transfer->Intro Charge_Neutralization Apply Charge Neutralization Intro->Charge_Neutralization Survey Acquire Survey Scan Charge_Neutralization->Survey High_Res Acquire High-Resolution Scans (Ni 2p, O 1s, C 1s) Survey->High_Res BE_Correction Binding Energy Correction (C 1s reference) High_Res->BE_Correction Background Background Subtraction BE_Correction->Background Peak_Fitting Peak Fitting & Deconvolution Background->Peak_Fitting Validation Chemical State Validation (Comparison of BE and satellite structure) Peak_Fitting->Validation

Caption: Workflow for XPS analysis of nickel compounds.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Nickel Carbonate Hydroxide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical impedance characteristics of nickel carbonate hydroxide (B78521) in comparison to nickel oxide, nickel hydroxide, and nickel cobaltite (B72492), providing researchers and drug development professionals with essential data for material selection and performance evaluation.

In the realm of energy storage and electrocatalysis, nickel-based materials are pivotal due to their rich redox chemistry and cost-effectiveness. Among these, nickel carbonate hydroxide is emerging as a promising candidate for applications such as supercapacitors and electrocatalysts. Understanding its electrochemical behavior through techniques like Electrochemical Impedance Spectroscopy (EIS) is crucial for optimizing its performance. This guide offers an objective comparison of the EIS profiles of nickel carbonate hydroxide against its common alternatives: nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), and nickel cobaltite (NiCo₂O₄), supported by experimental data and detailed methodologies.

Comparative Analysis of EIS Parameters

Electrochemical Impedance Spectroscopy provides valuable insights into the interfacial properties and charge transfer kinetics of electrode materials. The key parameters derived from EIS analysis, including Charge Transfer Resistance (Rct), Double-Layer Capacitance (Cdl), and Warburg Impedance (Zw), offer a quantitative basis for comparison.

MaterialApplicationRct (Ω)Cdl (mF/cm²)Warburg Impedance (Zw)ElectrolyteReference
Nickel Carbonate Hydroxide Supercapacitor~0.8-Present6 M KOH[1]
Nickel Oxide (NiO) Supercapacitor0.45--1 M KOH[2]
Graphene-Nickel Oxide (G-NiO) Supercapacitor0.16--1 M KOH[2]
Nickel Hydroxide (Ni(OH)₂) on 3D-Ni Supercapacitor0.15--1 M KOH
Nickel Cobaltite (NiCo₂O₄) Supercapacitor--Present6 M KOH[3]

Note: The values presented are extracted from different studies and may not be directly comparable due to variations in experimental conditions. The absence of a value is denoted by "-".

From the available data, nickel carbonate hydroxide, in the form of a NiCo layered double hydroxide, exhibits a low charge transfer resistance of approximately 0.8 Ω, indicating facile charge transfer kinetics at the electrode-electrolyte interface[1]. This is a desirable characteristic for high-performance supercapacitors. In comparison, pure nickel oxide shows a slightly higher Rct of 0.45 Ω, which is significantly reduced to 0.16 Ω when composited with graphene, highlighting the benefit of enhanced conductivity[2]. Nickel hydroxide deposited on a 3D nickel foam substrate demonstrates an even lower Rct of 0.15 Ω, suggesting that the electrode architecture plays a crucial role in performance. The presence of Warburg impedance in both nickel carbonate hydroxide and nickel cobaltite suggests that diffusion-controlled processes are also a factor in their electrochemical behavior, which is typical for battery-like electrode materials[1][3].

Experimental Protocols

To ensure the reproducibility and validity of EIS data, a detailed and consistent experimental protocol is paramount. Below are generalized yet critical steps for conducting EIS measurements on these nickel-based materials.

Electrode Preparation

A typical working electrode is fabricated by mixing the active material (nickel carbonate hydroxide, NiO, Ni(OH)₂, or NiCo₂O₄), a conductive agent (e.g., carbon black or graphene), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10). This slurry is then coated onto a current collector, such as nickel foam or glassy carbon, and dried under vacuum. The mass loading of the active material is a critical parameter and should be carefully controlled and reported.

Electrochemical Cell Setup

A standard three-electrode system is employed for EIS measurements. The prepared material serves as the working electrode, a platinum wire or graphite (B72142) rod is used as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) is used to accurately control the potential of the working electrode. The choice of electrolyte is crucial; aqueous potassium hydroxide (KOH) at concentrations ranging from 1 M to 6 M is commonly used for these materials.

EIS Measurement Parameters

EIS is typically performed using a potentiostat equipped with a frequency response analyzer. The measurements are conducted at a specific DC potential (often the open-circuit potential or a potential within the material's redox region) with a small AC perturbation (e.g., 5-10 mV). The frequency is swept over a wide range, typically from 100 kHz down to 0.01 Hz, to probe various electrochemical processes occurring at different time constants.

Visualizing Electrochemical Processes

To better understand the experimental workflow and the interpretation of EIS data, graphical representations are invaluable.

EIS_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis A Precursor Selection B Hydrothermal/Solvothermal Synthesis A->B C Washing & Drying B->C D Slurry Preparation C->D E Coating on Current Collector D->E F Drying E->F G Three-Electrode Cell Assembly F->G H Potentiostat Setup G->H I Data Acquisition H->I J Nyquist/Bode Plot Generation I->J K Equivalent Circuit Modeling J->K L Parameter Extraction (Rct, Cdl) K->L

Fig. 1: Experimental workflow for EIS analysis.

The collected impedance data is often modeled using an equivalent electrical circuit to de-convolute the contributions of different electrochemical phenomena. A common model used for these types of materials is the Randles circuit.

Randles_Circuit cluster_parallel start Rs_node Rs start->Rs_node junction Rs_node->junction Cdl_node Cdl junction->Cdl_node Rct_node Rct junction->Rct_node end Cdl_node->end Zw_node Zw Rct_node->Zw_node Zw_node->end

Fig. 2: A modified Randles equivalent circuit model.

In this model, Rs represents the solution resistance, Rct is the charge transfer resistance, Cdl is the double-layer capacitance, and Zw is the Warburg impedance, which accounts for diffusion limitations.

Conclusion

References

Unveiling the Atomic Blueprint of Nickel Carbonate Hydroxide: A Comparative Guide to DFT Calculations and Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Density Functional Theory (DFT) calculations and experimental techniques for determining the crystal structure of nickel carbonate hydroxide (B78521), providing researchers with a comprehensive guide to understanding and applying these methods.

The precise determination of a material's crystal structure is fundamental to understanding its properties and predicting its behavior in various applications. For complex compounds like nickel carbonate hydroxide, a substance of interest in catalysis and energy storage, both theoretical and experimental methods are crucial in elucidating its atomic arrangement. This guide provides an objective comparison between the use of Density Functional Theory (DFT) calculations and experimental X-ray Diffraction (XRD) for the crystal structure determination of nickel carbonate hydroxide, supported by experimental and computational data.

Performance Comparison: DFT vs. XRD

Density Functional Theory offers a powerful computational approach to predict the crystal structure and properties of materials from first principles. It allows for the exploration of various possible crystal structures and the determination of the most energetically favorable one. In a recent study on hierarchical nickel carbonate hydroxide nanostructures (Ni₂(CO₃)(OH)₂·4H₂O), DFT calculations were instrumental in identifying the crystal structure as monoclinic.[1]

Powder X-ray Diffraction (XRD) is the primary experimental technique for crystal structure analysis. It involves directing X-rays at a crystalline sample and analyzing the resulting diffraction pattern. While experimental XRD data for the aforementioned monoclinic Ni₂(CO₃)(OH)₂·4H₂O confirmed its phase, detailed structural refinement was challenging due to the material's quasi-crystalline nature.[1] However, for other forms of nickel carbonate hydroxide, such as Ni₃(CO₃)(OH)₄·3H₂O, XRD combined with Rietveld refinement has been successfully used to determine the lattice parameters.

The following table summarizes the quantitative data obtained from both DFT calculations and experimental XRD analysis for different forms of nickel carbonate hydroxide.

ParameterDFT Calculation (Ni₂(CO₃)(OH)₂·4H₂O)[1]Experimental XRD (JCPDS 00-038-0714 for Ni₂(CO₃)(OH)₂·4H₂O)[1]
Crystal SystemMonoclinic-
a (Å)3.08044-
b (Å)12.1303-
c (Å)9.59443-
α (°)90-
β (°)90-
γ (°)90-
2θ Peak Positions (°)-11.3, 19.9, 38.5, 70.8

Methodologies: A Closer Look

To fully appreciate the comparison, it is essential to understand the detailed protocols for both DFT calculations and experimental XRD analysis.

Experimental Protocol: Powder X-ray Diffraction with Rietveld Refinement

A typical experimental workflow for determining the crystal structure of a crystalline powder sample using XRD involves the following steps:

  • Sample Preparation: The nickel carbonate hydroxide sample is synthesized, typically through methods like hydrothermal synthesis, and then finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Data Collection: The powder is mounted on a sample holder and placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The initial diffraction pattern is compared to databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present in the sample.

  • Rietveld Refinement: This is a powerful technique for refining the crystal structure from powder diffraction data. The process involves:

    • Initial Model: An initial crystal structure model is proposed based on the phase identification or theoretical predictions. This includes the space group, approximate lattice parameters, and atomic positions.

    • Profile Fitting: A theoretical diffraction pattern is calculated based on the initial model. This calculated pattern is then compared to the experimental data.

    • Least-Squares Refinement: The parameters of the structural model (lattice parameters, atomic positions, site occupancies, thermal parameters) and instrumental parameters are systematically adjusted using a least-squares algorithm to minimize the difference between the calculated and observed diffraction patterns.

    • Convergence: The refinement continues until the calculated pattern shows the best possible fit to the experimental data, indicated by low residual values (e.g., Rwp, GOF).

Computational Protocol: Density Functional Theory (DFT) Calculations

The determination of the crystal structure of nickel carbonate hydroxide using DFT follows a computational workflow:

  • Model Building: An initial atomic model of the nickel carbonate hydroxide crystal is constructed. This can be based on known structures of similar compounds or by arranging the constituent atoms in a plausible configuration within a simulation cell.

  • Choice of Computational Parameters: The accuracy of DFT calculations is highly dependent on the chosen parameters. For Ni₂(CO₃)(OH)₂, the following parameters were used[1]:

    • Software: Quantum ESPRESSO package.

    • Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) was used to describe the exchange-correlation energy.

    • Hubbard Correction (GGA+U): To better describe the localized d-electrons of nickel and p-electrons of oxygen, a Hubbard U correction was applied. The values used were U_d = 4 to 11 eV for Ni-d orbitals and U_p = 5 to 11 eV for O-p orbitals.

    • Plane-Wave Cutoff Energy: A cutoff energy of 475 eV was set for the plane-wave basis set.

    • k-point Mesh: A Monkhorst-Pack scheme with a 24 x 9 x 6 k-point mesh was used for sampling the Brillouin zone.

  • Geometry Optimization: The initial atomic structure is then relaxed, meaning the positions of the atoms and the lattice parameters of the simulation cell are varied until the total energy of the system is minimized. This process yields the theoretically most stable crystal structure.

  • Property Calculation: Once the optimized structure is obtained, various properties such as lattice parameters, bond lengths, bond angles, and electronic structure can be calculated and compared with experimental data.

Visualizing the Workflow

To illustrate the logical flow of a DFT-based crystal structure determination, the following diagram was generated using the DOT language.

DFT_Workflow cluster_input Input Stage cluster_calculation Calculation Stage cluster_output Output Stage initial_model Initial Atomic Model geom_opt Geometry Optimization (Energy Minimization) initial_model->geom_opt dft_params DFT Parameters (Functional, Basis Set, etc.) dft_params->geom_opt opt_structure Optimized Crystal Structure geom_opt->opt_structure properties Calculated Properties (Lattice Parameters, etc.) opt_structure->properties

A simplified workflow for DFT-based crystal structure determination.

Conclusion

Both Density Functional Theory calculations and experimental X-ray diffraction are indispensable tools for determining the crystal structure of nickel carbonate hydroxide. DFT provides a powerful predictive capability, allowing for the exploration of potential structures and offering detailed atomic-level insights. XRD, on the other hand, provides direct experimental validation. For well-crystalline materials, the combination of XRD and Rietveld refinement can yield highly accurate structural information. For materials with lower crystallinity, as is the case for some forms of nickel carbonate hydroxide, DFT calculations can be particularly crucial in providing a reliable structural model where experimental refinement is challenging. The synergy between these computational and experimental approaches offers the most comprehensive understanding of the atomic arrangement, which is vital for the rational design and development of new materials for advanced applications.

References

A Comparative Guide to the Electrochemical Stability of Nickel Carbonate Hydroxide and Cobalt Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical stability of nickel carbonate hydroxide (B78521) and cobalt carbonate hydroxide, materials of significant interest in energy storage and catalysis. The information presented is supported by experimental data to assist researchers in selecting the appropriate material for their applications.

Quantitative Data Summary

The electrochemical stability of nickel carbonate hydroxide and cobalt carbonate hydroxide has been evaluated under similar conditions to provide a direct comparison. The following table summarizes key performance metrics from galvanostatic charge-discharge cycling tests.

ParameterNickel Carbonate HydroxideCobalt Carbonate Hydroxide
Initial Specific Capacitance ~870 F/g @ 1 A/g[1]~1381 F/g @ 2 A/g[2]
Cycling Stability (Capacitance Retention) 30.1% after 3000 cycles92% after 5000 cycles[2]
Test Conditions 6M KOH electrolyte6M KOH electrolyte[2]

Experimental Protocols

The following protocols outline the synthesis and electrochemical characterization methods used to obtain the comparative data.

Material Synthesis: Hydrothermal Method

A hydrothermal method is commonly employed for the synthesis of both nickel and cobalt carbonate hydroxides.

  • For Nickel Carbonate Hydroxide:

    • Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and urea (B33335) (CO(NH₂)₂) in deionized water.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 80-140°C) for a designated duration (e.g., 12 hours).

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven at 60°C.[1]

  • For Cobalt Carbonate Hydroxide:

    • Dissolve cobalt chloride hexahydrate (CoCl₂·6H₂O) and urea in deionized water.

    • Place a piece of nickel foam (as a substrate) in the solution.

    • Transfer the solution and substrate to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 95°C) for a set time (e.g., 10 hours).[2]

    • After cooling, retrieve the nickel foam, wash it with deionized water, and dry it at 60°C.[2]

Electrochemical Characterization

Electrochemical measurements are performed using a three-electrode system in an aqueous electrolyte.

  • Working Electrode Preparation: The synthesized nickel or cobalt carbonate hydroxide is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride) in a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or glassy carbon electrode), dried, and pressed.

  • Electrochemical Cell Setup:

    • Working Electrode: The prepared carbonate hydroxide electrode.

    • Counter Electrode: A platinum wire or foil.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Electrolyte: 6 M potassium hydroxide (KOH) solution.

  • Cyclic Voltammetry (CV):

    • The potential of the working electrode is swept linearly between a defined potential window (e.g., 0 to 0.6 V vs. SCE) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

    • The resulting current is measured to assess the redox behavior and capacitive properties of the material.

  • Galvanostatic Charge-Discharge (GCD):

    • The electrode is charged and discharged at a constant current density (e.g., 1 A/g, 2 A/g, etc.) within a specific potential window.

    • The time taken for the charge and discharge cycles is recorded to calculate the specific capacitance and evaluate the cycling stability. The specific capacitance (C) is calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Degradation Pathways and Stability Mechanisms

The differing electrochemical stability of nickel and cobalt carbonate hydroxides can be attributed to their distinct degradation pathways and structural transformations during cycling.

Nickel Carbonate Hydroxide Degradation

The instability of nickel carbonate hydroxide is often linked to the incorporation of carbonate ions into its structure during synthesis. This can lead to the formation of a less electrochemically active phase and hinder the redox transitions of nickel ions. During electrochemical cycling in an alkaline electrolyte, the material can undergo irreversible phase changes and dissolution, leading to a rapid decay in capacitance.

Ni(NO3)2 + Urea Ni(NO3)2 + Urea Hydrothermal_Synthesis Hydrothermal Synthesis Ni(NO3)2 + Urea->Hydrothermal_Synthesis NiCO3(OH)x Nickel Carbonate Hydroxide Hydrothermal_Synthesis->NiCO3(OH)x Electrochemical_Cycling Electrochemical Cycling NiCO3(OH)x->Electrochemical_Cycling Phase_Transformation Irreversible Phase Transformation Electrochemical_Cycling->Phase_Transformation Capacity_Fade Capacity Fade Phase_Transformation->Capacity_Fade

Caption: Degradation pathway of nickel carbonate hydroxide.

Cobalt Carbonate Hydroxide Stability

Cobalt carbonate hydroxide demonstrates superior electrochemical stability. During cycling, it is believed that a portion of the cobalt carbonate hydroxide on the surface transforms into a more electrochemically active and stable cobalt oxyhydroxide (CoOOH) phase.[3] This in-situ formation of a stable surface layer helps to preserve the structural integrity of the electrode and maintain its high capacitance over numerous cycles.

CoCl2 + Urea CoCl2 + Urea Hydrothermal_Synthesis Hydrothermal Synthesis CoCl2 + Urea->Hydrothermal_Synthesis CoCO3(OH)x Cobalt Carbonate Hydroxide Hydrothermal_Synthesis->CoCO3(OH)x Electrochemical_Cycling Electrochemical Cycling CoCO3(OH)x->Electrochemical_Cycling Surface_Transformation Surface Transformation to CoOOH Electrochemical_Cycling->Surface_Transformation Stable_Cycling Enhanced Stability Surface_Transformation->Stable_Cycling

Caption: Stability mechanism of cobalt carbonate hydroxide.

Experimental Workflow

The overall experimental process for comparing the electrochemical stability of these materials is outlined below.

cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Ni_Synthesis NiCO3(OH)x Synthesis Ni_Electrode Ni Electrode Preparation Ni_Synthesis->Ni_Electrode Co_Synthesis CoCO3(OH)x Synthesis Co_Electrode Co Electrode Preparation Co_Synthesis->Co_Electrode CV_Test Cyclic Voltammetry Ni_Electrode->CV_Test GCD_Test Galvanostatic Charge-Discharge Ni_Electrode->GCD_Test Co_Electrode->CV_Test Co_Electrode->GCD_Test Data_Analysis Data Analysis & Comparison CV_Test->Data_Analysis GCD_Test->Data_Analysis

Caption: Experimental workflow for comparison.

References

Safety Operating Guide

Personal protective equipment for handling Nickel;carbonate;hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling nickel carbonate hydroxide (B78521). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

1. Understanding the Hazards

Nickel carbonate hydroxide presents significant health risks. It is classified as a substance that is harmful if swallowed or inhaled, causes skin and eye irritation, and may provoke allergic skin or respiratory reactions.[1][2][3][4][5] Furthermore, it is suspected of causing genetic defects, may cause cancer through inhalation, and poses a risk to the unborn child.[1][2][3][4][5] This compound is also highly toxic to aquatic life with long-lasting effects.[2][4][5][6]

2. Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical line of defense when handling nickel carbonate hydroxide.

PPE CategorySpecificationsRationale
Hand Protection Wear protective gloves.[1][2][3][5][6] Recommended materials include Butyl rubber, Neoprene, or Polyvinyl chloride (PVC).[6][7]Prevents skin contact, which can cause irritation and allergic reactions.[1]
Eye and Face Protection Safety goggles and a face shield are required.[1]Protects against dust particles and potential splashes that can cause serious eye irritation.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (or a P3 filter) is necessary if airborne concentrations exceed exposure limits or when dust is generated.[1][6]Prevents inhalation of harmful dust, which can lead to respiratory irritation, allergic reactions, and potential long-term health effects, including cancer.[1][2]
Protective Clothing Wear appropriate protective clothing to prevent skin contact.[6][8] This includes a lab coat, and in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[9]Minimizes the risk of skin exposure and contamination of personal clothing.[8]

3. Occupational Exposure Limits

Monitoring the concentration of airborne nickel is crucial to ensure that it remains below established occupational exposure limits (OELs).

OrganizationExposure Limit (as Ni)Details
NIOSH 0.015 mg/m³Time-Weighted Average (TWA)[10]
OSHA 1 mg/m³Permissible Exposure Limit (PEL) for insoluble nickel compounds (TWA)[10]
ACGIH 0.2 mg/m³Threshold Limit Value (TLV) for insoluble nickel compounds (TWA)[11]

4. Handling and Storage Procedures

Proper handling and storage are paramount to maintaining a safe laboratory environment.

  • Ventilation: Always handle nickel carbonate hydroxide in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Preventing Dust: Avoid the formation of dust during handling.[2][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong acids.[1]

5. Disposal Plan

Nickel carbonate hydroxide and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1][6] Do not allow the material to enter drains or waterways.[6]

6. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: If inhaled, move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1]

  • Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation or a rash develops, seek medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[1]

  • Spill: In case of a spill, avoid generating dust.[12] Carefully sweep or vacuum the spilled material into a suitable container for disposal.[2][12] Ensure appropriate PPE is worn during cleanup.[12]

Experimental Workflow for Handling a Nickel Carbonate Hydroxide Spill

cluster_0 Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Immediate Action Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Assess->DonPPE If safe to proceed Contain Contain the Spill (Use absorbent pads if liquid is present) DonPPE->Contain Cleanup Clean Up Spill (Use a HEPA vacuum or wet sweeping) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for a safe and effective response to a nickel carbonate hydroxide spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.